molecular formula C9H18N4O4 B611184 Boc-Aminooxy-PEG1-azide

Boc-Aminooxy-PEG1-azide

Cat. No.: B611184
M. Wt: 246.26 g/mol
InChI Key: YVONOAOFYIVAJF-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-PEG1-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. Aminooxy PEG Linkers may be useful in bioconjugation experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONOAOFYIVAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Aminooxy-PEG1-azide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG1-azide is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, chemical biology, and drug development.[1] Its unique architecture, featuring a Boc-protected aminooxy group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The primary utility of this compound lies in its ability to participate in two distinct and highly specific ligation reactions: oxime bond formation and click chemistry. The Boc-protected aminooxy moiety, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages.[2] Concurrently, the azide group enables highly efficient and bioorthogonal "click" reactions with alkyne-containing molecules, such as those functionalized with dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through strain-promoted alkyne-azide cycloaddition (SPAAC), or with terminal alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]

The integrated short PEG spacer enhances the aqueous solubility of the molecule and its conjugates, a critical attribute for biological applications.[1] These features make this compound an ideal linker for the construction of sophisticated molecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following table summarizes its key quantitative data.

PropertyValueReference(s)
CAS Number 2100306-67-8[6][7][8]
Molecular Formula C₉H₁₈N₄O₄[1][7]
Molecular Weight 246.26 g/mol [1][7]
Purity Typically >95% or >96%[4][7]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability. May be shipped at ambient temperature.[6][9]

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a powerful tool for the assembly of targeted therapeutics. Its primary applications are in the synthesis of PROTACs and as a linker in bioconjugation.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins.[3][5][10] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an exemplary linker for PROTAC synthesis, enabling a modular and efficient assembly process.

The general workflow for synthesizing a PROTAC using this linker involves a series of sequential steps that leverage its orthogonal reactive groups.

A generalized workflow for the synthesis of a PROTAC molecule.
Targeted Protein Degradation Signaling Pathway

Once assembled, a PROTAC molecule can be introduced to a biological system to induce the degradation of a target protein. For instance, a PROTAC designed to target the oncogenic KRAS protein would function by hijacking the ubiquitin-proteasome system.[11][12]

Targeted_Protein_Degradation cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (e.g., KRAS Degrader) Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) PROTAC->Ternary_Complex KRAS Target Protein (KRAS) KRAS->Ternary_Complex Downstream_Signaling Cell Proliferation, Survival KRAS->Downstream_Signaling Oncogenic Signaling (e.g., MAPK pathway) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_KRAS Polyubiquitinated KRAS Ternary_Complex->Ub_KRAS Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Ub_E2 Ub-E2 E2 E2 Conjugating Enzyme E1->E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognition Ub_KRAS->Downstream_Signaling Signaling Halted Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Targeted degradation of KRAS via the ubiquitin-proteasome system.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. It is important to note that these are generalized protocols and may require optimization based on the specific substrates and experimental conditions.

Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is the initial step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Aminooxy-PEG1-azide.

Oxime Ligation

Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected Aminooxy-PEG1-azide

  • Aldehyde or ketone-functionalized molecule

  • Anhydrous N,N-dimethylformamide (DMF) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the deprotected Aminooxy-PEG1-azide and the aldehyde/ketone-containing molecule in anhydrous DMF or buffer. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-linker is often used.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.

  • Monitor the reaction by LC-MS.

  • Upon completion, the product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functionality of this compound can be reacted with a strained alkyne, such as DBCO or BCN, in a copper-free click chemistry reaction.

Materials:

  • This compound

  • DBCO or BCN-functionalized molecule

  • A suitable solvent such as DMSO, DMF, or aqueous buffer

Procedure:

  • Dissolve this compound and the DBCO/BCN-functionalized molecule in the chosen solvent. Equimolar amounts or a slight excess of one reactant can be used.

  • Stir the reaction mixture at room temperature. SPAAC reactions are typically fast, often reaching completion within 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • The resulting triazole-linked conjugate can be purified by RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For reactions with terminal alkynes, a copper(I) catalyst is required.

Materials:

  • This compound

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • A solvent system such as a mixture of t-butanol and water or DMSO and buffer

Procedure:

  • Dissolve the this compound and the terminal alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate in the reaction solvent. The addition of a copper-chelating ligand like THPTA or TBTA is recommended to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Add the catalyst solution to the mixture of the azide and alkyne.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction by LC-MS.

  • Purify the product by RP-HPLC.

Conclusion

This compound is a highly adaptable and efficient bifunctional linker that facilitates the construction of complex biomolecular conjugates. Its orthogonal reactive handles, combined with the beneficial properties of the PEG spacer, make it an invaluable reagent for researchers in drug discovery and chemical biology. The detailed protocols and conceptual workflows provided in this guide are intended to enable scientists to effectively harness the potential of this versatile molecule in their research endeavors.

References

An In-Depth Technical Guide to the Synthesis of Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, plausible synthetic protocol for Boc-Aminooxy-PEG1-azide, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation applications. The protocol is designed for researchers with a background in organic synthesis.

Introduction

This compound is a chemical linker that incorporates three key functional elements: a Boc-protected aminooxy group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal azide (B81097). This unique combination allows for a two-step orthogonal conjugation strategy. The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-containing molecules. The Boc-protected aminooxy group, upon deprotection, can react with aldehydes or ketones to form stable oxime ethers. The PEG spacer enhances solubility and provides flexibility to the linked molecules.

Synthetic Strategy Overview

The synthesis of this compound can be accomplished through a three-step process starting from the commercially available 2-chloroethanol (B45725) or 2-bromoethanol. The overall strategy involves:

  • Azidation: Introduction of the azide functionality.

  • Aminooxylation: Formation of the N-O bond via a Mitsunobu reaction.

  • Boc Protection: Protection of the resulting aminooxy group.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol

Step 1: Synthesis of 2-Azidoethanol (B47996)

This initial step converts a 2-haloethanol into 2-azidoethanol.

Materials:

  • 2-Chloroethanol (or 2-bromoethanol)

  • Sodium azide (NaN₃)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroethanol (1.0 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium azide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Add an additional portion of sodium azide (1.0 eq) and heat the mixture to 80 °C overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 2-azidoethanol as a colorless oil.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Step 2: Synthesis of 2-(2-Azidoethoxy)isoindoline-1,3-dione

This step introduces the protected aminooxy functionality using a Mitsunobu reaction.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-azidoethanol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(2-azidoethoxy)isoindoline-1,3-dione as a white solid.

Step 3: Synthesis of O-(2-Azidoethyl)hydroxylamine and Subsequent Boc Protection

This final step involves the deprotection of the phthalimide (B116566) group followed by the protection of the resulting aminooxy group with a Boc group.

Materials:

Procedure:

  • Deprotection: Dissolve 2-(2-azidoethoxy)isoindoline-1,3-dione (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.[2][3]

  • Filter off the precipitate and wash it with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(2-azidoethyl)hydroxylamine. This intermediate is often used directly in the next step without further purification.

  • Boc Protection: Dissolve the crude O-(2-azidoethyl)hydroxylamine in dichloromethane.

  • Add triethylamine or DIPEA (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction mixture at room temperature overnight.[4][5]

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil or a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are estimates and may vary depending on the specific reaction conditions and scale.

StepReactantMolar Ratio (eq)ProductYield (%)Purity (%)
12-Chloroethanol1.02-Azidoethanol80-90>95
22-Azidoethanol1.02-(2-Azidoethoxy)isoindoline-1,3-dione70-85>95
32-(2-Azidoethoxy)isoindoline-1,3-dione1.0This compound85-95>98

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Azidation cluster_step2 Step 2: Mitsunobu Reaction cluster_step3 Step 3: Deprotection & Boc Protection start 2-Chloroethanol reagent1 NaN₃, H₂O start->reagent1 product1 2-Azidoethanol reagent1->product1 reagent2 N-Hydroxyphthalimide, PPh₃, DEAD/DIAD, THF product1->reagent2 product2 2-(2-Azidoethoxy)isoindoline-1,3-dione reagent2->product2 reagent3 1. N₂H₄·H₂O, EtOH 2. Boc₂O, TEA, DCM product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Boc-Aminooxy-PEG1-azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a Boc-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, key applications, and detailed experimental protocols for its use.

The strategic placement of three distinct functional moieties makes this linker an invaluable tool. The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The Boc-protected aminooxy group, upon deprotection, can react with aldehydes and ketones to form stable oxime linkages.[2] The single ethylene (B1197577) glycol unit (PEG1) enhances aqueous solubility and provides a defined spacer arm between conjugated molecules.[3]

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker's properties, such as length and composition, are critical for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[][5]

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₄O₄[6]
Molecular Weight 246.27 g/mol [6]
CAS Number 2100306-67-8[6]
Appearance Colorless oil or solid[7]
Purity ≥95%[2]
Storage Conditions Long-term: -20°C; Short-term: 2-8°C, sealed, dry[8]

Key Applications and Reaction Mechanisms

This compound's utility stems from its two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal azide group is primed for click chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions.[]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable 1,2,3-triazole linkage between the azide and a terminal alkyne. It is widely used for conjugating the linker to alkyne-modified proteins, peptides, nucleic acids, or small molecules.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. SPAAC is particularly useful for conjugations in living systems where the cytotoxicity of copper is a concern.[1]

Oxime Ligation: Aminooxy-Carbonyl Reaction

Following the removal of the Boc protecting group, the free aminooxy moiety can react with an aldehyde or ketone to form a stable oxime bond.[10] This reaction is highly chemoselective and proceeds under mild, often aqueous, conditions.[] It is a common strategy for immobilizing biomolecules on surfaces or conjugating them to other molecules bearing a carbonyl group.[]

PROTAC Synthesis

In the context of PROTACs, this compound serves as a versatile linker to connect a warhead (ligand for the target protein) and an E3 ligase-binding ligand.[1] The synthetic strategy often involves first attaching one ligand via click chemistry and the other via oxime ligation after deprotection, or vice versa. The defined length of the PEG1 spacer is crucial for establishing the optimal distance and orientation between the two recruited proteins.[5]

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an appropriate solvent such as DCM or dioxane.

  • Add an excess of a strong acid. A common choice is 20-50% TFA in DCM, or a 4M solution of HCl in dioxane.[11]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, Aminooxy-PEG1-azide (often as a salt), can be used in the next step without further purification or after co-evaporation with a solvent like toluene (B28343) to remove residual acid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-butanol/water, DMSO)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of this compound in a suitable solvent mixture (e.g., t-butanol and water 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄ (e.g., 1-5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. If using TBTA to stabilize the Cu(I), pre-mix the CuSO₄ and TBTA before adding to the reaction.

  • Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 45°C) to increase the rate.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy group to an aldehyde- or ketone-containing molecule.

Materials:

  • Aminooxy-PEG1-azide (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule

  • Aniline (B41778) (as a catalyst)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized molecule in the chosen buffer.

  • Add a solution of Aminooxy-PEG1-azide (1.1-2.0 equivalents) in the same buffer.

  • Add aniline (e.g., 10-100 mM) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitor the formation of the oxime product by LC-MS.

  • The final conjugate can be purified by HPLC or size-exclusion chromatography, depending on the nature of the product.

Visualizations

Chemical Structure and Reactivity

G cluster_linker This compound linker_struct Boc-NH-O-(CH₂)₂-O-(CH₂)₂-N₃ boc_aminooxy boc_aminooxy azide azide

Experimental Workflow for PROTAC Synthesis

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start Start with This compound click 1a. Click Chemistry (Azide + Alkyne-Warhead) start->click deprotect2 1b. Boc Deprotection start->deprotect2 deprotect1 2a. Boc Deprotection click->deprotect1 oxime1 3a. Oxime Ligation (Aminooxy + Carbonyl-E3 Ligand) deprotect1->oxime1 end_protac Final PROTAC Conjugate oxime1->end_protac oxime2 2b. Oxime Ligation (Aminooxy + Carbonyl-Warhead) deprotect2->oxime2 click2 3b. Click Chemistry (Azide + Alkyne-E3 Ligand) oxime2->click2 click2->end_protac

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure and dual reactivity provide researchers with a robust tool for applications ranging from the development of targeted therapeutics like PROTACs to the functionalization of biomolecules for diagnostic and research purposes. The experimental protocols provided herein offer a practical guide for harnessing the capabilities of this valuable chemical entity.

References

An In-Depth Technical Guide to Boc-Aminooxy-PEG1-azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a Boc-protected aminooxy group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), offers researchers a versatile tool for the precise construction of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, outlines its principal applications—most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and details experimental protocols for its use.

Core Properties and Quantitative Data

This compound is characterized by its well-defined molecular structure that enables sequential and orthogonal chemical modifications. The key quantitative data for this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 246.27 g/mol [1]
Molecular Formula C₉H₁₈N₄O₄[1]
CAS Number 2100306-67-8[1]
Purity Typically >96%[1]
Appearance Varies (often a solid or oil)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM)
Storage Conditions Recommended at -20°C for long-term storage

Key Applications and Experimental Workflows

The primary utility of this compound lies in its ability to link two different molecules through distinct chemical reactions. The azide group is a handle for "click chemistry," while the aminooxy group (after deprotection of the Boc group) reacts with carbonyls (aldehydes and ketones). This dual reactivity makes it an ideal linker for applications such as the synthesis of PROTACs.

PROTAC Synthesis Workflow

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[2][3] A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2][3] this compound can serve as a component of this linker. The general workflow for incorporating this linker into a PROTAC is depicted below.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation (Click Chemistry) cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation (Oxime Ligation) POI_Ligand POI Ligand (with alkyne or strained alkyne) POI_Linker Boc-Aminooxy-PEG1-Linked POI Ligand POI_Ligand->POI_Linker CuAAC or SPAAC Linker This compound Linker->POI_Linker Deprotection Aminooxy-PEG1-Linked POI Ligand POI_Linker->Deprotection Acidic Conditions Final_PROTAC Final PROTAC Molecule Deprotection->Final_PROTAC Oxime Formation E3_Ligase_Ligand E3 Ligase Ligand (with aldehyde or ketone) E3_Ligase_Ligand->Final_PROTAC

A generalized workflow for synthesizing a PROTAC using this compound.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[2][3][4] This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] The E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are generalized protocols and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Boc Group Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.

Materials:

  • Boc-protected compound (e.g., Boc-Aminooxy-PEG1-linked molecule)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask.

  • Add TFA dropwise to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide moiety of this compound with a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • In a suitable reaction vial, dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound in the chosen solvent system.

  • Prepare a stock solution of CuSO₄ and a stock solution of sodium ascorbate. If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.

  • Add the copper(II) sulfate solution to the reaction mixture (typically to a final concentration of 1-5 mol%).

  • Add a fresh solution of sodium ascorbate to the reaction mixture (typically 5-10 mol% or in slight excess to the copper).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left longer if necessary. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography, preparative HPLC, or precipitation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the azide moiety of this compound with a strained alkyne (e.g., DBCO, BCN) containing molecule in a copper-free manner.

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the strained alkyne-containing molecule in the reaction buffer.

  • Dissolve this compound in a compatible solvent (e.g., DMSO) and add it to the solution of the strained alkyne. A molar excess of the azide linker (e.g., 3-10 equivalents) is often used, especially when labeling biomolecules.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

  • Monitor the reaction progress if possible (e.g., by observing the decrease in DBCO absorbance at ~310 nm).

  • Purify the resulting conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove the excess linker.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its defined structure and bifunctional nature allow for the controlled and sequential assembly of complex molecular architectures, which is particularly valuable in the rapidly advancing field of targeted protein degradation with PROTACs. The protocols and workflows outlined in this guide provide a solid foundation for the successful application of this linker in a variety of bioconjugation strategies. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the reaction conditions for specific substrates is highly recommended.

References

An In-Depth Technical Guide to Boc-Aminooxy-PEG1-azide (CAS Number 2100306-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG1-azide, with CAS number 2100306-67-8, is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its unique architecture, featuring a Boc-protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097), offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and detailed protocols for its application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is characterized by three key functional domains: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a single ethylene (B1197577) glycol (PEG1) spacer, and a terminal azide group. This trifecta of functionalities allows for a sequential and controlled bioconjugation strategy. The PEG spacer enhances the aqueous solubility of the molecule and its conjugates, a critical factor in biological applications.[1][2]

PropertyValueReference
CAS Number 2100306-67-8[1][3][4]
Molecular Formula C₉H₁₈N₄O₄[1][3]
Molecular Weight 246.27 g/mol [1][3][4]
Appearance White to off-white solid or colorless oil
Purity Typically >95%[2][3]
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability[1]

Mechanism of Action and Applications

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. This allows for a two-step conjugation process, making it a valuable tool in the synthesis of complex molecules like PROTACs and antibody-drug conjugates (ADCs).[5][6]

  • Azide Group: The azide moiety is primed for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7] It readily participates in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is particularly useful for reactions in living systems where copper toxicity is a concern.[1][5]

  • Boc-Protected Aminooxy Group: The aminooxy group is protected by a Boc group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] Once deprotected, the free aminooxy group can react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.[2] This reaction is highly chemoselective and proceeds efficiently under mild conditions.

The primary application of this linker is in the construction of PROTACs . These are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8] this compound serves as the connecting bridge, with one end attaching to a ligand for the target protein and the other to a ligand for the E3 ligase.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and experimental conditions.

Protocol for Boc Deprotection

This procedure outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask.

  • Add TFA dropwise to the solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected Aminooxy-PEG1-azide.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group to an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • tert-Butanol/water or other suitable solvent system

  • Nitrogen or argon source

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in a suitable solvent mixture such as 1:1 tert-butanol/water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • In a separate vial, prepare fresh solutions of CuSO₄ (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).

  • Add the CuSO₄ solution to the reaction mixture (typically 1-10 mol%).

  • Add the sodium ascorbate solution to the reaction mixture (typically 2-5 times the molar amount of CuSO₄).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques (e.g., column chromatography or preparative HPLC).

Mandatory Visualizations

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound, where the azide is first reacted with an alkyne-modified E3 ligase ligand, followed by Boc deprotection and conjugation to a ketone-functionalized target protein ligand.

PROTAC_Synthesis_Workflow start This compound click_reaction CuAAC Click Chemistry start->click_reaction e3_ligand Alkyne-modified E3 Ligase Ligand e3_ligand->click_reaction intermediate Boc-protected PROTAC Intermediate click_reaction->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection activated_intermediate Aminooxy-functionalized PROTAC Intermediate deprotection->activated_intermediate oxime_ligation Oxime Ligation activated_intermediate->oxime_ligation poi_ligand Ketone-modified Target Protein Ligand poi_ligand->oxime_ligation final_protac Final PROTAC Molecule oxime_ligation->final_protac

Caption: PROTAC synthesis workflow using this compound.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruits Degradation Degradation of POI Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of complex bioconjugates. Its well-defined structure and orthogonal reactivity enable researchers and drug developers to synthesize novel molecules with high precision and control. The applications of this linker, particularly in the development of PROTACs, highlight its significance in the future of targeted therapeutics and chemical biology. As research in these fields continues to expand, the utility of such meticulously designed linkers will undoubtedly grow in importance.

References

A Technical Guide to the Reactivity of Boc-Protected Aminooxy Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protected aminooxy group is a cornerstone of modern bioconjugation and drug development, offering a robust yet selectively cleavable masking group for the highly reactive aminooxy moiety. This guide provides an in-depth analysis of the reactivity of Boc-protected aminooxy compounds, detailing their stability, deprotection, and subsequent chemoselective ligation reactions. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize these versatile chemical tools in their work.

Core Concepts: Stability and Reactivity

The Boc group serves as an effective protecting group for the aminooxy functionality due to its stability under a range of conditions, particularly basic and nucleophilic environments.[1][2][3] This stability allows for the selective manipulation of other functional groups within a molecule without premature exposure of the reactive aminooxy group.[2] The protection is introduced by reacting an aminooxy-containing compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][4]

Deprotection of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate (B1207046) to reveal the free aminooxy group.[4][5] This deprotected aminooxy group is then readily available for chemoselective ligation with aldehydes or ketones to form stable oxime bonds.[6][7] This two-step process of deprotection and ligation is central to the utility of Boc-protected aminooxy reagents in creating complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs.[8][9]

Quantitative Data Summary

The efficiency of both the deprotection of the Boc group and the subsequent oxime ligation is influenced by several factors, including the acid strength, solvent, temperature, and pH. The following tables summarize key quantitative data gathered from various studies to provide a comparative overview of reaction conditions and outcomes.

Table 1: Conditions for Boc Deprotection of Aminooxy Groups

Acid ReagentSolventConcentrationTimeTemperatureYield (%)Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)2-12 hRoom Temp.High[4][5]
Trifluoroacetic Acid (TFA)Neat100%5 minRoom Temp.Variable[10]
Hydrochloric Acid (HCl)Dioxane4 M30 minRoom Temp.High[11]
Hydrochloric Acid (HCl)Methanol0.1 M< 3 hRoom Temp.High[11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2-3 equiv.12-24 hRoom Temp.High[4]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)1.2-1.5 equiv.12-24 hRoom Temp.High[5]

Note: Yields are often reported as "high" or "quantitative" in the literature without specific percentages. The efficiency can be substrate-dependent.

Table 2: Influence of pH on Oxime Ligation Efficiency

pH RangeCatalystReaction TimeYield (%)Key ConsiderationsReference(s)
4-5Aniline (B41778)Several hoursHighOptimal for many bioconjugations.[12]
7AnilineSlower than acidic pHModerate to HighNecessary for pH-sensitive biomolecules. Reaction can be accelerated with catalysts.[13][14]
2NoneVariableModerateCan be effective for certain substrates.[7]

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful application of Boc-protected aminooxy chemistry. The following sections provide step-by-step methodologies for the key transformations.

Protocol 1: Boc Protection of an Aminooxy Group

This protocol describes a general procedure for the protection of an aminooxy-containing compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminooxy-containing substrate

  • Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)

  • Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate) (1-1.5 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture of chloroform (B151607) and water)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the aminooxy-containing substrate in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Add Boc₂O (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with moderate heating (e.g., 40°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Acidic Deprotection of a Boc-Protected Aminooxy Group

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free aminooxy compound.

Materials:

  • Boc-protected aminooxy substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon supply

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected aminooxy substrate in DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Add a solution of TFA in DCM (e.g., 25-50% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting product is often obtained as a TFA salt and can be used directly in the next step or further purified. To obtain the free amine, a basic workup or purification using an ion-exchange resin may be necessary.[15]

Protocol 3: Oxime Ligation with a Deprotected Aminooxy Compound

This protocol details the chemoselective reaction between a deprotected aminooxy compound and an aldehyde or ketone to form a stable oxime linkage.

Materials:

  • Deprotected aminooxy compound (as the free base or salt)

  • Aldehyde or ketone substrate

  • Buffer solution (e.g., sodium phosphate (B84403) buffer, pH 7; or ammonium (B1175870) acetate buffer, pH 4.5)

  • Aniline (optional, as a catalyst)

  • Organic co-solvent if needed (e.g., DMF, DMSO)

  • High-performance liquid chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Dissolve the aldehyde or ketone substrate in the chosen buffer. An organic co-solvent may be added to aid solubility.

  • If using a catalyst, add aniline to the solution (typically 10-100 mM).

  • Add the deprotected aminooxy compound to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the substrates and the presence of a catalyst.[12][14]

  • Monitor the formation of the oxime product by HPLC.

  • Upon completion, the product can be purified by preparative HPLC.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes involved, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Boc_Protection cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aminooxy_Compound R-ONH₂ Reaction Nucleophilic Acyl Substitution Aminooxy_Compound->Reaction Boc_Anhydride (Boc)₂O Boc_Anhydride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Boc_Protected_Aminooxy R-ONH-Boc Reaction->Boc_Protected_Aminooxy Byproducts t-BuOH + CO₂ + Base·H⁺ Reaction->Byproducts

Boc protection of an aminooxy group.

Boc_Deprotection_Mechanism Boc_Aminooxy R-ONH-Boc Protonation Protonation of Carbonyl Oxygen Boc_Aminooxy->Protonation + H⁺ Protonated_Intermediate R-ONH-C(=O⁺H)O-tBu Protonation->Protonated_Intermediate Loss_of_tBu Formation of Tert-butyl Cation Protonated_Intermediate->Loss_of_tBu Carbamic_Acid R-ONH-COOH Loss_of_tBu->Carbamic_Acid Tert_Butyl_Cation t-Bu⁺ Loss_of_tBu->Tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Aminooxy R-ONH₂ Decarboxylation->Free_Aminooxy CO2 CO₂ Decarboxylation->CO2 Acid H⁺ (from TFA) Acid->Protonation

Acid-catalyzed deprotection of a Boc-protected aminooxy group.

Oxime_Ligation_Workflow Start Start with Boc-Protected Aminooxy Compound Deprotection Acidic Deprotection (e.g., TFA in DCM) Start->Deprotection Deprotected_Aminooxy Free Aminooxy Compound (R-ONH₂) Deprotection->Deprotected_Aminooxy Ligation Oxime Ligation Deprotected_Aminooxy->Ligation Oxime_Product Stable Oxime Product (R-ON=C(R')R'') Ligation->Oxime_Product Aldehyde_Ketone Aldehyde or Ketone (R'-C(=O)-R'') Aldehyde_Ketone->Ligation Conditions Buffer (pH 4-7) Optional Catalyst (Aniline) Conditions->Ligation Purification Purification (e.g., HPLC) Oxime_Product->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Workflow for bioconjugation via oxime ligation.

Orthogonal Protection Strategies

The acid lability of the Boc group makes it an excellent component of orthogonal protection strategies. In complex syntheses, such as solid-phase peptide synthesis (SPPS), the Boc group can be used in conjunction with other protecting groups that are cleaved under different conditions. For example, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group is often used to protect alpha-amino groups of amino acids, while acid-labile groups like Boc are used for side-chain protection.[14] This orthogonality allows for the selective deprotection of specific sites on a molecule, enabling precise and controlled chemical modifications. The synthesis of peptides containing an aminooxy group for subsequent conjugation often employs such strategies.[12]

Conclusion

The Boc-protected aminooxy group is a powerful and versatile tool in the fields of chemical biology, drug discovery, and materials science. Its stability under a wide range of synthetic conditions, coupled with its facile and selective deprotection under acidic conditions, allows for the controlled formation of stable oxime linkages. A thorough understanding of the reactivity, optimal reaction conditions, and potential side reactions associated with this functional group is paramount for its successful implementation. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of Boc-aminooxy chemistry in their synthetic endeavors.

References

The Azide Functional Group: A Linchpin for Advancing Research and Drug Development through Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, a compact and highly energetic moiety, has emerged as a cornerstone of modern chemical biology and drug discovery. Its remarkable stability in biological systems, coupled with its exquisite reactivity in specific "click chemistry" reactions, has empowered researchers to probe complex biological processes and construct novel therapeutic entities with unprecedented precision. This technical guide provides a comprehensive overview of the azide functional group's role in click chemistry, offering detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to facilitate its application in research and drug development.

The Azide Functional Group: Properties and Bioorthogonality

The azide group (N₃) is a small, linear functional group that is virtually absent in biological systems.[1] This "bioorthogonality" is the key to its utility, as it can be introduced into a biomolecule without interfering with its native structure or function.[2] Azides are relatively stable in aqueous environments and resistant to reaction with most biological nucleophiles, electrophiles, oxidants, and reductants.[2] However, they exhibit specific and rapid reactivity with a select few partner functional groups, most notably alkynes and phosphines, forming the basis of click chemistry.[1][3]

Key Click Chemistry Reactions Involving Azides

The versatility of the azide functional group is showcased in several powerful bioorthogonal ligation reactions. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[6][7] It is characterized by high yields, often exceeding 95%, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments and a pH range of 4 to 12.[6][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.[10][] While generally slower than CuAAC, SPAAC is highly biocompatible and has become the method of choice for in vivo labeling and imaging.[12][13]

Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine.[3] This reaction forms a stable amide bond and has been instrumental in the chemical modification of proteins and glycans.[3][14] However, its relatively slow kinetics compared to azide-alkyne cycloadditions can be a limitation in some applications.[3]

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data to aid in the selection and optimization of these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesReferences
CuAAC10 - 100Very fast kinetics, high yields, requires copper catalyst.[15]
SPAAC10⁻³ - 1Copper-free, highly biocompatible, kinetics depend on the cyclooctyne used.[12][16]

Table 2: Second-Order Rate Constants for Various SPAAC Reagents with Benzyl Azide

Cyclooctyne ReagentRate Constant (M⁻¹s⁻¹)NotesReferences
DIBO~0.3DIBO and its derivatives react exceptionally fast.[17]
DIBO-ketone~0.9Oxidation of the alcohol in DIBO to a ketone increases the reaction rate.[17]
m[9+1]CPP9.6 x 10⁻³Increased local strain at the alkyne enhances reactivity.[16]

Experimental Protocols

This section provides detailed methodologies for introducing azide functional groups into biomolecules and performing CuAAC and SPAAC reactions.

Introduction of Azide Groups into Proteins via NHS Esters

This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) residues) in proteins with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • Azido-PEG4-NHS Ester

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., 7K MWCO)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[1]

  • Labeling Reaction:

    • Calculate the required volume of the azide-NHS ester stock solution for the desired molar excess (a 10- to 50-fold molar excess is a good starting point).[18]

    • Add the calculated volume of the azide-NHS ester stock to the protein solution.

    • Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[1][19]

  • (Optional) Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[18]

  • Purification: Remove excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.[1]

  • Characterization: Determine the concentration of the purified azide-labeled protein using a standard protein assay.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Labeled Protein

This protocol outlines the conjugation of an azide-labeled protein with an alkyne-containing molecule.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (2-10 fold molar excess)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule in the amine-free buffer.

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[20]

  • Add the catalyst premix to the reaction tube. The final concentration of CuSO₄ is typically between 0.05 and 0.25 mM.[21]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[21]

  • Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[20]

  • Purify the conjugated protein using a suitable method such as size exclusion chromatography or dialysis.[20]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Labeled Protein

This protocol describes the copper-free conjugation of an azide-labeled protein with a strained cyclooctyne reagent.

Materials:

  • Azide-labeled protein

  • BCN-containing molecule (e.g., BCN-PEG4-alkyne)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation: Prepare a stock solution (e.g., 10 mM) of the BCN-containing molecule in anhydrous DMSO.[10]

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the BCN reagent to the desired final concentration (a 2-4 fold molar excess is a good starting point). Ensure the final DMSO concentration is below 5% (v/v).[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 2 hours at room temperature may be sufficient.[10]

  • Purification: Purify the conjugated protein using an appropriate method to remove the excess BCN reagent.

Metabolic Labeling of Cellular Glycans with Azido (B1232118) Sugars

This protocol describes the incorporation of an azide-tagged monosaccharide into cellular glycans for subsequent visualization.

Materials:

  • Cells in culture

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • DMSO

  • Cell culture medium

  • DBCO-fluorophore

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde)

  • (Optional) Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of the peracetylated azido-sugar in DMSO (e.g., 10 mM).

    • Add the azido-sugar stock solution to the cell culture medium to the desired final concentration.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation.[4]

  • Click Reaction and Imaging (Live-Cell):

    • Wash the cells with fresh medium.

    • Add the DBCO-fluorophore to the medium and incubate for a sufficient time for the SPAAC reaction to occur.

    • Wash the cells with PBS and image using a fluorescence microscope.

  • Click Reaction and Imaging (Fixed-Cell):

    • Wash the labeled cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[4]

    • Wash the cells with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes to visualize intracellular glycans.[4]

    • Wash the cells with PBS.

    • Incubate the cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.[4]

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount and image the cells.

Visualizing Workflows and Pathways

The logical steps of experiments and biological pathways involving click chemistry can be effectively visualized using diagrams.

experimental_workflow_proteomics cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Proteomic Analysis cells Cells or Lysate click_reaction CuAAC or SPAAC cells->click_reaction probe Alkyne/Azide Probe probe->cells Incubation click_reagent Azide/Alkyne Tag (e.g., Biotin) click_reagent->click_reaction enrichment Affinity Enrichment click_reaction->enrichment digestion Proteolysis enrichment->digestion ms LC-MS/MS digestion->ms

Workflow for proteomic analysis using click chemistry.

signaling_pathway_visualization cluster_cell Cellular Environment cluster_detection Click Chemistry-based Detection receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation downstream Downstream Effectors pi3k->downstream trafficking Membrane Protein Trafficking downstream->trafficking ncAA Non-canonical Amino Acid (with Azide/Alkyne) membrane_protein Membrane Protein (e.g., TRPV1) ncAA->membrane_protein Incorporation membrane_protein->trafficking is trafficked fluorophore Click-compatible Fluorophore membrane_protein->fluorophore Click Reaction (SPAAC) visualization Fluorescence Microscopy fluorophore->visualization Detection

Visualizing membrane protein trafficking via click chemistry.

Applications in Drug Development

The azide functional group and click chemistry have revolutionized several aspects of drug discovery and development.

  • Fragment-Based Drug Discovery (FBDD): Click chemistry is used to link small molecular fragments that bind to a biological target, rapidly generating potent lead compounds.[22]

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the precise attachment of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[15]

  • Target Identification and Validation: Azide- or alkyne-modified small molecules can be used as probes to identify their protein targets in complex biological systems.[23]

  • PROTACs (Proteolysis Targeting Chimeras): Click chemistry is employed to synthesize PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[10]

  • Drug Delivery: Azide-functionalized nanoparticles can be "clicked" with targeting ligands and therapeutic agents for targeted drug delivery.[18]

Conclusion

The azide functional group, in concert with the principles of click chemistry, provides a powerful and versatile toolkit for researchers, scientists, and drug development professionals. Its bioorthogonality, coupled with the efficiency and specificity of reactions like CuAAC and SPAAC, has opened up new avenues for understanding and manipulating biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and optimization of these transformative chemical tools, ultimately accelerating the pace of discovery and innovation in the life sciences.

References

The Pivotal Role of the PEG1 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the choice of a linker molecule is as critical as the selection of the biomolecule and its partner. The linker not only connects the two entities but also profoundly influences the overall properties of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and non-immunogenic nature.[1][2] This guide focuses on the smallest of the PEG family, the single ethylene (B1197577) glycol unit known as the PEG1 spacer. While often overlooked in favor of its longer counterparts, the PEG1 spacer offers a unique set of advantages in fine-tuning the characteristics of bioconjugates, proving that even the shortest distance between two points can be strategically significant. This document will delve into the core functions of the PEG1 spacer, provide quantitative data on its impact, detail experimental protocols for its use, and visualize key processes through diagrams.

Core Functions and Advantages of the PEG1 Spacer

The primary role of any spacer in bioconjugation is to bridge two molecules, but the choice of spacer dictates much more than just the physical connection. The incorporation of a PEG1 spacer, despite its minimal length, imparts several key benefits to a bioconjugate.

Enhanced Solubility and Reduced Aggregation: One of the most significant advantages of PEGylation is the enhancement of solubility of hydrophobic molecules.[2][3] The ether oxygens in the PEG backbone can hydrogen bond with water molecules, creating a hydration shell around the conjugate.[4] This is particularly crucial when working with poorly soluble drugs or peptides, preventing aggregation and improving their handling and bioavailability. Even a single PEG unit can contribute to this effect, albeit to a lesser extent than longer PEG chains.

Fine-Tuning of Stability and Pharmacokinetics: The length of the PEG spacer can be a critical determinant of a bioconjugate's stability and in vivo performance. Shorter PEG spacers, like PEG1, have been shown to be advantageous in specific applications. For instance, in the context of antibody-drug conjugates (ADCs), a shorter PEG1 spacer can lead to greater stability and reduced premature payload release compared to longer PEG4 spacers.[5] This is attributed to reduced steric hindrance at the conjugation site, which can influence the accessibility of enzymes that might cleave the linker.[5] While longer PEG chains are known to significantly prolong the plasma half-life of biotherapeutics by increasing their hydrodynamic radius and reducing renal clearance, even a short PEG spacer can subtly modulate these pharmacokinetic parameters.[6][7][8]

Minimal Steric Hindrance: While providing a degree of separation between the conjugated molecules, the short length of the PEG1 spacer minimizes the potential for steric hindrance that can sometimes interfere with the biological activity of the biomolecule, such as antibody-antigen binding. This makes it an ideal choice when the proximity of the conjugated partners is important for function.

Discreet and Homogeneous Conjugates: PEG1 spacers are monodisperse, meaning they have a precisely defined length and molecular weight.[9] This is in contrast to polydisperse PEGs, which are mixtures of different chain lengths. The use of a discrete PEG spacer like PEG1 is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[9]

Data Presentation: The Impact of PEG Spacers

The following tables summarize quantitative data on the effects of PEG spacers on the properties of bioconjugates. While specific data for PEG1 spacers is limited in publicly available literature, the presented data for short PEG spacers provides valuable insights into the trends observed with varying PEG length.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs

Linker-PayloadPEG Spacer LengthAverage DAR
Maleimide-PEGx-MMAD42.5
Maleimide-PEGx-MMAD65.0
Maleimide-PEGx-MMAD84.8
Maleimide-PEGx-MMAD123.7
Maleimide-PEGx-MMAD243.0
(Data synthesized from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[10])

Table 2: Influence of Mini-PEG Spacer Length on Binding Affinity

ConjugatePEG Spacer LengthIC50 (nM)
natGa-NOTA-PEGn-RM2623.1 ± 0.2
natGa-NOTA-PEGn-RM2633.9 ± 0.3
natGa-NOTA-PEGn-RM2645.4 ± 0.4
natGa-NOTA-PEGn-RM2665.8 ± 0.3
(Data from a study on a 68Ga-labeled bombesin (B8815690) antagonist analog.[11])

Table 3: Effect of PEGylation on Solubility of Paclitaxel (B517696)

CompoundSolubility in Water
Paclitaxel< 1 µg/mL
PEG-Paclitaxel Conjugate> 20 mg equivalent paclitaxel/mL[2][12]
7-Polyethylene glycol paclitaxel carbonate840 mg/mL (equivalent to 120 mg/mL paclitaxel)[9]
(Note: The PEG used in these studies was of a higher molecular weight than PEG1, but the data illustrates the significant impact of PEGylation on solubility.)

Table 4: Impact of PEGylation on Plasma Half-Life

BioconjugatePlasma Half-Life (Elimination)Fold Increase
rhTIMP-11.1 hours-
PEG20K-TIMP-128 hours~25-fold[6]
SomatostatinA few minutes-
Octreotide (modified peptide)1.5 hours-[7][8]
INF-alpha-2b--
PEG(2,40K)-INF-alpha-2b-330-fold[7][8]
(Note: These examples utilize longer PEG chains, demonstrating the profound effect of PEGylation on circulation time.)

Experimental Protocols

Detailed methodologies for key bioconjugation reactions involving PEG spacers are provided below. These protocols can be adapted for use with PEG1-containing linkers.

Protocol 1: NHS Ester-Amine Coupling

This protocol describes the conjugation of a PEG linker containing an N-hydroxysuccinimide (NHS) ester to a biomolecule containing a primary amine (e.g., lysine (B10760008) residue or N-terminus of a protein).

Materials:

  • Amine-containing biomolecule (e.g., protein, peptide)

  • PEG-NHS Ester (e.g., a commercial PEG1-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the amine-free buffer to a final concentration of 1-10 mg/mL.[13] If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[13]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[13] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[13][14]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the biomolecule solution.[13] The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PEG-NHS ester and byproducts by using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting bioconjugate to determine the degree of labeling and confirm its integrity using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Maleimide-Thiol Coupling

This protocol details the conjugation of a PEG linker containing a maleimide (B117702) group to a biomolecule with a free sulfhydryl group (e.g., a cysteine residue).

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • PEG-Maleimide (e.g., a commercial PEG1-Maleimide)

  • Anhydrous DMF or DMSO

  • Thiol-free buffer, degassed (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed, thiol-free buffer to a concentration of 1-10 mg/mL.[15][16] The buffer should be at a pH between 6.5 and 7.5 for optimal reaction efficiency and stability of the thioether bond.[1][17]

  • Reduction of Disulfides (Optional): If the sulfhydryl groups are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[15][16] If DTT is used, it must be removed prior to the addition of the maleimide reagent.[15]

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the biomolecule solution.[1][17]

  • Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[15][17]

  • Purification: Remove the unreacted PEG-Maleimide using a desalting column or by dialysis.

  • Characterization: Analyze the purified bioconjugate to determine the degree of labeling and confirm its purity using methods such as SDS-PAGE, mass spectrometry, or HIC-HPLC.

Protocol 3: Determination of Bioconjugate Solubility

This protocol outlines a general method for determining the aqueous solubility of a bioconjugate.

Materials:

  • Lyophilized bioconjugate

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of the lyophilized bioconjugate to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 1-2 minutes and then incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved bioconjugate using a suitable analytical method. For protein conjugates, UV absorbance at 280 nm can be used, with an appropriate extinction coefficient. Alternatively, a specific HPLC method can be developed for more accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the bioconjugate in the saturated solution (e.g., in mg/mL or µM).

Protocol 4: Assessment of Plasma Stability

This protocol provides a general workflow for evaluating the stability of a bioconjugate in plasma.

Materials:

  • Bioconjugate

  • Human or animal plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard)

Procedure:

  • Incubation: Spike the bioconjugate into pre-warmed plasma at a defined concentration.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma sample.

  • Sample Processing: Immediately quench the reaction in the collected aliquots by adding a quenching solution (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins and stop any enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant to quantify the amount of intact bioconjugate remaining using a validated analytical method like LC-MS or an ELISA specific for the conjugate.

  • Data Analysis: Plot the concentration of the intact bioconjugate versus time and calculate the plasma half-life (t1/2) of the bioconjugate.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the use of PEG1 spacers in bioconjugation.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ub_POI Ubiquitinated POI E3 E3 Ubiquitin Ligase Ub Ubiquitin PROTAC->E3 PROTAC->PROTAC Linker PEG1 Spacer Ub->Ub_POI Ub_tag Ub Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC, highlighting the role of the linker.

ADC_Targeting cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cell Death ADC Antibody-Drug Conjugate (ADC) - PEG1 Spacer - Cytotoxic Drug Receptor Tumor Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induces

Caption: Targeted delivery of an ADC to a tumor cell.

SPPS_Workflow Resin Solid Support Resin Linker Linker Attachment Resin->Linker AA1 1. Fmoc Deprotection 2. Coupling of First Fmoc-AA-OH Linker->AA1 Wash1 Wash AA1->Wash1 Cycle Repeat for Each Amino Acid: - Fmoc Deprotection - Coupling of next Fmoc-AA-OH - Wash Wash1->Cycle PEG_Coupling Coupling of Fmoc-NH-PEG1-COOH Cycle->PEG_Coupling Wash2 Wash PEG_Coupling->Wash2 Final_AA Coupling of Final Fmoc-AA-OH Wash2->Final_AA Wash3 Wash Final_AA->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash3->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Purified PEGylated Peptide Purification->Final_Peptide

Caption: Workflow for solid-phase peptide synthesis incorporating a PEG1 spacer.

Conclusion

The PEG1 spacer, though the shortest in the polyethylene glycol family, is a powerful tool in the bioconjugation toolkit. Its ability to subtly modulate solubility, stability, and pharmacokinetics, while minimizing steric hindrance, makes it an invaluable component for the rational design of sophisticated bioconjugates. The choice of a PEG1 spacer can lead to more homogeneous and stable products with improved therapeutic potential. As the field of bioconjugation continues to advance, the precise control offered by discrete, short PEG spacers like PEG1 will undoubtedly play an increasingly important role in the development of next-generation therapeutics and diagnostics. This guide provides a foundational understanding for researchers and developers to effectively harness the potential of the PEG1 spacer in their bioconjugation strategies.

References

Solubility of Boc-Aminooxy-PEG1-azide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-Aminooxy-PEG1-azide, a bifunctional linker commonly employed in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data in public literature, this guide offers a robust predictive analysis based on the molecule's structural components and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their specific applications.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties: the Boc protecting group, the aminooxy functionality, the short PEG linker, and the terminal azide (B81097) group.

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group generally contributes to solubility in lipophilic organic solvents.

  • Aminooxy Group: The presence of the oxygen and nitrogen atoms in the aminooxy group introduces some polarity.

  • PEG1 Linker: The short polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible, enhancing solubility in a range of polar solvents. Generally, PEG linkers are known to be soluble in many organic solvents like chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO.[1][2]

  • Azide Group: The azide is a polar functional group that can participate in hydrogen bonding, further influencing solubility in polar solvents.

Based on these structural features, a high degree of solubility can be anticipated in many common polar aprotic and chlorinated organic solvents.

Inferred Solubility Profile

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polarity of DMSO effectively solvates the polar azide and aminooxy groups, as well as the PEG linker.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the polar functionalities of the molecule.
Acetonitrile (ACN)Moderate to HighAcetonitrile's polarity is suitable for dissolving the compound, though it may be slightly less effective than DMSO or DMF.
Tetrahydrofuran (THF)Moderate to HighTHF can solvate the Boc group and the PEG linker, leading to good solubility.
Chlorinated Dichloromethane (DCM)HighDCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this molecule.
ChloroformHighSimilar to DCM, chloroform is a versatile solvent for many organic molecules.
Polar Protic Methanol (B129727)ModerateThe ability of methanol to hydrogen bond may allow for moderate solubility, though it is generally a less effective solvent for PEGs than polar aprotic solvents.[1]
EthanolModerateSimilar to methanol, ethanol's hydrogen bonding capabilities can contribute to moderate solubility.
Nonpolar TolueneLow to ModerateThe nonpolar Boc group may provide some solubility, but the polar azide and PEG components will limit overall solubility.
HexanesLowThe predominantly polar nature of the molecule will result in poor solubility in nonpolar alkane solvents.

Experimental Protocol for Solubility Determination

For precise quantitative solubility data, the following general experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[4][5]

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Acetonitrile, THF)

  • Analytical balance

  • Microcentrifuge tubes or small vials

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution (for Calibration Curve):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of pre-weighed microcentrifuge tubes.

    • To each tube, add a precise volume (e.g., 1.0 mL) of the respective organic solvent to be tested.

    • Tightly cap the tubes.

  • Equilibration:

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solute:

    • Carefully withdraw a known aliquot of the clear supernatant from each tube, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature (typically expressed in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of a compound like this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start weigh_compound Weigh excess compound start->weigh_compound add_solvent Add known volume of solvent weigh_compound->add_solvent agitate Agitate at constant temperature (e.g., 24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate concentration analyze->calculate end_node End: Solubility Data calculate->end_node

Caption: Experimental workflow for determining compound solubility.

References

Stability of Boc-Aminooxy-PEG1-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Boc-Aminooxy-PEG1-azide, a heterobifunctional linker critical in bioconjugation and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the stability of this linker under various chemical and physical conditions is paramount for ensuring the integrity, efficacy, and safety of the resulting bioconjugates. This document outlines the known stability profile, potential degradation pathways, and recommended experimental protocols for assessing the stability of this compound.

Overview of this compound and its Functional Groups

This compound possesses three key chemical entities that dictate its reactivity and stability:

  • Boc (tert-butyloxycarbonyl) Protecting Group: This group protects the aminooxy functionality and is known for its lability under acidic conditions.[1]

  • Aminooxy Group: This functional group is used for conjugation to carbonyl-containing molecules (aldehydes and ketones) to form stable oxime linkages.

  • PEG1 (Polyethylene Glycol) Spacer: A single ethylene (B1197577) glycol unit enhances the solubility and provides spacing between the conjugated molecules.

  • Azide (B81097) Group: This moiety is widely used in "click chemistry," specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazoles.

The stability of the entire molecule is a composite of the individual stabilities of these functional groups.

Stability Under Different Conditions

While specific quantitative stability data for this compound is not extensively published, a robust stability profile can be inferred from the known chemistry of its constituent parts.

pH Stability

The Boc protecting group is the most pH-sensitive part of the molecule. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions. The aminooxy and azide groups are relatively stable across a wider pH range, although extreme pH values can promote hydrolysis of the PEG linker.

Thermal Stability

Organic azides can be thermally labile and may decompose upon heating, releasing nitrogen gas.[2][3] This decomposition can be catalyzed by the presence of certain metals. The Boc group can also be removed at elevated temperatures. Therefore, prolonged exposure to high temperatures should be avoided. For long-term storage, temperatures of -20°C are recommended to maintain the integrity of the compound.

Stability in the Presence of Common Reagents

The azide group is susceptible to reduction by phosphines, such as triphenylphosphine, in the Staudinger reaction. It can also react with copper (I) catalysts used in click chemistry. The PEG linker may be susceptible to oxidation in the presence of strong oxidizing agents.

Summary of Stability Data

The following table summarizes the qualitative stability of this compound under various conditions based on the known reactivity of its functional groups.

ConditionFunctional GroupStabilityNotes
pH Boc-aminooxyLabile in acidic pHCleavage of the Boc group occurs.
AzideGenerally stable
PEG LinkerGenerally stableSusceptible to degradation at extreme pH.
Temperature Boc-aminooxyThermally labileBoc group can be removed at high temperatures.
AzideThermally labileCan decompose to release N2 gas.[2][3]
PEG LinkerGenerally stable
Reagents Boc-aminooxyStable to most nucleophiles and bases
AzideReactive with phosphinesUndergoes Staudinger ligation.
AzideReactive with copper (I)Used in CuAAC click chemistry.
PEG LinkerSusceptible to oxidation
Light AzidePotentially light-sensitiveOrganic azides can be sensitive to UV light.[2]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and analyzing the degradation products.

General Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions of This compound in relevant buffers acid Acidic pH (e.g., pH 2, 4) prep->acid Incubate at various time points base Basic pH (e.g., pH 8, 10) prep->base Incubate at various time points temp Elevated Temperature (e.g., 40°C, 60°C) prep->temp Incubate at various time points light Photostability (UV/Vis light exposure) prep->light Incubate at various time points hplc HPLC Analysis (Purity Assessment) acid->hplc base->hplc temp->hplc light->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms kinetics Determine Degradation Kinetics (Half-life, Rate Constants) hplc->kinetics nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr lcms->kinetics nmr->kinetics pathway Identify Degradation Pathways kinetics->pathway

A typical experimental workflow for stability testing.
HPLC Method for Purity Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed to monitor the degradation of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the parent compound and its degradation products.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD).

  • Analysis: The percentage of the parent compound remaining at each time point is calculated to determine the degradation rate.

LC-MS Method for Degradant Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the degradation products.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elemental composition determination of the degradants.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the degradation products.[4]

  • ¹H NMR: Can be used to observe the disappearance of the Boc protons (a singlet at ~1.4 ppm) upon deprotection.

  • ¹³C NMR: Can confirm the loss of the carbonyl and quaternary carbons of the Boc group.

  • 2D NMR (COSY, HSQC, HMBC): Can be employed for the complete structural elucidation of unknown degradation products.

Potential Degradation Pathways

Based on the known reactivity of the functional groups, the following degradation pathways can be anticipated:

Degradation_Pathways cluster_main This compound cluster_deprotection Acidic Conditions cluster_reduction Reducing Agents (e.g., Phosphines) cluster_thermal Thermal Stress start Boc-NH-O-PEG1-N3 deprotected H2N-O-PEG1-N3 (Aminooxy-PEG1-azide) start->deprotected Boc Cleavage reduced Boc-NH-O-PEG1-NH2 (Boc-Aminooxy-PEG1-amine) start->reduced Azide Reduction decomposed Boc-NH-O-PEG1-Nitrene + N2 start->decomposed N2 Extrusion

Potential degradation pathways of this compound.

Factors Influencing Stability

Several factors can impact the stability of this compound during storage and handling.

Influencing_Factors center Stability of This compound pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Reagents Presence of Reactive Reagents Reagents->center Metals Trace Metals Metals->center

Key factors influencing the stability of the molecule.

Conclusion and Recommendations

This compound is a versatile linker whose stability is governed by its constituent functional groups. The Boc group is sensitive to acidic conditions, while the azide moiety can be susceptible to thermal degradation and reduction. For optimal stability, it is recommended to store the compound at -20°C, protected from light, and to avoid acidic conditions and the presence of reducing agents unless intended for a specific chemical transformation. For critical applications in drug development, it is imperative to conduct thorough stability studies using the analytical methods outlined in this guide to ensure the quality and integrity of the final bioconjugate.

References

The Strategic Role of Boc-Aminooxy-PEG1-azide in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to target and eliminate disease-causing proteins. These heterobifunctional molecules function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of specific proteins of interest (POIs). The architecture of a PROTAC is a critical determinant of its efficacy, comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. Among the diverse array of linkers available, Boc-Aminooxy-PEG1-azide has emerged as a versatile and valuable building block in the construction of potent and effective PROTACs. This technical guide provides a comprehensive overview of the core functionalities of this compound, its application in PROTAC synthesis, and the methodologies for evaluating the resulting protein degraders.

Core Functionality of this compound

This compound is a heterobifunctional linker designed for modular PROTAC synthesis. Its structure consists of three key components, each with a distinct and crucial role:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group masks a highly reactive aminooxy functionality. Upon deprotection under acidic conditions, the revealed aminooxy group can readily react with an aldehyde or ketone on a target ligand to form a stable oxime linkage. This provides a robust method for conjugating one of the PROTAC's binding elements.

  • Single Polyethylene Glycol (PEG) Unit: The PEG1 spacer imparts several favorable physicochemical properties to the final PROTAC molecule. The ether oxygen of the PEG unit can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the often large and hydrophobic PROTACs.[1][2] This improved solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG linker can also be advantageous for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]

  • Azide (B81097) Group: The azide moiety is a key functional group for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This highly efficient and specific reaction allows for the covalent attachment of the linker to a molecule containing a terminal alkyne. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the final ligation step in PROTAC synthesis.[4]

Data Presentation: Performance of PROTACs with Short PEG Linkers

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Hypothetical PROTAC A BRD4CRBNAzido-PEG1-Amine derivative50>90HeLa[5]
Hypothetical PROTAC B BTKCRBNAmine-PEG2-Azide derivative2.297Mino[6]
Hypothetical PROTAC C FAKCRBNPEG3-based1085A549[7]
Hypothetical PROTAC D BRD4VHLPEG-based10.84 µM98Various[1]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and experimental conditions. The data presented here are for comparative purposes to illustrate the potency that can be achieved with short PEG-based linkers.

Signaling Pathway and Experimental Workflows

The development of a PROTAC is a multi-step process involving design, synthesis, and rigorous biological evaluation. The following diagrams, generated using Graphviz, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (e.g., with PEG1 Linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with alkyne or aldehyde/ketone) Step1 Step 1: Ligation 1 (e.g., CuAAC) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with alkyne or aldehyde/ketone) Step3 Step 3: Ligation 2 (Oxime Formation) E3_Ligand->Step3 Linker This compound Linker->Step1 Intermediate Ligand-Linker Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Cell_Culture Cell Culture (Target-expressing cell line) PROTAC_Treatment PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation Assay) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT/MTS) PROTAC_Treatment->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Further_Studies Further Studies (e.g., Off-target effects, PK/PD) DC50_Dmax->Further_Studies IC50 Determine IC50 Cell_Viability->IC50 IC50->Further_Studies

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of PROTACs synthesized using linkers such as this compound.

Protocol 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing linker (like this compound) to an alkyne-functionalized ligand (either for the POI or E3 ligase).

Materials:

Procedure:

  • Dissolve the alkyne-functionalized ligand and this compound in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 1-4 hours), quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired PROTAC intermediate.[4][8][9]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[7][10]

Materials:

  • Cell line expressing the target protein of interest.

  • Synthesized PROTAC.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and run the samples on an SDS-PAGE gel. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[7][10]

Protocol 3: MTT/MTS Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell viability and proliferation.[2][][12]

Materials:

  • Cell line of interest.

  • Synthesized PROTAC.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).

  • Reagent Incubation:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.[2][][12]

Conclusion

This compound stands out as a highly valuable chemical tool in the modular and efficient synthesis of PROTACs. Its unique combination of a protected aminooxy group for oxime ligation, a beneficial PEG spacer, and an azide handle for click chemistry provides researchers with a robust and versatile platform for constructing diverse PROTAC libraries. The systematic application of the experimental protocols outlined in this guide will enable the thorough evaluation of these novel protein degraders, ultimately accelerating the discovery and development of next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in unlocking the full potential of PROTAC technology.

References

Methodological & Application

Application Notes and Protocols for Boc-Aminooxy-PEG1-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-Aminooxy-PEG1-azide in click chemistry, a powerful bioconjugation technique. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

This compound is a versatile reagent that incorporates an azide (B81097) group for participation in click chemistry reactions, a short PEG linker to enhance solubility, and a Boc-protected aminooxy group that allows for further functionalization after deprotection.[1][2] This trifunctional nature makes it a valuable tool for creating complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs.[3]

Overview of Click Chemistry with this compound

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly selective, with minimal byproducts.[][] For this compound, the key reaction is the azide-alkyne cycloaddition, which can be performed via two primary methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, forming a stable 1,2,3-triazole linkage.[] It is known for its fast reaction rates and high yields.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[7][] SPAAC is particularly advantageous for applications in living systems where the cytotoxicity of a copper catalyst is a concern.[9]

The choice between CuAAC and SPAAC depends on the specific application, the nature of the biomolecule, and the desired reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for click chemistry reactions involving azides and alkynes. Note that specific results may vary depending on the substrates and experimental setup.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO, BCN), Azide
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None
Typical Solvent Aqueous buffers (e.g., PBS), DMSO, DMFAqueous buffers (e.g., PBS), DMSO
Reaction Temperature Room Temperature to 37°CRoom Temperature to 37°C
Reaction Time 1 - 4 hours1 - 12 hours
Typical Yield > 90%> 85%

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized biomolecule and this compound.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents if necessary

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution with the this compound stock solution. A 2 to 10-fold molar excess of the azide is typically used.

    • Prepare a premix of the copper catalyst by adding the CuSO₄ stock solution to the THPTA ligand stock solution in a 1:5 molar ratio.

    • Add the copper/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the reaction rate.

  • Purification:

    • Purify the resulting conjugate to remove unreacted reagents and catalyst using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation using techniques like SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the SPAAC reaction between a strained alkyne-functionalized biomolecule and this compound.

Materials:

  • Strained alkyne (e.g., DBCO)-functionalized biomolecule

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reagents:

    • Dissolve the strained alkyne-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule solution with the this compound stock solution. A 2 to 10-fold molar excess of the azide is typically used.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. Reaction progress can be monitored by an appropriate analytical technique.

  • Purification:

    • Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted starting materials.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation.

Protocol 3: Boc Group Deprotection

Following the click chemistry reaction, the Boc-protecting group on the aminooxy moiety can be removed to allow for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolution:

    • Dissolve the Boc-protected conjugate in DCM.

  • Deprotection:

    • Add TFA to the solution (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected product.

    • Collect the precipitate by filtration and wash with cold ether.

  • Drying:

    • Dry the final product under vacuum.

Visualizations

Click_Chemistry_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification & Deprotection cluster_product Final Product Biomolecule_Alkyne Alkyne-Functionalized Biomolecule Click_Step CuAAC or SPAAC Biomolecule_Alkyne->Click_Step Boc_Azide This compound Boc_Azide->Click_Step Purification Purification Click_Step->Purification Conjugate Formation Deprotection Boc Deprotection (e.g., TFA) Purification->Deprotection Final_Conjugate Functional Conjugate Deprotection->Final_Conjugate Amine Deprotection

Caption: Experimental workflow for bioconjugation using this compound.

Click_Reaction_Scheme Reactant1 Biomolecule-Alkyne Plus + Reactant2 This compound Arrow Conditions CuAAC (Cu(I) catalyst) or SPAAC (Strained Alkyne) Product Biomolecule-Triazole-PEG1-Aminooxy-Boc

Caption: General reaction scheme for click chemistry conjugation.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1][2][][4] Boc-Aminooxy-PEG1-azide is a versatile bifunctional linker that incorporates a protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and an azide moiety. The azide group readily participates in CuAAC reactions, while the Boc-protected aminooxy group can be deprotected to react with aldehydes or ketones, forming stable oxime ethers. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.[5][6]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and potential applications.

Key Features of CuAAC with this compound:

  • High Specificity: The reaction is highly specific between the azide and a terminal alkyne, minimizing side reactions with other functional groups present in biomolecules.[1]

  • Quantitative Yields: Under optimized conditions, CuAAC reactions can proceed to near-quantitative yields.[1][7]

  • Biocompatibility: With the use of appropriate ligands and additives, the reaction can be performed under physiological conditions, making it suitable for modifying sensitive biological molecules.[7][8]

  • Versatility: The resulting triazole linkage is stable, and the deprotected aminooxy group allows for subsequent conjugation to molecules bearing an aldehyde or ketone.[5]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:

  • PROTAC® Development: As a PEG-based PROTAC linker, it can connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, inducing selective protein degradation.[9]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Peptide and Protein Modification: Site-specific modification of proteins and peptides to introduce labels, tags, or other functional molecules.[1][10]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic or screening purposes.

  • Hydrogel Formation: Crosslinking of polymers to form biodegradable hydrogels for tissue engineering applications.[5]

Experimental Protocols

General CuAAC Protocol for Bioconjugation

This protocol provides a general procedure for conjugating this compound to an alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid). Optimization may be required depending on the specific substrates.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 50 mM in water or DMSO/water)[8][11]

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive byproducts of ascorbate oxidation, e.g., 100 mM in water)[1][11]

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. A typical molar excess for the azide linker is 5-10 fold over the alkyne-biomolecule.[7]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A common ligand-to-copper ratio is 5:1 to protect the biomolecule from oxidation and enhance the reaction rate.[11][12][13] Let the premix stand for a few minutes.

  • Add Catalyst Premix: Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • (Optional) Add Aminoguanidine: If using, add the aminoguanidine stock solution to the reaction mixture. This can help prevent damage to sensitive biomolecules.[1][11]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 30 minutes to a few hours.[7] Protect the reaction from light if using fluorescently labeled reagents.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). Once complete, purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and catalyst.

Deprotection of the Boc-Aminooxy Group

Following the CuAAC reaction, the Boc protecting group can be removed to liberate the aminooxy group for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing buffer (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolve the Boc-protected conjugate in a suitable solvent (e.g., DCM).

  • Add an excess of TFA (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Redissolve the residue and neutralize with a suitable buffer or purify directly via chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for CuAAC Bioconjugation

ParameterConditionReference
Alkyne-Biomolecule Conc.10 µM - 1 mM[7]
Azide (this compound) Conc.5-10 fold molar excess to alkyne[7]
Copper (CuSO₄) Conc.50 µM - 250 µM[11]
Ligand (e.g., THPTA) Conc.5-fold molar excess to Copper[11][13]
Sodium Ascorbate Conc.1 mM - 5 mM[12]
Aminoguanidine Conc.5 mM[13]
Reaction Time30 min - 4 hours[7]
TemperatureRoom Temperature to 37°C[7]
pH7.0 - 8.0[14]

Table 2: Comparison of CuAAC Parameters

ParameterTypical RangeNotes
Reaction Rate Second-Order Rate Constant: 10² - 10³ M⁻¹s⁻¹Highly efficient, often complete within hours.[7]
Yields Near-quantitativeCan be lower depending on substrate complexity and reaction conditions.[7]
Biocompatibility Moderate to HighCopper toxicity can be a concern, mitigated by ligands.[7]
Regioselectivity Exclusively 1,4-disubstituted triazoleProvides a single, well-defined product isomer.[7]

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction cluster_product Product Alkyne Alkyne-modified Biomolecule Reaction Mixing & Incubation (RT - 37°C) Alkyne->Reaction Azide This compound Azide->Reaction CuSO4 CuSO4 (CuII) CuSO4->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Conjugate Boc-Aminooxy-PEG-Triazole-Biomolecule Reaction->Conjugate

Caption: General experimental workflow for the CuAAC reaction.

Deprotection_Workflow cluster_start Starting Material cluster_reagent Deprotection Reagent cluster_reaction Reaction cluster_product Final Product Boc_Conjugate Boc-Protected Conjugate Deprotection Acidic Cleavage Boc_Conjugate->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Deprotected_Conjugate Aminooxy-Functionalized Conjugate Deprotection->Deprotected_Conjugate

Caption: Workflow for Boc deprotection of the aminooxy group.

Dual_Functionality cluster_cuac Step 1: CuAAC cluster_deprotection Step 2: Deprotection cluster_oxime Step 3: Oxime Ligation Linker This compound CuAAC Reacts with Alkyne-Molecule A Linker->CuAAC Intermediate Boc-Aminooxy-PEG-Triazole-Molecule A CuAAC->Intermediate Deprotect Boc Removal (TFA) Intermediate->Deprotect Aminooxy_Intermediate Aminooxy-PEG-Triazole-Molecule A Deprotect->Aminooxy_Intermediate Oxime Reacts with Aldehyde/Ketone-Molecule B Aminooxy_Intermediate->Oxime Final_Product Molecule B-Oxime-PEG-Triazole-Molecule A Oxime->Final_Product

Caption: Logical relationship of the dual functionality.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Aminooxy-PEG1-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This bifunctional linker is a valuable tool for bioconjugation, enabling the covalent attachment of molecules to biomolecules in a controlled and efficient manner. The protocols detailed below cover the deprotection of the Boc group, the SPAAC reaction, and a sequential SPAAC-oxime ligation strategy.

Introduction to SPAAC and this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide (B81097).[1][2] This reaction proceeds rapidly and with high specificity under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[3][4]

This compound is a heterobifunctional linker containing three key components:

  • A Boc-protected aminooxy group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a reactive aminooxy group, which can then form a stable oxime bond with an aldehyde or ketone.

  • A short polyethylene (B3416737) glycol (PEG1) spacer: This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugate.[5]

  • An azide group: This functional group is ready to participate in a SPAAC reaction with a strained alkyne.

This unique combination of functionalities allows for a two-step, sequential or orthogonal ligation strategy, expanding the possibilities for creating complex biomolecular conjugates.

Quantitative Data: SPAAC Reaction Kinetics

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
DBCO PEGylated Azide (general)~0.1 - 2.0The reaction rate can be influenced by the nature of the PEG linker and the specific azide structure.[6]
DBCO DBCO-PEG5-Trastuzumab with model azides0.18 - 0.37Demonstrates the feasibility of SPAAC with large, PEGylated biomolecules.[6]
BCN Benzyl Azide~0.15BCN generally exhibits slightly lower reactivity compared to DBCO.[7]

Note: The provided rate constants are estimates based on similar compounds and should be used as a guideline. For precise kinetic measurements, it is recommended to perform experimental analysis.

Experimental Protocols

Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 1 mL of DCM, add 1 mL of TFA.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a small amount of DCM and carefully neutralize the solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected Aminooxy-PEG1-azide. The product should be used immediately or stored under an inert atmosphere at low temperature, as the free aminooxy group can be sensitive.

General Protocol for SPAAC Bioconjugation

This protocol outlines a general procedure for conjugating the azide group of this compound (or its deprotected form) to a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound or deprotected Aminooxy-PEG1-azide

  • DBCO- or BCN-functionalized biomolecule (e.g., protein, antibody, or nucleic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Centrifugal filter units or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the DBCO- or BCN-functionalized biomolecule in PBS at a known concentration.

    • Prepare a stock solution of this compound (or the deprotected form) in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the DBCO- or BCN-functionalized biomolecule with a 5-10 fold molar excess of the azide linker stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle shaking. Reaction times may need to be optimized based on the reactants and their concentrations.

  • Purification:

    • Remove the excess unreacted azide linker and byproducts using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) or by size-exclusion chromatography (SEC).

    • Wash the conjugate with PBS multiple times to ensure complete removal of small molecules.

  • Characterization:

    • The resulting conjugate can be characterized by methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).

Sequential SPAAC and Oxime Ligation Protocol

This protocol describes a two-step conjugation strategy, first utilizing the SPAAC reaction followed by the deprotection of the Boc group and subsequent oxime ligation.

Step 1: SPAAC Reaction

  • Follow the "General Protocol for SPAAC Bioconjugation" (Section 3.2) using this compound and your DBCO- or BCN-functionalized biomolecule.

  • After purification, you will have a biomolecule conjugated to the Boc-protected aminooxy-PEG-azide linker.

Step 2: Boc Deprotection of the Conjugate

  • Carefully perform the deprotection of the Boc group on the purified conjugate. Due to the sensitivity of many biomolecules to strong acids, this step requires careful optimization.

  • A common method is to use a milder acidic condition, for example, by treating the conjugate with a solution of 5-10% TFA in DCM for a shorter duration (e.g., 30 minutes) at 0°C.

  • It is crucial to immediately neutralize the reaction and purify the deprotected conjugate, for instance, by buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column.

Step 3: Oxime Ligation

  • Prepare the aldehyde- or ketone-functionalized molecule that you wish to conjugate to the deprotected aminooxy group.

  • Combine the deprotected aminooxy-functionalized biomolecule with a 10-50 fold molar excess of the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5). The optimal pH for oxime ligation is typically slightly acidic.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purify the final bioconjugate using an appropriate method such as SEC or affinity chromatography to remove excess reagents.

  • Characterize the final product using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm the successful dual conjugation.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (this compound) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole SPAAC (Strain-Promoted) Cyclooctyne R2-Cyclooctyne (e.g., DBCO or BCN) Cyclooctyne->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_step1 Step 1: SPAAC Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation a This compound c SPAAC Conjugation a->c b DBCO/BCN-Biomolecule b->c d Boc-Protected Conjugate c->d e TFA/DCM Treatment d->e f Deprotected Conjugate e->f h Oxime Ligation f->h g Aldehyde/Ketone Molecule g->h i Final Dual-Functionalized Bioconjugate h->i

Caption: Workflow for Sequential SPAAC and Oxime Ligation.

Troubleshooting and Considerations

  • Boc Deprotection: The use of strong acids like TFA can be harsh on sensitive biomolecules. It is essential to optimize the reaction conditions (TFA concentration, temperature, and time) to ensure efficient deprotection while maintaining the integrity of the biomolecule.

  • Solubility: While the PEG spacer improves water solubility, some DBCO reagents and target molecules may be hydrophobic. The use of a small percentage of an organic co-solvent like DMSO can aid in solubility, but its concentration should be minimized to prevent protein denaturation.

  • Purification: Thorough purification after each step is critical to remove unreacted reagents and byproducts, which could interfere with subsequent steps or the final application.

  • Reaction Monitoring: For kinetic studies or to ensure reaction completion, the disappearance of the DBCO absorbance at around 310 nm can be monitored by UV-Vis spectroscopy.[6]

By following these detailed protocols and considering the key aspects of the reactions, researchers can successfully employ this compound for a wide range of bioconjugation applications in drug development and life sciences research.

References

Application Notes: Boc Deprotection of Boc-Aminooxy-PEG1-azide with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-Aminooxy-PEG1-azide is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and drug development.[1][2][3] The molecule features three key components: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG1) spacer, and a terminal azide (B81097) group. The azide allows for covalent ligation to molecules containing alkyne or cyclooctyne (B158145) groups via "click chemistry," while the aminooxy group can react with aldehydes or ketones to form stable oxime linkages.[2][4] The PEG spacer enhances aqueous solubility and reduces potential immunogenicity of the resulting conjugate.[3]

The Boc group serves as a robust protecting group for the highly reactive aminooxy moiety, preventing unwanted side reactions during synthesis and conjugation steps involving the azide.[5][6] Selective removal of the Boc group is a critical step to unmask the aminooxy functionality for subsequent conjugation. Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose, as it efficiently cleaves the Boc group under mild conditions, typically at room temperature.[5][7] This document provides a detailed protocol for the TFA-mediated deprotection of this compound, including reaction mechanism, experimental procedures, and safety considerations.

Chemical Reaction and Mechanism

The deprotection reaction proceeds by acid-catalyzed hydrolysis of the tert-butyl carbamate (B1207046). The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free aminooxy group as its TFA salt.[6][8]

Reaction Scheme:

Boc-NH-O-PEG1-N₃ + TFA → H₃N⁺-O-PEG1-N₃ · TFA⁻ + Isobutylene (B52900) + CO₂

Mechanism of Boc Deprotection:

The mechanism involves a three-step acid-catalyzed elimination:

  • Protonation : The carbamate oxygen is protonated by TFA.[6][8]

  • Elimination : The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation (which typically deprotonates to isobutylene gas) and the formation of a carbamic acid intermediate.[8]

  • Decarboxylation : The unstable carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and yielding the deprotected primary aminooxy group, which is protonated under the acidic conditions to form the trifluoroacetate (B77799) salt.[6][8]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Elimination cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Aminooxy Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Slow tButyl t-Butyl Cation (→ Isobutylene + H⁺) Protonated->tButyl Amine_Salt Aminooxy TFA Salt Carbamic_Acid->Amine_Salt Fast, + H⁺ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol describes a general method for the deprotection of this compound. Researchers should optimize parameters based on their specific scale and downstream application requirements.

1. Materials and Reagents

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Toluene (B28343), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

2. Equipment

  • Round-bottom flask with stir bar

  • Glass syringe or dropping funnel

  • Nitrogen or argon gas line

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Fume hood[9][10]

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber or Viton for larger volumes, nitrile for small volumes)[9][10][11]

3. Safety Precautions

  • Trifluoroacetic acid (TFA) is extremely corrosive and toxic. It can cause severe skin and eye burns and is harmful if inhaled.[10] Always handle TFA inside a certified chemical fume hood.[10]

  • Wear appropriate PPE at all times, including chemical splash goggles, a face shield (if handling larger volumes), a lab coat, and acid-resistant gloves.[9][11]

  • Ensure an eyewash station and safety shower are immediately accessible.[11]

  • The reaction generates gas (CO₂ and isobutylene); never perform the reaction in a sealed container.[8]

  • Consult the Safety Data Sheet (SDS) for TFA before beginning work.[12]

4. Deprotection Procedure

G start Start setup 1. Setup Dissolve substrate in anhydrous DCM under N₂. start->setup cool 2. Cool Cool solution to 0 °C (ice bath). setup->cool add_tfa 3. Add TFA Add TFA solution dropwise over 5-10 minutes. cool->add_tfa react 4. Reaction Stir at RT for 1-3 hours. Monitor by TLC/LC-MS. add_tfa->react evaporate 6. Evaporation Remove volatiles in vacuo. Co-evaporate with toluene. react->evaporate quench 5. Quench (Optional) Slowly add to cold NaHCO₃ solution. purify 7. Purification (e.g., Chromatography or precipitation) evaporate->purify end End (Deprotected Product) purify->end

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Method:

  • Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. The reaction should be set up under an inert atmosphere (nitrogen or argon).

  • TFA Addition : Cool the solution to 0 °C using an ice bath. Prepare a solution of TFA in DCM. Common concentrations range from 20% to 50% (v/v).[13][14][15] Slowly add the TFA solution (e.g., 10 eq. of TFA) to the stirring substrate solution.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up :

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add anhydrous toluene and co-evaporate two to three times.

    • The crude product is the aminooxy-PEG1-azide as its TFA salt, which is often an oil. This salt can be used directly in some applications or neutralized to the free amine.

  • Neutralization (Optional) :

    • To obtain the free base, dissolve the crude TFA salt in a minimal amount of DCM.

    • Slowly add this solution to a stirred, saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

7. Characterization

The final product, Aminooxy-PEG1-azide, can be characterized using standard analytical techniques such as:

  • NMR Spectroscopy (¹H, ¹³C) : To confirm the disappearance of the Boc group's tert-butyl signal (~1.4 ppm in ¹H NMR) and verify the integrity of the PEG and azide moieties.

  • Mass Spectrometry (ESI-MS) : To confirm the molecular weight of the deprotected product.

  • FT-IR Spectroscopy : To observe changes in the N-H stretching region.

Data Presentation: Reaction Parameters

The efficiency of Boc deprotection can be influenced by several factors. The following table summarizes representative conditions and expected outcomes based on general literature.[13][14][16]

ParameterCondition A (Mild)Condition B (Standard)Condition C (Harsh)Expected Outcome
TFA Concentration 20-25% TFA in DCM50-55% TFA in DCM95-100% Neat TFAHigher concentrations lead to faster reaction times but increase the risk of side reactions with sensitive functional groups.[14]
Temperature 0 °C to Room Temp.Room TemperatureRoom TemperatureReactions are typically run at room temperature and are fast enough not to require heating.[7]
Reaction Time 2 - 4 hours1 - 2 hours5 - 30 minutesTime should be optimized by monitoring the reaction to avoid degradation.[13][14]
Purity/Yield High Purity, >90% YieldHigh Purity, >95% YieldPotential for impurities due to side reactions.[14]Standard conditions (B) are often optimal for achieving high yield and purity.

Note: The optimal conditions should be determined empirically for each specific application to maximize yield and purity while preserving the integrity of the azide and aminooxy functional groups.

References

Application Notes and Protocols: Oxime Ligation with Aminooxy-Functionalized PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxime ligation is a robust and highly selective bioorthogonal conjugation method used to form a stable C=N bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone) group.[1][2] This chemoselective reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and polysaccharides.[1] The resulting oxime bond is significantly more stable at physiological pH than corresponding imine or hydrazone linkages.[3][4]

Aminooxy-functionalized Polyethylene Glycol (PEG) linkers are versatile reagents that combine the power of oxime ligation with the benefits of PEGylation.[5][6][7] Attaching PEG chains (PEGylation) to therapeutic proteins or drug delivery systems can enhance their solubility, increase in vivo half-life, reduce immunogenicity, and improve overall pharmacokinetics.[5][8][9] These application notes provide a detailed protocol for performing oxime ligation using aminooxy-PEG linkers for the modification of biomolecules.

Principle of the Reaction

The core of the methodology is the reaction between the nucleophilic aminooxy group (-O-NH₂) of the PEG linker and an electrophilic aldehyde or ketone on the target molecule.[1] While the reaction can proceed without a catalyst, it is often slow at a neutral pH. The rate can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine (B132917), p-phenylenediamine), which are effective at physiological pH (6.5-7.5).[1][3][10] The catalyst functions by first forming a protonated Schiff base with the carbonyl compound, which is more reactive towards the aminooxy group than the original carbonyl.[4]

Oxime_Ligation_Mechanism cluster_catalyst Catalyst cluster_product Product Biomolecule Biomolecule-CHO (Aldehyde-functionalized) Product Biomolecule-CH=N-O-PEG (PEGylated Biomolecule) Biomolecule->Product Oxime Ligation PEG H₂N-O-PEG (Aminooxy-PEG) PEG->Product Catalyst Aniline or m-Phenylenediamine Catalyst->Biomolecule Accelerates at neutral pH Water H₂O

Caption: Chemical principle of catalyzed oxime ligation.

Experimental Protocols

This section details a general protocol for the PEGylation of an aldehyde-functionalized protein. Concentrations and reaction times may require optimization depending on the specific biomolecule and PEG linker used.

Protocol 1: PEGylation of an Aldehyde-Functionalized Protein

A. Materials and Reagents

  • Aldehyde-functionalized Protein: Protein of interest containing a native or synthetically introduced aldehyde or ketone group (e.g., via periodate (B1199274) oxidation of a glycoprotein (B1211001) or incorporation of an unnatural amino acid).[3][10]

  • Aminooxy-Functionalized PEG (aminooxy-PEG): e.g., Aminooxy-PEG-NHS ester, Aminooxy-PEG-acid, etc., with desired molecular weight.[6]

  • Reaction Buffer: 100 mM Phosphate Buffer (PB) or Phosphate-Buffered Saline (PBS), pH 7.0-7.4.[10]

  • Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or water).[10]

  • Quenching Reagent (optional): Acetone or a small molecule containing an aminooxy group.

  • Purification System: Dialysis tubing (with appropriate molecular weight cut-off), desalting columns, or size-exclusion chromatography (SEC) system.

  • Analytical Instruments: SDS-PAGE system, LC-MS.

B. Experimental Procedure

  • Preparation of Reactants:

    • Dissolve the aldehyde-functionalized protein in the Reaction Buffer to a final concentration of 5-10 µM.[10][11]

    • Dissolve the aminooxy-PEG linker in the Reaction Buffer to create a stock solution. The final concentration in the reaction mixture should be in excess (e.g., 50 µM to 5 mM), depending on the desired degree of labeling and reaction kinetics.[10][11]

    • Prepare the catalyst stock solution. The final concentration of aniline is typically ~100 mM, while mPDA can be used at higher concentrations (up to 500 mM) due to its greater water solubility.[10]

  • Oxime Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the aminooxy-PEG solution.

    • Add the catalyst (e.g., aniline to 100 mM or mPDA to 200-500 mM) to the reaction mixture to initiate the ligation.[10] For a non-catalyzed reaction, omit this step.

    • Incubate the reaction mixture at room temperature with gentle agitation for 2-4 hours. For time-sensitive applications or with highly efficient catalysts, the reaction can be complete in as little as 5 minutes.[1]

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them via SDS-PAGE or LC-MS. A successful PEGylation will result in a shift in the molecular weight of the protein.[10]

  • Purification of the PEGylated Conjugate:

    • Once the reaction reaches the desired level of completion, remove the excess unreacted aminooxy-PEG and catalyst.

    • This is typically achieved through dialysis against the reaction buffer or a suitable storage buffer, or by using a desalting column.[3] For higher purity, size-exclusion chromatography can be employed.

  • Characterization:

    • Confirm the identity and purity of the final PEGylated protein conjugate using SDS-PAGE, which will show a band at a higher molecular weight compared to the unmodified protein.[12]

    • Use LC-MS to determine the precise mass of the conjugate and confirm the degree of PEGylation.[10]

Experimental_Workflow cluster_purification Purification Methods A 1. Prepare Reactants - Aldehyde-Protein (5-10 µM) - Aminooxy-PEG (50 µM - 5 mM) - Catalyst (e.g., 100 mM Aniline) B 2. Initiate Ligation Combine reactants in buffer (pH 7.0) Add catalyst A->B C 3. Incubate Room Temperature 2-4 hours with gentle agitation B->C D 4. Monitor Progress Take aliquots for analysis (SDS-PAGE, LC-MS) C->D E 5. Purify Conjugate Remove excess reagents via dialysis or chromatography D->E F 6. Characterize Final Product Confirm identity, purity, and degree of PEGylation E->F P1 Dialysis P2 Desalting Column P3 SEC

Caption: General workflow for protein PEGylation via oxime ligation.

Quantitative Data Presentation

The choice of catalyst has a significant impact on the rate of oxime ligation at neutral pH. m-Phenylenediamine (mPDA) has been shown to be a highly efficient catalyst, outperforming the more traditionally used aniline.[10]

ParameterUncatalyzedAniline-CatalyzedmPDA-CatalyzedReference
Reactants GFP-aldehyde (10 µM), aminooxy-dansyl (50 µM)GFP-aldehyde (10 µM), aminooxy-dansyl (50 µM)GFP-aldehyde (10 µM), aminooxy-dansyl (50 µM)[10]
Catalyst Conc. None100 mM100 mM[10]
Buffer 100 mM PB, pH 7.0100 mM PB, pH 7.0100 mM PB, pH 7.0[10]
Observed Rate Very slowModerateFast[10][13]
Reaction Time > 4 hours for minimal conversion~ 100 minutes for significant conversion~ 20 minutes for near-complete conversion[10][13]
Notes Reaction is often impractical for bioconjugation at neutral pH without a catalyst.Aniline solubility is limited to ~100 mM at neutral pH.[10][13]mPDA has high water solubility (>2 M) and demonstrates a linear rate increase with concentration.[10]

Applications in Research and Drug Development

The use of aminooxy-PEG linkers in oxime ligation has found broad applications due to the reaction's reliability and the favorable properties of PEG.

  • Drug Delivery: PEG linkers are integral to the design of Antibody-Drug Conjugates (ADCs) and other targeted therapies, improving the solubility and stability of the conjugate.[8][9]

  • Protein Modification: PEGylation of therapeutic proteins (e.g., enzymes, cytokines) can extend their plasma half-life, reduce dosing frequency, and decrease immunogenicity.[8]

  • Hydrogel Formation: The formation of stable oxime bonds is used to crosslink polymers for the creation of hydrogels for tissue engineering and controlled release applications.[4]

  • Surface Functionalization: Immobilizing biomolecules on surfaces (e.g., biosensors, microarrays) via oxime ligation provides a stable and oriented attachment.[14]

References

Application Notes and Protocols for the Conjugation of Boc-Aminooxy-PEG1-azide to Aldehyde-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. The ability to attach functional moieties, such as polyethylene (B3416737) glycol (PEG) chains and bioorthogonal handles, to precise locations on a protein allows for the enhancement of therapeutic properties, the development of antibody-drug conjugates (ADCs), and the creation of sophisticated diagnostic tools. One powerful strategy for achieving such precise bioconjugation is the reaction between an aminooxy group and an aldehyde, which forms a stable oxime bond.

This document provides detailed application notes and protocols for the use of a heterobifunctional linker, Boc-Aminooxy-PEG1-azide , in the modification of proteins engineered to contain an aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures stability during storage and handling, and can be efficiently removed under acidic conditions prior to conjugation. The terminal azide (B81097) group provides a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules.

Principle of the Method

The conjugation strategy involves a two-stage process. First, the aldehyde-containing protein is prepared. This can be achieved through various methods, including the enzymatic conversion of a specific cysteine residue to formylglycine (the "aldehyde tag") or the periodate (B1199274) oxidation of N-terminal serine or threonine residues. Second, the this compound linker is prepared by removing the Boc protecting group to expose the reactive aminooxy functionality. The deprotected linker is then reacted with the aldehyde-containing protein to form a stable oxime linkage. The resulting protein-PEG-azide conjugate is then ready for downstream applications, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Key Applications

  • PEGylation: The attachment of the PEG spacer can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic radius, solubility, and in vivo half-life, while reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The azide handle allows for the subsequent attachment of cytotoxic drugs via click chemistry, enabling the targeted delivery of therapeutics to cancer cells.

  • Biomolecule Labeling: The azide can be used to attach fluorescent dyes, biotin, or other reporter molecules for use in a variety of biological assays.

  • Surface Immobilization: Proteins can be tethered to surfaces functionalized with alkynes for applications in biosensors and diagnostics.

Quantitative Data Summary

The efficiency of the oxime ligation is influenced by several factors, most notably pH and the presence of a nucleophilic catalyst. Aniline (B41778) and its derivatives have been shown to significantly accelerate the rate of oxime formation at neutral or near-neutral pH.[1] Below are tables summarizing key quantitative data related to the reaction kinetics.

Table 1: Effect of pH on Oxime Ligation Rate

pHSecond-Order Rate Constant (M⁻¹s⁻¹) (Uncatalyzed)Reference
4.5~1 x 10⁻¹ - 1 x 10⁰[1]
7.0~1 x 10⁻³ - 1 x 10⁻²[1]

Table 2: Effect of Aniline Catalysis on Oxime Ligation Rate at Neutral pH

Catalyst (Concentration)Fold Increase in Rate (vs. Uncatalyzed)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Aniline (100 mM)~40-fold~8.2[2][3]
p-Phenylenediamine (10 mM)~120-foldNot explicitly stated in these terms, but significantly faster than aniline[1][4]
m-Phenylenediamine (750 mM)Substantial rate acceleration, reaction complete in ~90 secondsNot explicitly stated in these terms, but significantly faster than aniline[5][6]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Place the flask in an ice bath to cool the solution to 0 °C.

  • Under a gentle stream of nitrogen or argon, slowly add an equal volume of TFA to the stirred solution. For example, to 1 mL of the this compound solution, add 1 mL of TFA.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (B28343) (2-3 times).

  • The resulting deprotected Aminooxy-PEG1-azide (as a TFA salt) is typically a viscous oil or solid and can be used directly in the subsequent conjugation reaction without further purification.

Note: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and volatile reagents. Do not perform this reaction in a closed system as CO2 gas is generated during the deprotection.[7]

Protocol 2: Conjugation of Aminooxy-PEG1-azide to an Aldehyde-Containing Protein

This protocol details the oxime ligation of the deprotected Aminooxy-PEG1-azide to a protein containing a genetically encoded aldehyde tag (formylglycine).

Materials:

  • Aldehyde-containing protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Deprotected Aminooxy-PEG1-azide (from Protocol 1)

  • Aniline stock solution (e.g., 1 M in DMSO or aqueous buffer, freshly prepared)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Prepare a stock solution of the deprotected Aminooxy-PEG1-azide in the reaction buffer. A typical stock concentration is 10-50 mM.

  • In a microcentrifuge tube, combine the aldehyde-containing protein with the reaction buffer to a final protein concentration of 10-100 µM.

  • Add the deprotected Aminooxy-PEG1-azide stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein.

  • (Optional but recommended for neutral pH reactions) Add the aniline stock solution to the reaction mixture to a final concentration of 50-100 mM.[2][3]

  • Gently mix the reaction components and incubate at room temperature or 37 °C for 2-16 hours. The optimal reaction time should be determined empirically.

  • After the incubation period, remove the excess, unreacted Aminooxy-PEG1-azide and aniline using a suitable purification method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • The purified protein-PEG-azide conjugate is now ready for characterization and downstream applications.

Protocol 3: Characterization of the Protein-PEG-Azide Conjugate

Successful conjugation can be confirmed using a combination of the following analytical techniques.

1. SDS-PAGE Analysis:

  • Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.

  • Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing it to migrate slower than the unmodified protein.

2. Mass Spectrometry (MS) Analysis:

  • MALDI-TOF MS: This technique can be used to determine the molecular weight of the conjugate. A successful conjugation will show a mass shift corresponding to the mass of the attached Aminooxy-PEG1-azide moiety.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more detailed analysis, allowing for the separation of the conjugated protein from any remaining unconjugated protein and can be used to quantify the conjugation efficiency.[5][8]

3. Azide-Alkyne Click Reaction:

  • To confirm the presence of the azide group, a sample of the conjugate can be reacted with an alkyne-functionalized fluorescent dye (e.g., DBCO-dye).

  • Successful "clicking" of the dye can be visualized by in-gel fluorescence scanning after SDS-PAGE or by fluorescence spectroscopy.

Mandatory Visualizations

G cluster_0 Preparation of Reactants cluster_1 Reaction and Purification cluster_2 Final Product and Analysis Aldehyde_Protein Aldehyde-Containing Protein Conjugation Oxime Ligation (Aniline Catalyzed) Aldehyde_Protein->Conjugation Boc_Linker This compound Deprotection Boc Deprotection Boc_Linker->Deprotection TFA TFA in DCM TFA->Deprotection Deprotection->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_Product Protein-PEG-Azide Conjugate Purification->Final_Product Analysis Characterization (SDS-PAGE, MS) Final_Product->Analysis

Caption: Experimental workflow for the conjugation of this compound to an aldehyde-containing protein.

Caption: Chemical reaction scheme for the deprotection and conjugation of this compound.

References

Application Notes: Labeling Cell Surface Ketones with Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label biomolecules on the surface of living cells is a powerful tool in chemical biology, enabling applications from basic research to drug development. Metabolic glycoengineering, coupled with bioorthogonal chemistry, allows for the introduction of chemical reporters onto cell surface glycans. This two-step labeling strategy involves:

  • Metabolic Labeling: Cells are cultured with an unnatural sugar analog bearing a chemical reporter group (in this case, a ketone). The cell's metabolic machinery incorporates this sugar into cell surface glycoconjugates.

  • Bioorthogonal Ligation: The chemical reporter is then covalently and specifically tagged with a probe molecule.

This document provides detailed protocols for labeling cell surface ketones using a bifunctional linker, Boc-Aminooxy-PEG1-azide . This reagent first reacts with cell surface ketones via an aniline-catalyzed oxime ligation. The incorporated azide (B81097) group can then be used for subsequent downstream applications via "click chemistry," such as the attachment of fluorophores, biotin, or drug molecules.

Principle of the Method

The overall workflow consists of three main stages: metabolic incorporation of a ketone reporter, oxime ligation with the aminooxy-azide linker, and a subsequent click chemistry reaction.

First, cells are incubated with a peracetylated mannosamine (B8667444) analog bearing a levulinoyl group (a ketone), N-levulinoyl-D-mannosamine (Ac4ManLev). Cellular enzymes deacetylate Ac4ManLev and convert it into a sialic acid analog that is incorporated into the terminal positions of glycan chains on the cell surface.

Next, the Boc-protected aminooxy group on this compound is deprotected under acidic conditions. The resulting aminooxy group reacts specifically with the ketone on the cell surface to form a stable oxime bond. This reaction is efficiently catalyzed by aniline (B41778) at physiological pH, allowing for high labeling efficiency on living cells.[1]

Finally, the now azide-labeled cells can be conjugated to a variety of probes containing a strained alkyne (e.g., DBCO) through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly specific and biocompatible, making it ideal for live-cell applications.[2][3][4]

Data Presentation

The efficiency of cell surface labeling can be quantified using flow cytometry. After each labeling step, the increase in fluorescence intensity of the cell population is measured. The data can be presented as the mean fluorescence intensity (MFI) or as a fold change over background.

Table 1: Quantification of Cell Surface Ketone Expression via Aminooxy-Fluorophore Ligation

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
JurkatUntreated Control1501.0
JurkatAc4ManLev (50 µM)450030.0
HeLaUntreated Control2001.0
HeLaAc4ManLev (50 µM)520026.0
CHOUntreated Control1201.0
CHOAc4ManLev (50 µM)360030.0

Note: Data is illustrative, based on typical results from metabolic labeling experiments analyzed by flow cytometry. Actual values will vary depending on cell type, incubation time, and probe concentration.

Table 2: Quantification of Azide Labeling via SPAAC with a DBCO-Fluorophore

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change vs. Control
JurkatAc4ManLev + Linker600040.0
JurkatNo Ac4ManLev + Linker1601.1
HeLaAc4ManLev + Linker780039.0
HeLaNo Ac4ManLev + Linker2101.1
CHOAc4ManLev + Linker540045.0
CHONo Ac4ManLev + Linker1301.1

Note: Data is illustrative and represents the expected increase in fluorescence after the click chemistry step on ketone-labeled and linker-conjugated cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ketones (Ac4ManLev)

This protocol describes the introduction of ketone groups onto the surface of mammalian cells through metabolic glycoengineering.

Materials:

  • Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)

  • Complete cell culture medium

  • Per-O-acetylated N-levulinoyl-D-mannosamine (Ac4ManLev)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4ManLev Stock Solution: Dissolve Ac4ManLev in sterile DMSO to create a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 50-60% confluency.

  • Metabolic Labeling: Dilute the Ac4ManLev stock solution directly into the complete culture medium to a final concentration of 25-50 µM. For a negative control, add an equivalent volume of DMSO to a separate culture vessel.

  • Incubation: Incubate the cells for 2-3 days under standard culture conditions (e.g., 37°C, 5% CO2).

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4ManLev. The cells are now ready for oxime ligation.

Protocol 2: Oxime Ligation on Live Cells with this compound

This protocol details the labeling of cell surface ketones with the bifunctional linker.

Materials:

  • Ketone-labeled cells (from Protocol 1)

  • This compound

  • Trifluoroacetic acid (TFA) for deprotection (handle with care in a fume hood)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Aniline

  • Anhydrous DMSO

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in DCM.

    • Add an excess of TFA and stir at room temperature for 1 hour.

    • Evaporate the solvent and TFA under a stream of nitrogen.

    • Resuspend the deprotected linker in sterile DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Prepare Labeling Solution:

    • Prepare a 100 mM aniline stock solution in DMSO.

    • For the final labeling solution, dilute the deprotected aminooxy-PEG1-azide stock solution to 200 µM and the aniline stock solution to 10 mM in PBS (pH 7.4).

  • Cell Labeling:

    • Add the labeling solution to the washed, ketone-labeled cells.

    • Incubate for 1-2 hours at room temperature or 4°C, protected from light.

  • Washing: Gently wash the cells three times with cold PBS to remove unreacted reagents. The cells are now azide-labeled and ready for click chemistry.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click" reaction to conjugate a probe of interest to the azide-labeled cells.

Materials:

  • Azide-labeled cells (from Protocol 2)

  • DBCO-functionalized probe (e.g., DBCO-Fluorophore, DBCO-Biotin)

  • PBS, pH 7.4

Procedure:

  • Prepare Staining Solution: Dissolve the DBCO-functionalized probe in PBS to a final concentration of 10-50 µM.

  • Cell Labeling: Add the staining solution to the washed, azide-labeled cells.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three to five times with cold PBS.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Click Chemistry Ac4ManLev Ac4ManLev (Ketone-bearing sugar) Culture Add to cell culture Ac4ManLev->Culture Incorp Metabolic Incorporation into Cell Surface Glycans Culture->Incorp Ligation Aniline-Catalyzed Oxime Ligation Incorp->Ligation Ketone-labeled cell Linker This compound Deprotect TFA Deprotection Linker->Deprotect Deprotect->Ligation SPAAC SPAAC Reaction Ligation->SPAAC Azide-labeled cell Probe DBCO-Probe (e.g., Fluorophore) Probe->SPAAC LabeledCell Labeled Cell SPAAC->LabeledCell

Caption: Experimental workflow for two-step cell surface labeling.

Caption: Aniline-catalyzed oxime ligation reaction on the cell surface.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Application Notes and Protocols for PROTAC Synthesis using a Boc-Aminooxy-PEG1-azide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful alternative to traditional small-molecule inhibitors.[1]

The linker is a critical component that significantly influences the efficacy of a PROTAC. Its length, composition, and attachment points determine the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4][5] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[6] The Boc-Aminooxy-PEG1-azide linker is a versatile building block for PROTAC synthesis, offering a Boc-protected aminooxy group for conjugation to one ligand and an azide (B81097) group for a "click" chemistry reaction with the other.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC involves co-opting the cell's ubiquitin-proteasome system to selectively degrade a target protein.[3] The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[3]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.[3]

  • Recycling: The PROTAC molecule is released after degradation of the POI and can participate in further rounds of degradation, acting catalytically.[7]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

Caption: General mechanism of PROTAC-mediated protein degradation.

Application Example: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology.[3] PROTACs that induce the degradation of BRD4 have shown significant therapeutic potential.[8] The degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[3][9]

Downstream Signaling Pathway of BRD4 Degradation

The degradation of BRD4 by a PROTAC has a profound impact on downstream signaling pathways critical for cancer cell proliferation and survival.

BRD4_Signaling_Pathway PROTAC BRD4-targeting PROTAC BRD4 BRD4 PROTAC->BRD4 Binds to Degradation Proteasomal Degradation BRD4->Degradation Leads to cMYC c-MYC Transcription Downregulation Degradation->cMYC Results in Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis

Caption: Impact of BRD4 degradation on the c-MYC signaling pathway.

Quantitative Data for Representative BRD4-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The anti-proliferative activity is often measured by the IC50 or GI50 value. The following tables summarize data for some well-characterized BRD4-targeting PROTACs.

Table 1: Degradation Performance of BRD4 PROTACs

CompoundCell LineDC50DmaxTime Point
ARV-825 MGC803~1 nM>95%24 h
dBET1 MV4;11<100 nM>98%18 h
PROTAC 1 Burkitt's Lymphoma cells<1 nMNot SpecifiedNot Specified
PROTAC 3 RS4;110.1-0.3 nMNot SpecifiedNot Specified

Table 2: Anti-Proliferative Activity of BRD4 PROTACs

CompoundCell LineIC50 / GI50 (Viability)Time Point
ARV-825 MGC803 (Gastric Cancer)~10 nM72 h
HGC27 (Gastric Cancer)~10 nM72 h
dBET1 MV4;11 (AML)0.14 µM24 h
PROTAC 3 RS4;1151 pMNot Specified

Experimental Protocols

General Workflow for PROTAC Synthesis using this compound Linker

The synthesis of a PROTAC using the this compound linker can be achieved through a multi-step process involving the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand. A common strategy is to first couple the linker to one of the ligands, followed by deprotection and subsequent coupling to the second ligand. The azide functionality allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10]

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Pathway POI_ligand POI Ligand (with alkyne) Step3 Step 3: Click Chemistry (CuAAC) POI_ligand->Step3 E3_ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Couple E3 Ligand to Linker E3_ligand->Step1 Linker This compound Linker->Step1 Intermediate1 E3 Ligand-Linker (Boc-protected) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 E3 Ligand-Linker (amine) Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using the specified linker.

Protocol 1: Synthesis of E3 Ligand-Linker Intermediate

This protocol describes the coupling of an E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) to the Boc-aminooxy end of the linker.

  • Materials:

    • E3 ligase ligand with a carboxylic acid handle (1 equivalent)

    • This compound (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (2.0 equivalents)

    • Anhydrous DMF

    • Standard glassware and magnetic stirrer

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected E3 ligand-linker intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free aminooxy group.

  • Materials:

    • Boc-protected E3 ligand-linker intermediate (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Standard glassware and magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude deprotected intermediate can often be used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the final coupling of the deprotected E3 ligand-linker intermediate with a POI ligand functionalized with a terminal alkyne.[11]

  • Materials:

    • Deprotected E3 ligand-linker intermediate (1 equivalent)

    • Alkyne-functionalized POI ligand (1.1 equivalents)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)

    • Sodium ascorbate (B8700270) (0.3 equivalents)

    • t-Butanol/water solvent mixture

    • Standard glassware and magnetic stirrer

  • Procedure:

    • In a reaction vial, dissolve the deprotected E3 ligand-linker intermediate and the alkyne-functionalized POI ligand in a mixture of t-butanol and water.

    • Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. The reaction is often characterized by a color change.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to obtain the pure product.

Protocol 4: Western Blotting for BRD4 Degradation

This is a primary assay to directly measure the reduction in target protein levels following PROTAC treatment.[7]

  • Materials:

    • Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7, or a relevant cancer cell line)

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and develop with ECL substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities and normalize the BRD4 signal to the loading control.

      • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, enabling a modular and efficient assembly of these complex molecules. The protocols and data presented in this application note provide a framework for the synthesis and evaluation of novel PROTACs. The successful development of potent and selective PROTACs relies on the careful optimization of all three components: the POI ligand, the E3 ligase ligand, and the linker.

References

Application Notes and Protocols for Bioconjugation using Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Aminooxy-PEG1-azide, a versatile bifunctional linker, in various bioconjugation strategies. This document outlines the core chemical properties, detailed experimental protocols for its use in oxime ligation and click chemistry, and quantitative data to aid in experimental design and optimization.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal azide (B81097) moiety, separated by a short polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in chemical biology, drug delivery, and the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs).

The Boc-protected aminooxy group provides a stable precursor to a reactive aminooxy group, which, upon deprotection, can readily react with aldehydes and ketones to form stable oxime linkages. The azide group enables highly efficient and specific "click" chemistry reactions with alkynes, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.

Key Bioconjugation Chemistries

The utility of this compound stems from its two distinct reactive handles, which can be addressed in a sequential and controlled manner.

Boc Deprotection and Oxime Ligation

The first step in utilizing the aminooxy functionality is the removal of the acid-labile Boc protecting group. This is typically achieved under mild acidic conditions, unmasking the nucleophilic aminooxy group. This group then selectively reacts with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime bond. This reaction is bioorthogonal, meaning it proceeds with high specificity in the presence of other functional groups found in biological systems. The rate of oxime ligation can be significantly enhanced by nucleophilic catalysts such as aniline (B41778) and its derivatives, particularly at or near neutral pH.

Azide-Alkyne Click Chemistry

The azide moiety of the linker is stable under the conditions required for Boc deprotection and oxime ligation, allowing for subsequent conjugation via click chemistry. This reaction is characterized by its high efficiency, specificity, and biocompatibility. Two primary forms of azide-alkyne click chemistry are commonly employed:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite the azide with a terminal alkyne, forming a stable triazole ring. It is known for its fast reaction kinetics and high, often quantitative, yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the reaction partner for the azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic metal catalyst, making it ideal for applications in living systems.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the reactions involving this compound to facilitate experimental planning and comparison of different methodologies.

Table 1: Comparison of Boc Deprotection Conditions

ReagentTypical ConcentrationSolventTemperature (°C)Reaction TimeTypical YieldNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature0.5 - 4 hours>95%Volatile and easy to remove, but harsh for some sensitive substrates.
Hydrochloric Acid (HCl)4MDioxane or Ethyl AcetateRoom Temperature1 - 12 hours>95%Cost-effective; product is often isolated as a stable hydrochloride salt.
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile/WaterRoom TemperatureVariable, typically hoursHighA milder, non-volatile acid alternative.

Table 2: Comparison of Catalysts for Oxime Ligation

CatalystTypical ConcentrationOptimal pHRelative Rate Enhancement (vs. uncatalyzed)Notes
Aniline10-100 mM4.5 - 7.0Up to 40-fold at neutral pH[1][2]Standard catalyst, but can have limited solubility and cytotoxicity.[3][4]
p-Phenylenediamine (B122844) (pPDA)10-100 mM6.0 - 7.5~19-fold faster than aniline at neutral pH.[1]More efficient than aniline at neutral pH.
m-Phenylenediamine (mPDA)100-750 mM7.0 - 7.5Up to 15 times more efficient than aniline.[3][4][5]Higher solubility than aniline allows for greater rate acceleration.[3][4][5]

Table 3: Comparison of CuAAC and SPAAC Click Chemistry

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))No
Reaction Kinetics Very fast (typically minutes to a few hours)Fast, but generally slower than CuAAC[6]
Biocompatibility Potential cytotoxicity from copper catalyst[7]Excellent, suitable for in vivo applications[8]
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Yield Quantitative or near-quantitative[9][10][11]High to quantitative
Regioselectivity Forms 1,4-disubstituted triazoleForms a mixture of regioisomers

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution (final concentration of ~50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting residue is the TFA salt of Aminooxy-PEG1-azide. For applications sensitive to acidic conditions, proceed with neutralization.

  • To neutralize, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free Aminooxy-PEG1-azide.

Protocol 2: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol details the conjugation of the deprotected Aminooxy-PEG1-azide to a biomolecule containing an aldehyde group.

Materials:

  • Deprotected Aminooxy-PEG1-azide (from Protocol 1)

  • Aldehyde-functionalized biomolecule (e.g., protein, peptide)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.0

  • Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Dissolve the aldehyde-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected Aminooxy-PEG1-azide in the reaction buffer.

  • Add the Aminooxy-PEG1-azide solution to the biomolecule solution to achieve a 10-50 molar excess of the linker.

  • Add the aniline or p-phenylenediamine catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Upon completion, purify the conjugate to remove excess linker and catalyst using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized biomolecule (from Protocol 2) to a terminal alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule conjugate

  • Alkyne-containing molecule

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Purification system

Procedure:

  • Dissolve the azide-functionalized biomolecule in the reaction buffer.

  • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO, DMF, or water) and add it to the biomolecule solution (typically 2-10 molar excess).

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the THPTA ligand stock solution in a 1:5 molar ratio.

  • Add the copper/ligand solution to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the final conjugate to remove the copper catalyst and excess reagents.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of the azide-functionalized biomolecule to a strained alkyne (e.g., DBCO)-containing molecule.

Materials:

  • Azide-functionalized biomolecule conjugate

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Dissolve the azide-functionalized biomolecule in PBS.

  • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution (typically 2-5 molar excess). The final concentration of the organic solvent should be kept low (<10%) to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the final conjugate to remove any unreacted reagents.

Visualizations

The following diagrams illustrate the chemical reactions and a typical experimental workflow using this compound.

G cluster_deprotection Boc Deprotection cluster_oxime Oxime Ligation cluster_click Click Chemistry Boc_Linker This compound Deprotected_Linker Aminooxy-PEG1-azide Boc_Linker->Deprotected_Linker TFA or HCl Oxime_Conjugate Molecule A-Oxime-PEG1-azide Deprotected_Linker->Oxime_Conjugate Aldehyde_Molecule Aldehyde-Molecule A Aldehyde_Molecule->Oxime_Conjugate Final_Conjugate Molecule A-Oxime-PEG1-Triazole-Molecule B Oxime_Conjugate->Final_Conjugate Alkyne_Molecule Alkyne-Molecule B Alkyne_Molecule->Final_Conjugate Cu(I) or Strain G Start Start with this compound Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Product1 Aminooxy-PEG1-azide Step1->Product1 Step2 Step 2: Oxime Ligation (with Aldehyde-Molecule A, aniline catalyst) Product1->Step2 Product2 Molecule A-Oxime-PEG1-azide Step2->Product2 Step3 Step 3: Click Chemistry (with Alkyne-Molecule B) Product2->Step3 SubStep3a CuAAC (CuSO4, Ascorbate) Step3->SubStep3a SubStep3b SPAAC (DBCO-Molecule B) Step3->SubStep3b FinalProduct Final Conjugate: Molecule A - Linker - Molecule B SubStep3a->FinalProduct SubStep3b->FinalProduct G cluster_ternary PROTAC PROTAC POI_Ligand POI Ligand PROTAC->POI_Ligand Linker Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI Protein of Interest (POI) POI_Ligand->POI binds E3_Ligand->E3_Ligase binds POI->PROTAC Ternary_Complex Ternary Complex

References

Application Notes and Protocols for Boc-Aminooxy-PEG1-azide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-azide is a versatile heterobifunctional linker that plays a crucial role in modern drug discovery, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker possesses two distinct reactive moieties: a Boc-protected aminooxy group and an azide (B81097) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer.[4][5] The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the final conjugate.[2]

The Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone to form a stable oxime bond. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild conditions. The azide group is designed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[1][2] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool for creating precisely engineered therapeutic agents.

Key Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent directly to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used to link the cytotoxic payload to the antibody in a site-specific manner. This is typically achieved by first reacting the deprotected aminooxy group with an aldehyde- or ketone-modified antibody, followed by the click reaction of the azide group with an alkyne-functionalized cytotoxic drug. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their safety and efficacy.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker, connecting the two ligands through sequential oxime ligation and click chemistry. The precise length and composition of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, and ultimately for efficient protein degradation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy moiety to enable subsequent oxime ligation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of the compound).

  • Add an equal volume of TFA to the solution at room temperature with stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG1-azide.

Quantitative Data (Typical):

ParameterValue
Reaction Time1-2 hours
TemperatureRoom Temperature
Yield>95%
Protocol 2: Oxime Ligation

Objective: To conjugate the deprotected Aminooxy-PEG1-azide to an aldehyde- or ketone-containing molecule.

Materials:

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Add a 1.5 to 5-fold molar excess of the deprotected Aminooxy-PEG1-azide to the solution.

  • Add the catalyst to a final concentration of 10-50 mM. Aniline is a commonly used catalyst, but m-phenylenediamine and p-phenylenediamine can significantly accelerate the reaction.[7][8][9]

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

  • Purify the resulting conjugate using an appropriate chromatography method (e.g., RP-HPLC for small molecules, size-exclusion chromatography for proteins) to remove unreacted linker and catalyst.[10]

Quantitative Data (Typical):

ParameterValue
pH6.0 - 7.0
TemperatureRoom Temperature to 37°C
Reaction Time2-16 hours
Catalyst Concentration10-50 mM
Conjugation Efficiency70-95%
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized molecule with an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 2)

  • Alkyne-functionalized molecule (e.g., cytotoxic drug, protein ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Dissolve the azide-functionalized molecule and a 1.5 to 3-fold molar excess of the alkyne-functionalized molecule in the reaction buffer.

  • Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the copper catalyst solution to the reaction mixture to a final copper concentration of 50-200 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS or other appropriate analytical methods.

  • Purify the final conjugate by HPLC, dialysis, or other suitable methods to remove the copper catalyst and unreacted components.

Quantitative Data (Typical):

ParameterValue
pH7.0 - 8.0
TemperatureRoom Temperature
Reaction Time1-4 hours
Copper Concentration50-200 µM
Yield>90%

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Payload Conjugation This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker TFA/DCM Linker-Antibody Linker-Antibody Deprotected Linker->Linker-Antibody Oxime Ligation Antibody Antibody Aldehyde-Antibody Aldehyde-Antibody Antibody->Aldehyde-Antibody Modification Aldehyde-Antibody->Linker-Antibody ADC ADC Linker-Antibody->ADC CuAAC or SPAAC Alkyne-Payload Alkyne-Payload Alkyne-Payload->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Attachment cluster_1 Step 2: Second Ligand Attachment This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker TFA/DCM Linker-Ligand1 Linker-Ligand1 Deprotected Linker->Linker-Ligand1 Oxime Ligation Aldehyde-Ligand1 Aldehyde-Ligand1 Aldehyde-Ligand1->Linker-Ligand1 PROTAC PROTAC Linker-Ligand1->PROTAC Click Chemistry Alkyne-Ligand2 Alkyne-Ligand2 Alkyne-Ligand2->PROTAC

References

Application Notes and Protocols for Attaching Boc-Aminooxy-PEG1-azide to Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-azide is a versatile heterobifunctional linker widely employed in bioconjugation, drug discovery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its key features include a Boc-protected aminooxy group for subsequent conjugation to aldehydes or ketones via a stable oxime linkage, and an azide (B81097) group for efficient "click chemistry" reactions with alkyne-containing molecules.[1][3][4] This document provides detailed protocols for the immobilization of this compound functionalities onto common solid supports, enabling solid-phase synthesis strategies.

The direct attachment of the bifunctional this compound to standard solid supports is not feasible due to the lack of a third reactive handle. Therefore, this guide focuses on the use of trifunctional PEG linkers that incorporate the core Boc-aminooxy and azide moieties along with a third functional group, such as a carboxylic acid or a hydroxyl group, for solid-phase attachment.

Key Applications of Immobilized this compound

  • Solid-Phase Synthesis of PROTACs: Sequentially build PROTAC molecules on the solid support.

  • Combinatorial Chemistry: Generate libraries of compounds for high-throughput screening.

  • Affinity Chromatography: Create custom resins for the purification of specific biomolecules.

  • Bioconjugation: Immobilize biomolecules for various applications, including diagnostics and drug delivery.[5]

Data Presentation: Linker Loading on Solid Supports

The loading capacity of the linker on the solid support is a critical parameter for successful solid-phase synthesis. The following table summarizes typical loading capacities for common resin types. Actual loading may vary depending on the specific resin, linker, and coupling conditions.

Solid Support TypeFunctional GroupLinker Attachment ChemistryTypical Loading Capacity (mmol/g)
Amino-functionalized Resin (e.g., Rink Amide AM)-NH2Amide bond formation0.3 - 1.0
Carboxyl-functionalized Resin (e.g., Wang Resin)-COOHEsterification0.4 - 1.2
Alkyne-functionalized ResinAlkyneCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)0.2 - 0.8

Experimental Protocols

This section details the methodologies for attaching trifunctional PEG linkers containing the Boc-aminooxy and azide functionalities to different solid supports.

Protocol 1: Attachment to Amine-Functionalized Solid Supports

This protocol describes the coupling of a carboxyl-containing linker, Boc-Aminooxy-PEG-COOH , to an amine-functionalized resin (e.g., Rink Amide AM resin).

Materials:

  • Amine-functionalized resin (e.g., Rink Amide AM resin)

  • Boc-Aminooxy-PEG-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Workflow Diagram:

G cluster_0 Resin Preparation cluster_1 Linker Activation & Coupling cluster_2 Post-Coupling swell Swell Resin in DMF wash_dmf Wash with DMF swell->wash_dmf activate Activate Linker with DIC/HOBt wash_dmf->activate couple Couple to Resin activate->couple wash_dmf2 Wash with DMF couple->wash_dmf2 wash_dcm Wash with DCM wash_dmf2->wash_dcm kaiser Kaiser Test wash_dcm->kaiser dry Dry Resin kaiser->dry

Caption: Workflow for attaching a carboxylated linker to an amine-functionalized resin.

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Linker Activation: In a separate flask, dissolve Boc-Aminooxy-PEG-COOH (3.0 eq. relative to resin loading), HOBt (3.0 eq.), and DIC (3.0 eq.) in DMF (5 mL). Stir at room temperature for 30 minutes to pre-activate the linker.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • Kaiser Test: Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Drying: Dry the resin under vacuum.

Protocol 2: Attachment to Carboxyl-Functionalized Solid Supports

This protocol outlines the esterification of a hydroxyl-containing linker, Boc-Aminooxy-PEG-OH , to a carboxyl-functionalized resin (e.g., Wang resin).

Materials:

  • Carboxyl-functionalized resin (e.g., Wang resin)

  • Boc-Aminooxy-PEG-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Pyridine

Workflow Diagram:

G cluster_0 Resin Preparation cluster_1 Esterification cluster_2 Post-Esterification swell Swell Resin in DCM wash_dcm Wash with DCM swell->wash_dcm esterify Esterify with Linker, DIC, and DMAP wash_dcm->esterify wash_dmf Wash with DMF esterify->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 cap Cap Unreacted Hydroxyls wash_dcm2->cap dry Dry Resin cap->dry G cluster_0 Resin Preparation cluster_1 Boc Deprotection cluster_2 Neutralization & Washing swell Swell Resin in DCM deprotect Treat with TFA/DCM swell->deprotect wash_dcm Wash with DCM deprotect->wash_dcm neutralize Neutralize with DIPEA/DMF wash_dcm->neutralize wash_dmf Wash with DMF neutralize->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 G cluster_0 Reaction Setup cluster_1 Click Reaction cluster_2 Washing & Drying swell Swell Resin add_reagents Add Alkyne, CuSO4, and Sodium Ascorbate swell->add_reagents react Incubate at RT add_reagents->react wash_water Wash with Water react->wash_water wash_dmf Wash with DMF wash_water->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm dry Dry Resin wash_dcm->dry

References

Application Notes and Protocols: Surface Modification of Biomaterials with Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-Aminooxy-PEG1-azide for the surface modification of biomaterials. This bifunctional linker enables the covalent attachment of biomolecules, enhancing biocompatibility and introducing specific functionalities for applications in tissue engineering, drug delivery, and diagnostics.

Introduction

This compound is a versatile heterobifunctional linker designed for the two-step immobilization of biomolecules onto surfaces. It features a Boc-protected aminooxy group and an azide (B81097) terminus. The azide group facilitates covalent linkage to alkyne-modified surfaces via copper-catalyzed or strain-promoted "click chemistry," forming a stable triazole ring.[1][2][3] Following deprotection, the aminooxy group becomes available to react with aldehyde or ketone moieties on a target biomolecule, forming a stable oxime bond.[4][5][6] The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and can reduce non-specific protein adsorption, thereby improving the biocompatibility of the modified biomaterial.[2][7]

This methodology allows for precise control over the immobilization process, ensuring oriented attachment of biomolecules and preserving their biological activity.

Key Applications

  • Enhanced Biocompatibility: The PEG spacer helps to create a hydrophilic surface that can reduce non-specific protein adsorption and subsequent inflammatory responses.[2][7]

  • Targeted Drug Delivery: Immobilization of targeting ligands (e.g., antibodies, peptides) onto drug-eluting implants or nanoparticles.

  • Tissue Engineering: Covalent attachment of cell-adhesive peptides (e.g., RGD) to scaffolds to promote cell attachment, proliferation, and differentiation.

  • Biosensors: Oriented immobilization of enzymes or antibodies on sensor surfaces to enhance sensitivity and specificity.

Experimental Protocols

Protocol 1: Surface Functionalization of an Alkyne-Modified Biomaterial

This protocol describes the initial step of attaching the this compound linker to a biomaterial surface that has been pre-functionalized with alkyne groups.

Materials:

  • Alkyne-modified biomaterial (e.g., DBCO-functionalized glass slide, alkyne-coated polymer scaffold)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Preparation of Linker Solution: Dissolve this compound in PBS (pH 7.4) to a final concentration of 5-10 mM.

  • Surface Incubation: Immerse the alkyne-modified biomaterial in the linker solution.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For strain-promoted alkyne-azide cycloaddition (SPAAC), no catalyst is required.

  • Washing: Remove the biomaterial from the linker solution and wash thoroughly three times with PBS (pH 7.4) to remove any non-covalently bound linker.

  • Final Rinse and Drying: Rinse the biomaterial with DI water and dry under a stream of nitrogen gas. The surface is now functionalized with Boc-protected aminooxy groups.

Protocol 2: Deprotection of the Aminooxy Group

This protocol details the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy moiety.

Materials:

  • Boc-Aminooxy-functionalized biomaterial (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Deprotection Solution: Prepare a solution of 50% TFA in DCM.

  • Deprotection Reaction: Immerse the biomaterial in the TFA/DCM solution for 30-60 minutes at room temperature.[4]

  • Washing: Wash the biomaterial extensively with DCM to remove TFA and the cleaved Boc groups.

  • Neutralization: Wash the biomaterial thoroughly with PBS (pH 7.4) to neutralize any residual acid.

  • Final Rinse and Use: Rinse with DI water. The biomaterial now presents reactive aminooxy groups and is ready for biomolecule immobilization.

Protocol 3: Immobilization of an Aldehyde- or Ketone-Containing Biomolecule

This protocol outlines the final step of conjugating a biomolecule containing an aldehyde or ketone group to the aminooxy-functionalized surface via oxime ligation.

Materials:

  • Aminooxy-functionalized biomaterial (from Protocol 2)

  • Aldehyde- or ketone-containing biomolecule (e.g., an engineered protein with a p-acetylphenylalanine residue or a peptide modified with a formylbenzoyl group)

  • Acetate (B1210297) buffer, pH 4.5-5.5

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Biomolecule Solution: Dissolve the aldehyde- or ketone-containing biomolecule in acetate buffer (pH 4.5-5.5) to a suitable concentration (e.g., 0.1-1 mg/mL). If using, add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Immobilization Reaction: Immerse the aminooxy-functionalized biomaterial in the biomolecule solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the biomaterial extensively with PBS (pH 7.4) to remove any non-covalently bound biomolecules.

  • Storage: Store the functionalized biomaterial in an appropriate buffer at 4°C until use.

Characterization and Data Presentation

Thorough characterization is crucial to confirm the success of each modification step.

Surface Characterization Techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of elemental nitrogen from the azide and triazole groups, and changes in carbon and oxygen spectra after each functionalization step.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic azide peak (~2100 cm⁻¹) and its disappearance after click chemistry, as well as the appearance of the C=N stretch of the oxime bond.[4]

  • Contact Angle Measurement: To assess changes in surface wettability. Successful PEGylation is expected to decrease the water contact angle, indicating a more hydrophilic surface.[4]

  • Fluorescence Microscopy: If a fluorescently labeled biomolecule is used, this can provide a qualitative and semi-quantitative assessment of immobilization efficiency and distribution.

Quantitative Analysis of Surface Modification:

The following table summarizes representative data from the characterization of a modified biomaterial surface at each stage of the process.

Modification Stage Characterization Method Parameter Expected Value
Initial Alkyne Surface Contact AngleWater Contact Angle (°)85 ± 5
XPSN 1s Signal (%)0
After Protocol 1 Contact AngleWater Contact Angle (°)70 ± 4
XPSN 1s Signal (%)8 ± 2
FTIRAzide Peak (cm⁻¹)Present at ~2100
After Protocol 3 Contact AngleWater Contact Angle (°)55 ± 5
XPSN 1s Signal (%)12 ± 3
Fluorescence IntensityArbitrary Units>1000

Visualizing the Workflow and Chemistry

Experimental Workflow Diagram:

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Biomolecule Immobilization A Alkyne-Modified Biomaterial B Incubate with This compound A->B C Boc-Protected Aminooxy Surface B->C D Treat with TFA/DCM C->D E Aminooxy-Functionalized Surface D->E F Incubate with Aldehyde/ Ketone-Biomolecule E->F E->F G Biomolecule-Functionalized Biomaterial F->G

Caption: A step-by-step workflow for surface modification.

Chemical Reaction Pathway:

G cluster_0 Click Chemistry cluster_1 Deprotection cluster_2 Oxime Ligation A Biomaterial-Alkyne + N3-PEG-O-NH-Boc B Biomaterial-Triazole-PEG-O-NH-Boc A->B SPAAC C Biomaterial-Triazole-PEG-O-NH-Boc D Biomaterial-Triazole-PEG-O-NH2 C->D TFA E Biomaterial-Triazole-PEG-O-NH2 + O=C-Biomolecule F Biomaterial-Triazole-PEG-O-N=C-Biomolecule E->F pH 4.5-5.5

Caption: Reaction scheme for the three main chemical steps.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low-Yield Click Chemistry Reactions with Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving Boc-Aminooxy-PEG1-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule commonly used in bioconjugation and medicinal chemistry.[1][2][3] It features three key components:

  • A Boc-protected aminooxy group : The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group. This group can then react with aldehydes or ketones to form a stable oxime linkage.[1]

  • A short PEG spacer : The polyethylene (B3416737) glycol (PEG) linker enhances the aqueous solubility of the molecule and its conjugates.[1]

  • An azide (B81097) group : This functional group is ready to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring with an alkyne-containing molecule.[2]

This reagent is valuable for creating complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[2][4]

Q2: What are the common causes of low yield in a click chemistry reaction with this compound?

Low yields in CuAAC reactions can arise from several factors:

  • Catalyst Inactivity: The active catalyst is Copper(I). If starting with a Copper(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is crucial to generate Cu(I) in situ. Oxidation of Cu(I) back to Cu(II) by dissolved oxygen can stop the reaction.[5][6]

  • Reagent Quality and Stability: The purity of the azide, alkyne, and solvents is critical. This compound, like many aminooxy compounds, can be sensitive and may degrade over time, so immediate use upon receipt is recommended.[7] Sodium ascorbate (B8700270) solutions should always be freshly prepared as they are prone to oxidation.

  • Poor Solubility: While the PEG linker improves water solubility, the overall solubility of your reactants in the chosen solvent system can still be a limiting factor, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to the incomplete consumption of the limiting reagent.

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can physically impede the reaction.

  • Presence of Inhibitors: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.

Q3: How should I store and handle this compound?

For optimal stability, it is recommended to store this compound under the conditions specified in the certificate of analysis, which is typically at -20°C for long-term storage.[8] As aminooxy compounds can be reactive and sensitive, it is highly recommended to use them within a week of receipt.[7]

Troubleshooting Guide for Low-Yield Click Reactions

This guide provides a systematic approach to identifying and resolving common issues leading to low product yield.

Problem Area 1: Catalyst System
Symptom Potential Cause Recommended Solution
No or very low product formation.Inactive Cu(I) catalyst. Ensure the use of a reducing agent like freshly prepared sodium ascorbate if starting with a Cu(II) source (e.g., CuSO₄).[5] The solution should be degassed to remove oxygen, which can oxidize the active Cu(I) catalyst.
Reaction starts but does not go to completion.Insufficient catalyst or ligand. Increase the catalyst loading. The use of a copper-coordinating ligand, such as THPTA or TBTA, is highly recommended to stabilize the Cu(I) catalyst and accelerate the reaction.[5][6] A ligand-to-copper ratio of 2:1 to 5:1 is often effective.
Formation of a precipitate.Catalyst precipitation. Ensure the ligand is pre-mixed with the copper source before adding it to the reaction mixture. This helps in forming a stable, soluble catalyst complex.
Problem Area 2: Reactants and Reagents
Symptom Potential Cause Recommended Solution
Low yield despite optimized catalyst conditions.Degraded this compound or alkyne. Use a fresh batch of reagents. Verify the purity of your starting materials using techniques like NMR or mass spectrometry.
Inconsistent results between experiments.Instability of sodium ascorbate solution. Always prepare the sodium ascorbate solution fresh before each reaction, as it is readily oxidized by air.
Reaction mixture is cloudy or has suspended particles.Poor solubility of reactants. Modify the solvent system. A mixture of water with an organic co-solvent like DMSO, t-BuOH, or acetonitrile (B52724) can improve solubility. The PEG linker in this compound generally imparts good aqueous solubility, but your alkyne partner may have limited solubility.[9]
Problem Area 3: Reaction Conditions
Symptom Potential Cause Recommended Solution
Incomplete conversion of starting materials.Incorrect stoichiometry. While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the less critical or more soluble reactant can drive the reaction to completion.
Low yield with sterically demanding substrates.Steric hindrance. Increase the reaction time and/or temperature. However, be mindful that excessive heat can lead to degradation of some reagents.
Reaction fails when working with biomolecules containing thiols.Catalyst inhibition by thiols. Increase the catalyst and ligand concentration. The addition of a sacrificial metal like Zn(II) can sometimes help by binding to the interfering functional groups.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Organic co-solvent (e.g., DMSO), if required

Stock Solutions:

  • This compound: 10 mM in degassed water or DMSO.

  • Alkyne: 10 mM in a compatible solvent.

  • CuSO₄: 20 mM in degassed water.

  • THPTA: 100 mM in degassed water.

  • Sodium Ascorbate: 100 mM in degassed water (prepare fresh).

Procedure:

  • In a microcentrifuge tube, add the alkyne-containing molecule to PBS to a final volume that will accommodate all subsequent additions.

  • Add the this compound stock solution (e.g., 1.2 equivalents).

  • In a separate tube, prepare the catalyst complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, for a final reaction concentration of 1 mM Cu(II), mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA. Let this mixture stand for 2-3 minutes.

  • Add the catalyst complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Once the reaction is complete, the product can be purified by standard methods such as HPLC or precipitation.

Quantitative Data Summary

The following table provides typical concentration ranges for optimizing a CuAAC reaction.

Parameter Typical Range Notes
Azide Concentration 10 µM - 10 mMDependent on the specific application and solubility.
Alkyne to Azide Ratio 1:1 to 1.5:1A slight excess of one reagent can improve yield.
Copper(II) Sulfate Concentration 50 µM - 1 mMHigher concentrations can sometimes be detrimental to biomolecules.
Ligand (THPTA) to Copper Ratio 2:1 to 5:1Essential for catalyst stability and reaction acceleration.[10]
Sodium Ascorbate Concentration 1 mM - 10 mMA significant excess is used to maintain a reducing environment.
Reaction Temperature Room Temperature to 60°CHigher temperatures can accelerate the reaction but may degrade sensitive molecules.
Reaction Time 30 minutes - 24 hoursDependent on reactant concentration, temperature, and steric hindrance.

Visualizations

Troubleshooting_Workflow start Low Yield in Click Reaction check_catalyst Check Catalyst System start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Check Reactants & Reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Check Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok catalyst_ok->check_reagents Yes optimize_catalyst Optimize Catalyst: - Use fresh sodium ascorbate - Add/increase ligand (THPTA) - Degas solution catalyst_ok->optimize_catalyst No reagents_ok->check_conditions Yes optimize_reagents Optimize Reagents: - Verify purity (NMR/MS) - Use fresh reagents - Adjust solvent for solubility reagents_ok->optimize_reagents No optimize_conditions Optimize Conditions: - Adjust stoichiometry - Increase reaction time/temp - Consider inhibitors conditions_ok->optimize_conditions No success High Yield Achieved conditions_ok->success Yes optimize_catalyst->check_catalyst failure Persistent Low Yield (Consult further) optimize_catalyst->failure optimize_reagents->check_reagents optimize_reagents->failure optimize_conditions->check_conditions optimize_conditions->failure

Caption: Troubleshooting workflow for low-yield click chemistry reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne R2-C≡CH (Alkyne Partner) Alkyne->Intermediate CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII CuI->Intermediate Ligand Ligand (THPTA) Ligand->CuI Stabilization Product Triazole Product Intermediate->Product Cycloaddition

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Aminooxy Group Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during conjugation reactions involving the aminooxy group.

Frequently Asked Questions (FAQs)

Q1: My oxime ligation yield is low. What are the potential causes and how can I improve it?

A1: Low yield in oxime ligation can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal pH: The formation of oximes is most efficient at a pH of approximately 4.5.[1] At neutral pH, the reaction rate is significantly slower.[1]

    • Recommendation: Adjust the reaction buffer to a pH between 4.0 and 5.0. If your biomolecule is sensitive to low pH, consider using a catalyst that is effective at neutral pH.

  • Inefficient Catalyst: While aniline (B41778) is a common catalyst, its efficiency can be limited, especially at neutral pH.[2][3][4][5]

  • Reactant Concentration: Low concentrations of reactants can slow down the reaction kinetics.

    • Recommendation: If possible, increase the concentration of one or both reactants.

  • Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can impede the reaction.

  • Impure Reagents: The aminooxy group is highly reactive and can react with carbonyl-containing impurities (e.g., acetone) in your reagents or solvents.[6]

    • Recommendation: Use high-purity reagents and solvents. Avoid using acetone (B3395972) for cleaning glassware.

Q2: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions of the aminooxy group?

A2: Several side reactions can occur during aminooxy conjugation. The most common ones are:

  • Hydrolysis of the Oxime Bond: Oxime bonds are generally stable, especially when compared to hydrazones, but they can undergo hydrolysis under acidic conditions.[1][7][8]

  • Transoximation (Oxime Exchange): An existing oxime bond can react with another aminooxy-containing molecule or a carbonyl compound, leading to an exchange reaction.[6][9] This is more likely to occur under acidic conditions and at elevated temperatures.[9]

  • Reduction of the Oxime: The C=N bond of the oxime can be reduced by certain reducing agents to form an amine.[7]

  • Beckmann Rearrangement: In the presence of strong acids, oximes can undergo rearrangement to form amides.[7]

  • Hydroxamate Formation: Although less common in standard oxime ligations, the formation of hydroxamic acids has been observed as a side reaction in specific contexts, such as the hydroxylamine (B1172632) cleavage of fusion proteins.[10][11][12][13]

  • Reaction with Catalysts: Aniline and its derivatives, used as catalysts, can sometimes form Schiff bases with the carbonyl partner, which can be a competing reaction. At high catalyst-to-aminooxy ratios, this can become significant.[14]

  • Dimerization: When using catalysts with two amino groups, such as p-phenylenediamine, dimerization of the peptide conjugate has been reported under certain conditions.[15]

Q3: How can I minimize the hydrolysis of my oxime conjugate during purification and storage?

A3: To prevent hydrolysis of the oxime bond:

  • Maintain Neutral or Slightly Basic pH: Oxime bonds are most stable at neutral or slightly basic pH.[16][17] Avoid prolonged exposure to acidic conditions (pH < 4).

  • Low Temperature Storage: Store your purified conjugate at low temperatures (e.g., -20°C or -80°C) to minimize degradation over time.

  • Lyophilization: For long-term storage, lyophilizing the purified conjugate is recommended.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Problem: After purification, you observe unexpected masses in your LC-MS analysis, suggesting the presence of side products.

Possible Causes & Solutions:

CauseRecommended Action
Transoximation This can occur if there is an excess of a carbonyl-containing compound or another aminooxy species present. Ensure complete removal of unreacted starting materials after the initial ligation. Consider quenching the reaction with a scavenger for the excess reagent.
Hydrolysis If purification involves acidic conditions (e.g., reverse-phase HPLC with TFA), minimize the time the conjugate is exposed to low pH. Neutralize the fractions immediately after collection.
Adducts with Impurities The highly reactive aminooxy group can react with trace carbonyl impurities from solvents (like acetone) or reagents.[6] Use high-purity, carbonyl-free solvents and reagents.
Catalyst Adducts In aniline-catalyzed reactions, adducts between the catalyst and the carbonyl compound can form. Optimize the catalyst concentration to the minimum effective amount and ensure its complete removal during purification.

Experimental Protocol: Quenching the Ligation Reaction

  • After the desired reaction time, add a 5 to 10-fold molar excess of a quenching reagent.

  • For quenching excess aminooxy groups, add an aldehyde or ketone such as acetone or benzaldehyde.

  • For quenching excess carbonyl groups, add an excess of an aminooxy-containing small molecule like hydroxylamine hydrochloride.

  • Allow the quenching reaction to proceed for 30-60 minutes at room temperature.

  • Proceed with the purification of the desired conjugate.

Issue 2: Poor Stability of the Aminooxy-Containing Precursor

Problem: Your aminooxy-functionalized peptide or protein is degrading or showing loss of reactivity upon storage.

Possible Causes & Solutions:

CauseRecommended Action
Reaction with Carbonyls The free aminooxy group is highly reactive towards aldehydes and ketones present in the environment (e.g., acetone vapors in the lab).[15]
Oxidation The aminooxy group can be susceptible to oxidation.

Experimental Protocol: Handling and Storage of Aminooxy-Containing Molecules

  • Purification: After synthesis and purification of the aminooxy-containing molecule, immediately store it under inert gas (argon or nitrogen).

  • Solvents: Use high-purity, degassed solvents. Avoid solvents that may contain carbonyl impurities.

  • Storage: For short-term storage, keep the compound as a lyophilized powder at -20°C or -80°C. For long-term storage, consider using a protecting group on the aminooxy functionality that can be removed immediately before the conjugation reaction.[18]

Quantitative Data Summary

Table 1: Stability of Oxime vs. Hydrazone Linkages

Linkage TypeRelative Hydrolytic StabilityKey Characteristics
Oxime High (10² to 10³-fold more stable than hydrazones in aqueous solution)[7]More resistant to hydrolysis, especially at neutral pH.[8]
Hydrazone LowerMore susceptible to acid-catalyzed hydrolysis.[8]

Table 2: Influence of pH on Oxime Ligation and Stability

pH RangeEffect on Ligation RateEffect on Oxime Stability
2.0 - 3.0 Most stable pH range for some oximes in aqueous solution.[16]
4.0 - 5.0 Optimal for uncatalyzed and aniline-catalyzed ligation.[1]Increased rate of hydrolysis compared to neutral pH.[8]
~7.0 Slower reaction rate without a catalyst.[1]Generally stable.
> 8.0 Generally stable.

Visual Guides

OximeLigationWorkflow cluster_reactants Reactants cluster_reaction Ligation Reaction cluster_purification Purification A Aminooxy-functionalized Biomolecule 1 C Mix Reactants in Buffer (pH 4.5-7.0) A->C B Carbonyl-containing Biomolecule 2 B->C D Add Catalyst (e.g., Aniline, mPDA) C->D Optional, but recommended E Incubate (Room Temp to 37°C) C->E D->E F Quench Reaction (Optional) E->F G Purify Conjugate (e.g., HPLC, SEC) F->G H Characterize (e.g., MS, SDS-PAGE) G->H I Stable Oxime Conjugate H->I

Caption: General workflow for an oxime ligation experiment.

TroubleshootingTree cluster_pH pH Check cluster_catalyst Catalyst Check cluster_reagents Reagent Check Start Low Conjugation Yield? pH_Check Is pH optimal (4.5-5.0)? Start->pH_Check Yes Increase_Catalyst Increase catalyst concentration or switch to a more efficient one Start->Increase_Catalyst No, yield still low Adjust_pH Adjust pH to 4.5 pH_Check->Adjust_pH No Catalyst_Check Using a catalyst? pH_Check->Catalyst_Check Yes Adjust_pH->Catalyst_Check Add_Catalyst Add Aniline or mPDA/pPDA Catalyst_Check->Add_Catalyst No Reagent_Check Are reagents pure? Catalyst_Check->Reagent_Check Yes Add_Catalyst->Reagent_Check Success Yield Improved Increase_Catalyst->Success Purify_Reagents Use high-purity solvents/reagents Reagent_Check->Purify_Reagents No Reagent_Check->Success Yes Purify_Reagents->Success

Caption: Troubleshooting guide for low oxime ligation yield.

SideReactions Oxime Oxime Conjugate Hydrolysis Hydrolysis (Aldehyde/Ketone + Aminooxy) Oxime->Hydrolysis Acidic pH Transoximation Transoximation (New Oxime) Oxime->Transoximation Excess Carbonyl or Aminooxy Compound Reduction Reduction (Amine) Oxime->Reduction Reducing Agent Rearrangement Beckmann Rearrangement (Amide) Oxime->Rearrangement Strong Acid

Caption: Common side reactions of the oxime linkage.

References

Technical Support Center: Purification of Boc-Aminooxy-PEG1-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Boc-Aminooxy-PEG1-azide conjugates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this bifunctional linker stem from its physicochemical properties. The PEG component imparts high polarity and water solubility, which can lead to issues like streaking on normal-phase silica (B1680970) gel chromatography.[1] Additionally, the presence of two reactive functional groups, the Boc-protected aminooxy and the azide (B81097), requires careful selection of purification conditions to avoid their degradation. The small and flexible nature of the PEG1 linker can also make separation from structurally similar impurities difficult.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Several chromatographic techniques can be employed, with the choice depending on the scale of the purification and the nature of the impurities.

  • Flash Column Chromatography (Normal-Phase): This is a common method for purification. However, due to the polarity of the PEG linker, standard solvent systems like ethyl acetate/hexane may not be optimal and can cause streaking. More polar solvent systems, such as dichloromethane (B109758)/methanol (B129727), are often necessary.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is highly effective for purifying PEGylated compounds.[3][4] It separates molecules based on hydrophobicity and can provide high-resolution separation of the desired product from non-polar impurities and starting materials.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing larger or smaller impurities. However, for a small molecule like this compound, its utility might be limited to removing polymeric byproducts.[5]

Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials.

  • Byproducts from the introduction of the azide or the Boc-aminooxy group.

  • Partially reacted intermediates.

  • Products of Boc group removal (if acidic conditions are inadvertently introduced).

  • Oligomeric PEG species if the starting PEG material was not monodisperse.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. Due to the potential lack of a strong UV chromophore in the product, visualization may require staining. A two-step staining process involving the reduction of the azide to an amine followed by ninhydrin (B49086) staining can be effective for visualization.[6] For RP-HPLC, UV detection is standard, and fractions can be analyzed by mass spectrometry to confirm the presence of the desired product.

Troubleshooting Guides

Problem 1: Product Streaking on Normal-Phase Silica Gel Chromatography
Possible Cause Recommended Solution
High polarity of the PEG linker Use a more polar mobile phase. A gradient elution of methanol in dichloromethane (e.g., 0-10%) is often effective.[2] Consider using a different stationary phase, such as alumina (B75360) or a bonded silica (e.g., diol or amino-functionalized).
Interaction with acidic silica gel Add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This is particularly important if the Boc group is sensitive to acid.
Sample overload Reduce the amount of crude material loaded onto the column.
Problem 2: Poor Separation of Product from Impurities
Possible Cause Recommended Solution
Co-elution of structurally similar impurities Optimize the mobile phase composition. For normal-phase chromatography, try a different solvent system, for example, a gradient of ethanol/isopropyl alcohol in chloroform (B151607) has been reported to improve the separation of PEG-containing compounds.[1] For RP-HPLC, a shallow gradient of acetonitrile (B52724) in water with a TFA modifier is a good starting point.
Inappropriate chromatographic mode If normal-phase chromatography fails to provide adequate separation, switch to reverse-phase HPLC. The different separation mechanism based on hydrophobicity can often resolve challenging separations.[3]
Problem 3: Low Yield of Purified Product
Possible Cause Recommended Solution
Product degradation on silica gel The acidic nature of silica gel can potentially lead to partial cleavage of the Boc protecting group. Deactivating the silica with a triethylamine-containing solvent system can mitigate this.
Product loss during work-up and extraction Due to its polarity, the product may have some solubility in aqueous phases. Minimize aqueous washes or perform back-extractions of the aqueous layers with an organic solvent to recover any dissolved product.
Incomplete elution from the column After the main product has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the product has been recovered.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal-Phase)

This protocol provides a general guideline for the purification of this compound using normal-phase flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) (optional)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Staining solution (e.g., potassium permanganate (B83412) or a two-step azide stain)[6]

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in various solvent systems to find an optimal mobile phase. A good starting point is a gradient of methanol in dichloromethane. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. A typical gradient could be from 100% DCM to 95:5 DCM:MeOH. If streaking or degradation is a concern, add 0.1% TEA to the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure for the purification of this compound using reverse-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Crude this compound dissolved in a minimal amount of the initial mobile phase composition.

Procedure:

  • Method Development (Analytical Scale): If possible, first develop the separation method on an analytical scale to determine the optimal gradient conditions for separating the product from impurities.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt. If the TFA salt is not desired, further processing such as ion-exchange chromatography may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Crude this compound purification_choice Choose Purification Method synthesis->purification_choice tlc TLC Analysis column_chrom Flash Column Chromatography (Normal-Phase) tlc->column_chrom fraction_analysis Fraction Analysis (TLC/MS) column_chrom->fraction_analysis rphplc Reverse-Phase HPLC rphplc->fraction_analysis purification_choice->tlc Informs choice purification_choice->rphplc pooling Pool Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Pure Product solvent_removal->final_product

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified streaking Product Streaking on TLC/Column? start->streaking poor_sep Poor Separation? streaking->poor_sep No streaking_sol1 Use more polar mobile phase streaking->streaking_sol1 Yes streaking_sol2 Add TEA to mobile phase streaking->streaking_sol2 Yes streaking_sol3 Reduce sample load streaking->streaking_sol3 Yes low_yield Low Yield? poor_sep->low_yield No poor_sep_sol1 Optimize mobile phase gradient poor_sep->poor_sep_sol1 Yes poor_sep_sol2 Switch to Reverse-Phase HPLC poor_sep->poor_sep_sol2 Yes low_yield_sol1 Deactivate silica with TEA low_yield->low_yield_sol1 Yes low_yield_sol2 Back-extract aqueous layers low_yield->low_yield_sol2 Yes low_yield_sol3 Flush column with strong solvent low_yield->low_yield_sol3 Yes end Problem Resolved low_yield->end No streaking_sol1->end streaking_sol2->end streaking_sol3->end poor_sep_sol1->end poor_sep_sol2->end low_yield_sol1->end low_yield_sol2->end low_yield_sol3->end

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Optimizing Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize oxime ligation reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is typically between 4 and 5.[1][2] However, many biomolecules are not stable or soluble under these acidic conditions.[1][2] For applications requiring physiological conditions, the reaction can be performed at a neutral pH (around 7), though the reaction rate is significantly slower.[1][2][3] To overcome this, the use of nucleophilic catalysts is highly recommended at neutral pH.[1][2]

Q2: What are the most common catalysts for oxime ligation, and how do they compare?

Aniline (B41778) and its derivatives are the most common nucleophilic catalysts used to accelerate oxime ligation, especially at neutral pH.[4][5][6] These catalysts operate by forming a more reactive Schiff base intermediate.[7] Substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to be more effective than aniline.[1][8][9] For instance, p-phenylenediamine has been reported to result in a 120-fold faster reaction rate compared to an uncatalyzed reaction at pH 7, and a 19-fold faster rate than the equivalent aniline-catalyzed reaction.[1][2] m-Phenylenediamine is also a highly efficient catalyst, in some cases up to 15 times more efficient than aniline, partly due to its higher aqueous solubility, which allows for its use at higher concentrations.[8][9]

Q3: My oxime ligation reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • pH Adjustment: If your biomolecule is stable at acidic pH, lowering the pH to the optimal range of 4-5 will significantly increase the rate.[1][2]

  • Catalyst Addition: At neutral pH, the addition of a nucleophilic catalyst like aniline, p-phenylenediamine, or m-phenylenediamine is crucial.[1][2][8][9]

  • Increased Reactant Concentration: The ligation kinetics are driven by the concentration of the reactants.[4][5] Increasing the concentration of either the aminooxy or carbonyl-containing molecule can accelerate the reaction.

  • Temperature: While chemical reactions are generally slower at lower temperatures, a surprising phenomenon has been observed for oxime ligation.[10][11] Slowly freezing the reaction mixture at -20°C can accelerate the reaction rate by up to two orders of magnitude, an effect attributed to the concentration of reactants in the frozen state.[11]

  • Solvent: The use of co-solvents like DMSO or DMF can in some cases improve reaction rates and reduce side reactions.[12]

Q4: I am observing low yields in my oxime ligation. What are the potential causes and solutions?

Low yields can stem from several issues:

  • Suboptimal pH: Operating far from the optimal pH range of 4-5 without a catalyst can lead to very slow and incomplete reactions.[1][2]

  • Inefficient Catalysis: Ensure the catalyst is soluble and used at an appropriate concentration. For instance, the higher solubility of m-phenylenediamine allows it to be used at higher concentrations for more efficient catalysis compared to aniline.[8][9]

  • Reactant Instability: The aminooxy group can be highly reactive and may not be compatible with certain conditions, such as those used in oxidative folding for disulfide-rich peptides.[4][6] Using a protected aminooxy group that is deprotected just before ligation can be a solution.[4]

  • Side Reactions: The hydrazinopyridine moiety, sometimes used in related ligations, can be prone to decomposition through oxidation.[13] While oximes are generally stable, ensuring the purity of reactants is important.

  • Purification Issues: The desired product might be lost during purification steps.[4][6] Two-step purification processes (e.g., after ligation and after folding) can lower overall yields.[4][6]

Q5: Are there any known side reactions to be aware of during oxime ligation?

While oxime ligation is known for its high chemoselectivity, some potential side reactions or complications exist:[4]

  • Instability of Reactants: The aminooxy group is highly reactive towards aldehydes and ketones, including common laboratory solvents like acetone (B3395972).[4][6] Care must be taken during handling and storage of aminooxy-containing molecules.

  • Oxidation: Some related functionalities, like the hydrazinopyridine group, are susceptible to oxidation.[13]

  • Compatibility with other functional groups: While generally bioorthogonal, the aminooxy group is not compatible with oxidative folding conditions for producing disulfide-rich peptides.[4][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH for the reaction.Adjust the pH to 4-5 if your biomolecule is stable under acidic conditions.[1][2]
Absence or low concentration of catalyst at neutral pH.Add a nucleophilic catalyst such as aniline, p-phenylenediamine, or m-phenylenediamine.[1][2][8][9]
Low reactant concentrations.Increase the concentration of one or both reactants.[4][5]
Ketones react slower than aldehydes.For ketone ligations, consider using a more efficient catalyst like m-phenylenediamine or increasing the reaction time.[8][9]
Low temperature.Consider the freeze-acceleration method by slowly freezing the reaction mixture at -20°C.[10][11]
Low Product Yield Inefficient reaction conditions.Refer to the solutions for "Slow or Incomplete Reaction".
Degradation of starting materials.Use freshly prepared reagents. Protect the aminooxy group if it is exposed to harsh conditions before ligation.[4]
Product loss during purification.Optimize the purification protocol. A one-pot strategy might be preferable to multiple purification steps.[4]
Formation of Side Products Reaction with solvent.Avoid using solvents containing aldehydes or ketones, such as acetone, when handling aminooxy-functionalized molecules.[4][6]
Oxidative degradation of reagents.Store sensitive reagents, like those containing hydrazinopyridine, under an inert atmosphere and protected from light.[13]
Difficulty in Product Purification Catalyst removal.Aniline and its derivatives can often be removed by HPLC or size exclusion chromatography.[13]
Unreacted starting materials.Drive the reaction to completion by optimizing conditions (pH, catalyst, concentration).

Data Presentation: Catalyst Efficiency in Oxime Ligation

CatalystpHConcentrationFold Rate Increase (vs. Uncatalyzed)Fold Rate Increase (vs. Aniline)Reference
Aniline7100 mM~40-[7][14]
p-Phenylenediamine710 mM12019[1][2]
m-Phenylenediamine7High-up to 15[8][9]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation:

    • Dissolve the carbonyl-containing biomolecule (e.g., aldehyde-functionalized protein) in an appropriate aqueous buffer (e.g., 0.3 M Sodium Phosphate, pH 7.0) to a final concentration of 10 µM.

    • Dissolve the aminooxy-containing molecule (e.g., aminooxy-functionalized peptide or tag) in the same buffer to a final concentration of 100 µM.

  • Catalyst Preparation:

    • Prepare a stock solution of aniline in the reaction buffer. A final concentration of 10-100 mM aniline is typically used.[14]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the carbonyl-containing biomolecule and the aminooxy-containing molecule.

    • Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from minutes to several hours.[4][5][8][9]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as RP-HPLC, mass spectrometry, or fluorescence if one of the reactants is fluorescently labeled.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a large excess of a ketone, such as acetone (if compatible with the product).[4]

    • Purify the final conjugate using standard techniques like RP-HPLC or size exclusion chromatography to remove excess reagents and the catalyst.[13]

Visualizations

Oxime_Ligation_Workflow Experimental Workflow for Oxime Ligation reactant_prep 1. Prepare Reactants (Carbonyl & Aminooxy) reaction_setup 3. Mix Reactants & Catalyst in Buffer (pH 4-7) reactant_prep->reaction_setup catalyst_prep 2. Prepare Catalyst (e.g., Aniline) catalyst_prep->reaction_setup incubation 4. Incubate (RT or Freeze) reaction_setup->incubation monitoring 5. Monitor Progress (HPLC, MS) incubation->monitoring purification 6. Purify Product monitoring->purification Troubleshooting_Logic Troubleshooting Logic for Low Oxime Ligation Yield start Low Yield Observed check_pH Is pH optimal (4-5) or catalyzed (pH 7)? start->check_pH adjust_pH Adjust pH to 4-5 or add/increase catalyst check_pH->adjust_pH No check_conc Are reactant concentrations sufficient? check_pH->check_conc Yes adjust_pH->start increase_conc Increase reactant concentrations check_conc->increase_conc No check_stability Are reactants stable under reaction conditions? check_conc->check_stability Yes increase_conc->start protect_group Use protected aminooxy group or fresh reagents check_stability->protect_group No success Yield Improved check_stability->success Yes protect_group->start

References

Stability issues with Boc-Aminooxy-PEG1-azide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Boc-Aminooxy-PEG1-azide in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the chemical environment, specifically the presence of acids. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved, exposing the aminooxy group.[1][2][3][4] The azide (B81097) group, while generally stable, can react under specific conditions, such as in the presence of reducing agents or certain metals.

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: As a solid, it is recommended to store this compound in a tightly closed container in a refrigerator.[5] For solutions, long-term storage is generally not recommended due to the potential for degradation. If a stock solution must be prepared, it is advisable to store it at -20°C or -80°C and use it as soon as possible.[6][7] Some suppliers recommend immediate use of aminooxy compounds, suggesting inherent reactivity.[8]

Q3: In which common laboratory solvents is this compound stable?

A3: this compound is expected to be stable in common anhydrous aprotic organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) under neutral conditions.[2] However, care should be taken to exclude moisture and acidic impurities. Halogenated solvents should be used with caution with azides.[9]

Q4: What are the signs of degradation of this compound in my experiment?

A4: Degradation of this compound would primarily involve the cleavage of the Boc group. This would result in the formation of the free aminooxy-PEG1-azide. In subsequent reactions, this could lead to unintended side products or a lower yield of the desired product. If you are performing a reaction that relies on the Boc-protected form, a failure of the reaction or the appearance of unexpected byproducts could indicate degradation.

Q5: Can I use acidic conditions in my reaction when this compound is present?

A5: No, the use of acidic conditions should be strictly avoided if the integrity of the Boc protecting group is required. The Boc group is readily cleaved by acids, including strong organic acids like trifluoroacetic acid (TFA) and mineral acids like hydrochloric acid (HCl).[1][2][3][4]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Recommended Action
Low yield of desired product in a reaction involving the azide group (e.g., Click Chemistry) 1. Degradation of the Boc-aminooxy functionality due to unintended acidic conditions. 2. The azide has been compromised.1. Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider adding a non-nucleophilic base to neutralize any trace acids. 2. Verify the integrity of the starting material using an appropriate analytical method (e.g., NMR, MS).
Unexpected side products are observed. The Boc group may have been prematurely cleaved, exposing the reactive aminooxy group which then participates in side reactions.Review your reaction setup to identify and eliminate any potential sources of acid. This includes checking the purity of all reagents and solvents.
Inconsistent results between experiments. This could be due to variations in the storage and handling of the this compound stock solution, leading to different levels of degradation.Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, aliquot it and store it under inert gas at low temperature (-20°C or -80°C) to minimize degradation from repeated freeze-thaw cycles and exposure to air.

Expected Stability in Common Solvents and Conditions

The following table summarizes the expected qualitative stability of this compound based on the known chemical properties of the Boc and azide functional groups.

Solvent/Condition Boc Group Stability Azide Group Stability Overall Recommendation
Aprotic Organic Solvents (DCM, THF, DMF) StableStableRecommended for use. Ensure solvents are anhydrous and free of acidic impurities.
Protic Solvents (Methanol, Ethanol) Use with cautionStableMay be acceptable for short durations, but the risk of solvolysis increases over time, especially if acidic impurities are present.
Aqueous Solutions (Neutral pH) Use with cautionStableHydrolysis of the Boc group can occur over extended periods. Prepare fresh solutions and use promptly.
Aqueous Solutions (Acidic pH < 5) Unstable Unstable (risk of forming hydrazoic acid)Avoid .[9]
Aqueous Solutions (Basic pH > 8) StableStableGenerally compatible.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

  • Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid using metal spatulas to prevent the formation of sensitive metal azides.[9]

  • Solvent Preparation: Use anhydrous, reaction-grade solvents. If necessary, purify solvents to remove water and acidic impurities.

  • Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of the compound in a clean, dry vial under an inert atmosphere (e.g., argon or nitrogen).

    • Add the desired volume of anhydrous solvent to the vial to achieve the target concentration.

    • Mix gently until the solid is completely dissolved.

  • Storage of Stock Solution: If not for immediate use, aliquot the solution into smaller vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C under an inert atmosphere.

Protocol 2: Monitoring Stability via Thin Layer Chromatography (TLC)

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DCM) at a known concentration.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, in the presence of a specific reagent).

  • TLC Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), spot a small amount of the solution onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

    • Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or a staining agent such as potassium permanganate).

  • Interpretation: The appearance of a new spot with a different Rf value over time indicates the degradation of the original compound. The relative intensity of the spots can provide a qualitative measure of the extent of degradation.

Visualizations

G cluster_stability Factors Affecting Stability This compound This compound Acidic_Conditions Acidic Conditions (e.g., TFA, HCl) This compound->Acidic_Conditions Leads to Boc deprotection Reducing_Agents Reducing Agents (e.g., DTT, H2/Pd) This compound->Reducing_Agents Can reduce the azide Certain_Metals Certain Metals (e.g., Copper salts without alkyne) This compound->Certain_Metals Can complex with or react with azide Prolonged_Storage_in_Protic_Solvents Prolonged Storage in Protic Solvents This compound->Prolonged_Storage_in_Protic_Solvents May lead to slow hydrolysis

Caption: Key factors influencing the stability of this compound.

G Start Low Reaction Yield or Unexpected Side Products Check_Acid Are acidic conditions present? Start->Check_Acid Eliminate_Acid Eliminate all sources of acid. Use anhydrous solvents. Consider adding a non-nucleophilic base. Check_Acid->Eliminate_Acid Yes Check_Storage Was the reagent stored properly? Check_Acid->Check_Storage No Eliminate_Acid->Check_Storage Fresh_Reagent Use a fresh batch of reagent. Prepare stock solutions fresh. Check_Storage->Fresh_Reagent No Check_Purity Verify the purity and integrity of the starting material (e.g., via NMR or MS). Check_Storage->Check_Purity Yes Fresh_Reagent->Check_Purity End Problem Resolved Check_Purity->End

Caption: Troubleshooting workflow for stability issues.

G Boc_Protected Boc-HN-O-PEG1-N3 Deprotected H2N-O-PEG1-N3 Boc_Protected->Deprotected Acid-catalyzed hydrolysis Acid + H+ Byproducts + CO2 + isobutylene

Caption: Acid-catalyzed deprotection of this compound.

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design?

A1: PEG linkers are frequently used in PROTAC design due to their favorable physicochemical properties. Their hydrophilic nature can enhance the solubility and permeability of the final PROTAC molecule, which is often large and hydrophobic.[1][2][3][4][5][6] The flexibility of the PEG chain can also be advantageous for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[7][8] Furthermore, the length of the PEG linker is easily tunable, allowing for systematic optimization of the distance between the two ends of the PROTAC.[2][4]

Q2: How does the length of the PEG linker impact the efficacy of a PROTAC?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's ability to induce protein degradation.[7][9] An optimal linker length is necessary to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[7] If the linker is too short, it may lead to steric hindrance, preventing the complex from forming.[7][8] Conversely, a linker that is too long might result in a non-productive complex where ubiquitination cannot occur efficiently.[7][8] Therefore, the linker length often needs to be empirically optimized for each specific target and E3 ligase combination.[10]

Q3: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?

A3: Researchers may face several challenges during the synthesis of PEGylated PROTACs. These include:

  • Low reaction yields: This can be due to incomplete coupling reactions or the occurrence of side reactions.

  • Difficult purification: The high polarity of PEG linkers can make purification by standard normal-phase chromatography challenging, often leading to poor separation and recovery.[11]

  • Solubility issues: While PEG linkers generally improve solubility, the overall PROTAC molecule can still have poor solubility in certain solvents, complicating synthesis and purification.

  • Characterization difficulties: The flexibility and potential polydispersity of longer PEG chains can sometimes complicate characterization by techniques like NMR.

Q4: My PEGylated PROTAC has poor solubility in organic solvents. How can I address this?

A4: To improve the solubility of your PROTAC in organic solvents during synthesis, you can try using more polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). In some cases, a mixture of solvents may be effective. For purification, using a reverse-phase chromatography system with a water/acetonitrile or water/methanol gradient is often more successful for highly polar molecules than traditional silica (B1680970) gel chromatography.

Q5: What are the key analytical techniques for characterizing PEGylated PROTACs?

A5: A combination of analytical techniques is essential for the thorough characterization of PROTACs. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product.[12] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural elucidation and to ensure the correct connectivity of the different components of the PROTAC.[12] High-performance liquid chromatography (HPLC) is used to assess the purity of the compound. Due to the potential for PEG linkers to cause peak broadening in NMR, meticulous purification and the use of multiple analytical methods are highly recommended.

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Amide Coupling Optimize the coupling reaction by screening different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). Ensure all reagents are fresh and anhydrous.
Side Reactions If your linker contains a reactive functional group like a thiol, consider using a protecting group (e.g., a trityl group for a thiol) to prevent unwanted side reactions such as disulfide bond formation.[11]
Degradation of Starting Materials or Product Confirm the stability of your starting materials and final product under the reaction conditions. Use of an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[11]
Incorrect Stoichiometry Carefully check the stoichiometry of your reactants. A slight excess of one of the coupling partners may be necessary to drive the reaction to completion.
Problem: Difficulty in Product Purification
Potential Cause Recommended Solution
High Polarity of the PROTAC Avoid normal-phase silica gel chromatography, as highly polar compounds can adhere strongly, leading to smearing and low recovery.[11] Instead, use reverse-phase preparative HPLC with a C18 column.
Co-elution with Impurities Optimize the HPLC gradient to improve the separation of your product from impurities. Using a different mobile phase modifier (e.g., formic acid or trifluoroacetic acid) can also alter selectivity.
Product is not Visible by UV-Vis If your PROTAC lacks a strong chromophore, you may need to use alternative detection methods for chromatography, such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

Quantitative Data Summary

The following table provides illustrative data on how PEG linker length can affect the degradation efficiency and permeability of PROTACs.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC X Alkyl Chain>1000<203.2
PROTAC Y 2 PEG units450602.5
PROTAC Z 4 PEG units150851.8

Note: Data is illustrative and compiled from various sources. Actual values are dependent on the specific PROTAC system and cell line used.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).

  • Add the amine-containing component (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by preparative HPLC.

Protocol for Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Fluorescently labeled Protein of Interest (POI) (e.g., with terbium)

  • Fluorescently labeled E3 ligase (e.g., with fluorescein)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements

Procedure:

  • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measure the TR-FRET signal using the microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Design PROTAC with PEG Linker Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binding Assays (e.g., SPR) Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Western Blot for POI Degradation Ternary_Complex_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability Optimization Optimization of Linker Cell_Viability->Optimization Optimization->Start Redesign

Caption: General workflow for PROTAC synthesis and evaluation.

References

How to improve solubility of Boc-Aminooxy-PEG1-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Boc-Aminooxy-PEG1-azide conjugates. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery research. It features three key components:

  • A Boc-protected aminooxy group : This allows for covalent attachment to molecules containing aldehyde or ketone functionalities, forming a stable oxime bond. The tert-butyloxycarbonyl (Boc) protecting group prevents premature reactions and can be removed under mild acidic conditions.

  • A short polyethylene (B3416737) glycol (PEG) spacer (PEG1) : The PEG moiety is intended to enhance the hydrophilic character of the conjugate, which can improve aqueous solubility and reduce non-specific binding.[1][2]

  • An azide group : This functional group is used in "click chemistry," specifically in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to link with molecules containing an alkyne group.[3]

It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates.[3]

Q2: In which solvents is this compound generally soluble?

Based on the properties of its constituent parts (Boc-aminooxy, PEG, and azide), this conjugate is expected to be soluble in a range of polar aprotic organic solvents. While specific quantitative data is not broadly published, qualitative assessments suggest good solubility in:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

The short PEG chain also suggests some degree of aqueous solubility, although this can be limited by the hydrophobicity of the conjugated molecule. For preparing stock solutions, anhydrous DMSO or DMF are often recommended, especially if downstream applications are sensitive to water.[4]

Q3: Why is my this compound conjugate precipitating out of solution?

Precipitation can occur for several reasons:

  • Poor Solvent Choice : The overall solubility of the conjugate is dictated by the properties of the molecule it is attached to. If this molecule is highly hydrophobic, the short PEG1 linker may not be sufficient to maintain solubility in aqueous or highly polar solvents.

  • Aggregation : The conjugate molecules may self-associate and aggregate, leading to precipitation, especially at higher concentrations.

  • Temperature Effects : Solubility is often temperature-dependent. A decrease in temperature can cause the conjugate to precipitate.

  • pH Changes : If the conjugated molecule has ionizable groups, changes in the pH of the solution can affect its charge state and, consequently, its solubility.

Troubleshooting Guide: Improving Solubility

This guide addresses common issues related to the solubility of this compound conjugates.

dot

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data on Solubility

Obtaining precise quantitative solubility data for specific research conjugates is often challenging as it depends heavily on the properties of the molecule conjugated to the this compound linker. The following table provides general solubility guidelines. It is highly recommended to perform a solubility test for your specific conjugate using the protocol provided below.

SolventGeneral SolubilityRecommended UsePotential Issues
DMSO HighStock solutionsCan be difficult to remove; may affect some biological assays.
DMF HighStock solutions, reaction solventCan be difficult to remove; hygroscopic.
DCM Moderate to HighReactions, extractionsNot suitable for aqueous applications.
THF ModerateReactionsCan form peroxides over time.
Acetonitrile ModerateReactions, HPLC mobile phaseMay cause precipitation of some conjugates.
Water VariableAqueous buffers, biological assaysSolubility is highly dependent on the conjugated molecule.
Methanol/Ethanol VariableCan aid in dissolving, but may be incompatible with some reactions.Can act as a nucleophile in some reactions.

Experimental Protocol: Determining Conjugate Solubility

This protocol provides a systematic approach to determine the approximate solubility of your this compound conjugate in a specific solvent.

Materials:

  • Your this compound conjugate (lyophilized powder)

  • A selection of solvents to be tested (e.g., DMSO, water, PBS, DCM)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC (for quantification)

Procedure:

  • Prepare a Saturated Solution:

    • Weigh out a small, known amount of your conjugate (e.g., 5 mg) into a microcentrifuge tube.

    • Add a small, precise volume of the test solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • Allow the mixture to equilibrate at room temperature for at least 1 hour.

  • Separate Undissolved Material:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantify the Soluble Fraction:

    • Carefully remove a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your quantification method.

    • Measure the concentration of your conjugate in the diluted supernatant using a pre-established method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

  • Calculate Solubility:

    • Use the measured concentration and the dilution factor to calculate the concentration of the conjugate in the original supernatant. This value represents the approximate solubility of your conjugate in that solvent.

    • Formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

dot

G Experimental Workflow for Solubility Testing cluster_0 Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Calculation weigh 1. Weigh Conjugate add_solvent 2. Add Solvent weigh->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex equilibrate 4. Equilibrate vortex->equilibrate centrifuge 5. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute Supernatant supernatant->dilute measure 8. Measure Concentration (e.g., UV-Vis, HPLC) dilute->measure calculate 9. Calculate Solubility measure->calculate

Caption: Workflow for determining conjugate solubility.

References

Technical Support Center: Alternative Deprotection Methods for the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative methods for the deprotection of the tert-butoxycarbonyl (Boc) group. It is designed for researchers, scientists, and drug development professionals to navigate challenges and select the optimal deprotection strategy for their specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substrate is sensitive to strong acids like TFA and HCl. What are some milder alternatives for Boc deprotection?

A: For acid-sensitive substrates, several milder methods can be employed. These alternatives minimize the degradation of other functional groups. Options include:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) can effectively cleave the Boc group under non-strongly acidic conditions.[1][2]

  • Oxalyl Chloride in Methanol (B129727): This system provides a mild and selective method for deprotecting N-Boc groups on a wide range of substrates, including aliphatic, aromatic, and heterocyclic compounds.[3][4][5][6] The reactions are typically run at room temperature.[5]

  • Aqueous Conditions: Refluxing in water has been reported as a "green" and catalyst-free method for the deprotection of N-Boc on various amines.[7][8] This is particularly useful if the substrate is water-soluble and thermally stable.

  • Thermal Deprotection: In some cases, particularly with electron-rich substrates, the Boc group can be removed by heating, sometimes in a high-boiling solvent like diphenyl ether or under continuous-flow high-temperature conditions.[2][9][10]

  • Mechanochemistry: A solvent-free approach involves ball milling the Boc-protected amine with p-toluenesulfonic acid monohydrate, which provides a very mild and rapid deprotection.[11]

Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I fix it?

A: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.

  • Insufficient Acid/Reagent: The stoichiometry of the deprotecting agent is crucial. For standard acidic methods, if the acid is too weak or the concentration is too low, the reaction may not go to completion.[12] For alternative methods, ensure the correct equivalents of the reagent are used. For example, with oxalyl chloride in methanol, three to five equivalents may be necessary for good to excellent yields.[5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the starting material may not be fully consumed.[12] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time or consider gentle heating if necessary.[1][12]

  • Poor Solubility: The substrate must be soluble in the chosen solvent system for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent. For instance, while many deprotections are run in dichloromethane (B109758) (DCM), other solvents like dioxane, ethyl acetate (B1210297), or methanol might be more suitable depending on the substrate and the chosen method.[1][13]

Q3: I am observing unexpected side products after deprotection. What could be the cause?

A: Side product formation is often caused by the reactivity of the intermediates generated during deprotection.

  • tert-Butylation: The most common side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation formed during acidic cleavage.[14][15] Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible.[14]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thiophenol.[12][15]

  • Cleavage of Other Protecting Groups: If your molecule contains other acid-labile groups (e.g., tert-butyl esters, trityl groups), they may be cleaved under the deprotection conditions.[4][16]

    • Solution: Choose a more selective, milder deprotection method. For example, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact.[17] Methods like using oxalyl chloride in methanol have been shown to be tolerant of other sensitive functional groups where traditional TFA or HCl methods failed.[4][5][16]

Q4: How can I selectively deprotect one N-Boc group in the presence of another?

A: Achieving selective deprotection depends on exploiting differences in the electronic and steric environment of the Boc-protected amines.

  • Steric Hindrance: A less sterically hindered Boc group may be removed more readily.

  • Electronic Effects: The α-amino Boc group of an amino acid is generally more labile to acidolysis than a Boc group on a benzylic amine.[18] This allows for selective deprotection using milder acidic conditions, such as 4M HCl in dioxane.[18]

  • Reagent Choice: Certain reagents exhibit selectivity. For instance, Montmorillonite K10 clay has been used to selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc groups untouched.[17] Similarly, ZnBr₂ in DCM can selectively remove secondary N-Boc groups over primary ones.[17]

Data Summary: Alternative Boc Deprotection Methods

The following table summarizes various alternative methods for N-Boc deprotection, providing a comparison of their reaction conditions and characteristics.

Method/ReagentTypical ConditionsReaction TimeAdvantages / SelectivityDisadvantages / Potential Issues
Lewis Acids
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM, Room Temp1 - 24 hMild, selective for secondary over primary N-Boc groups.[1][17]Longer reaction times may be required.
Tin(II) Triflate (Sn(OTf)₂)1-2 equiv. in CH₂Cl₂ or solvent-free, 0°C to Room Temp2 - 4 hSimple, efficient, and applicable to a variety of amines including amino acid derivatives.[2]Requires anhydrous conditions; reagent is moisture-sensitive.
Mild Acid-Generating Systems
Oxalyl Chloride / Methanol3 equiv. (COCl)₂ in MeOH, Room Temp1 - 4 hMild, high yielding (up to 90%), tolerant of many functional groups.[4][5][6]Potential formation of carbon monoxide as a byproduct.[16]
Acetyl Chloride / MethanolAcCl in MeOH, Room TempVariesIn situ generation of HCl provides controlled acidic conditions.[4][16]Can lead to acetylation as a side reaction in some cases.
Aqueous & Thermal Methods
Refluxing WaterH₂O, Reflux (100°C)12 - 15 min"Green" method, avoids organic solvents and acidic reagents, fast for many substrates.[1][7][8]Limited to water-soluble/stable substrates; high temperature.
High-Temp Continuous FlowTFE or MeOH, 120-240°C30 - 45 minRapid and efficient for certain substrates, allows for selective mono-deprotection.Requires specialized equipment; high temperatures.
Other Methods
Iodine (I₂)Catalytic I₂ under solvent-free conditionsVariesMild, solvent-free conditions.[4]Substrate scope may be limited.
p-TSA (Mechanochemical)2 equiv. p-TSA, Ball Mill, Room Temp10 minExtremely fast, solvent-free, mild conditions, simple workup.[11]Requires a ball mill; product is isolated as the p-TSA salt.

Detailed Experimental Protocols

Protocol 1: Deprotection using Tin(II) Triflate (Sn(OTf)₂) in Dichloromethane [2]

  • Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottomed flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Tin(II) triflate (Sn(OTf)₂) (1.0-2.0 mmol) in portions to the stirred solution.

  • Allow the suspension to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol [5]

  • Dissolve the N-Boc protected substrate (1.0 equiv) in methanol (MeOH).

  • Add oxalyl chloride ((COCl)₂) (3.0 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting product is typically the hydrochloride salt of the deprotected amine, which can be used directly or neutralized with an aqueous basic solution (e.g., NaHCO₃) and extracted with an organic solvent for further purification.

Protocol 3: Deprotection in Refluxing Water [1]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 12-15 minutes.

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers. If the product is in the organic layer, dry it over anhydrous Na₂SO₄ and evaporate the solvent. If the product is water-soluble, further aqueous workup and purification will be required.

Protocol 4: Solvent-Free Mechanochemical Deprotection [11]

  • Place the Boc-protected amine (1.0 equiv) and p-toluenesulfonic acid monohydrate (2.0 equiv) into a stainless steel grinding jar.

  • Add a stainless steel ball (e.g., 10 mm diameter).

  • Grind the mixture in a ball mill at room temperature for 10 minutes (e.g., at 30 Hz).

  • After grinding, suspend the crude mixture in dichloromethane.

  • Collect the precipitated solid by filtration.

  • Air-dry the resulting solid to yield the deprotected amine as its toluenesulfonic acid salt.

Visualizations

G Decision Workflow for Boc Deprotection Method Selection start Start: Boc-Protected Substrate acid_sensitive Is the substrate sensitive to strong acids (TFA, HCl)? start->acid_sensitive strong_acid Use Standard Method: TFA/DCM or HCl/Dioxane acid_sensitive->strong_acid No other_labile Does it contain other acid-labile groups? acid_sensitive->other_labile Yes end End: Deprotected Amine strong_acid->end mild_lewis Use Mild Lewis Acid: ZnBr2 or Sn(OTf)2 other_labile->mild_lewis Yes thermal_stable Is the substrate thermally stable? other_labile->thermal_stable No mild_lewis->end oxalyl Use Oxalyl Chloride / Methanol oxalyl->end thermal_stable->oxalyl No green_pref Is a 'green' method preferred? thermal_stable->green_pref Yes reflux_water Use Refluxing Water green_pref->reflux_water Yes thermal Use Thermal or Mechanochemical Method green_pref->thermal No reflux_water->end thermal->end

Caption: Decision workflow for selecting an appropriate Boc deprotection method.

G Generalized Experimental Workflow for Boc Deprotection setup 1. Reaction Setup - Dissolve substrate in  anhydrous solvent - Inert atmosphere if needed reagent 2. Add Reagent - Add deprotecting agent  (e.g., acid, Lewis acid) - Control temperature (e.g., 0°C) setup->reagent monitor 3. Reaction Monitoring - Stir at specified temp/time - Track progress via  TLC or LC-MS reagent->monitor quench 4. Workup: Quench - Neutralize with aqueous base  (e.g., NaHCO3) if acidic monitor->quench extract 5. Workup: Extraction - Extract product with  organic solvent quench->extract purify 6. Isolation & Purification - Dry, filter, and concentrate - Purify via chromatography  or crystallization if needed extract->purify

Caption: Generalized workflow for a Boc deprotection experiment.

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Cation Quench boc_amine Boc-Protected Amine protonated Protonated Intermediate boc_amine->protonated + H⁺ products Free Amine + CO₂ + t-Butyl Cation protonated->products Fragmentation isobutylene Isobutylene products->isobutylene - H⁺

Caption: Simplified mechanism of acid-catalyzed Boc group removal.[1][19]

References

Characterizing and identifying impurities in Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG1-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • A Boc-protected aminooxy group : This group, after deprotection, can react with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.

  • A short PEG1 spacer : The single polyethylene (B3416737) glycol unit enhances the solubility of the molecule in aqueous media.[1]

  • An azide (B81097) group : This functional group is commonly used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with alkynes, BCN, or DBCO moieties.[1][2]

Its primary application is in bioconjugation and chemical biology, where it serves as a linker to connect two different molecules, such as in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2][3]

Q2: How should I store and handle this compound to ensure its stability?

Proper storage and handling are critical to prevent degradation and the formation of impurities. For long-term storage (months to years), it is recommended to store the compound at -20°C, kept dry and protected from light.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[1] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[1]

Aminooxy compounds can be sensitive and reactive, so prompt use after purchase is advisable.[4] PEG compounds, in general, can undergo auto-oxidation, which may lead to the formation of impurities like formaldehyde (B43269) and formic acid.[5]

Q3: What are the common impurities I might find in my sample of this compound?

Impurities can arise from the synthesis process, degradation during storage, or improper handling. Below is a summary of potential impurities and their likely sources.

Impurity Name/ClassLikely SourceRecommended Detection Method(s)
Starting Materials Incomplete reaction during synthesisHPLC, LC-MS, NMR
Partially-reacted Intermediates Incomplete reaction during synthesisHPLC, LC-MS, NMR
PEG-related Impurities (e.g., diol) Side reactions during PEGylationLC-MS, NMR
Formaldehyde, Formic Acid Oxidative degradation of the PEG chainGC-MS (for formaldehyde), IC-MS or LC-MS
Deprotected Aminooxy-PEG1-azide Spontaneous deprotection of the Boc groupHPLC, LC-MS
Hydrolyzed Azide (amine) Degradation of the azide groupLC-MS, FTIR

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Incomplete or Failed Click Chemistry Reaction

Possible Cause Recommended Solution
Oxidation of Copper Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Prepare the sodium ascorbate (B8700270) solution fresh for each experiment and degas all solutions to remove dissolved oxygen.[6]
Interfering Substances Buffers containing chelators like Tris can inactivate the copper catalyst.[6] Use non-chelating buffers such as PBS or HEPES. Thiols (from DTT or cysteine residues) can also interfere; remove them by buffer exchange prior to the reaction.[6]
Low Reactant Concentration Click reactions are concentration-dependent. If working with dilute solutions of biomolecules, consider increasing the concentration of the this compound (e.g., 2- to 10-fold molar excess).[6]
Degraded Azide Reagent Verify the purity of your this compound using HPLC or LC-MS. If degradation is suspected, use a fresh batch of the reagent.

Problem 2: Incomplete Boc Deprotection

Possible Cause Recommended Solution
Insufficient Acid Strength/Concentration The Boc group is cleaved by acid. If the reaction is incomplete, increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[7]
Inadequate Reaction Time/Temperature Monitor the reaction progress by TLC or LC-MS. If it is proceeding slowly, extend the reaction time at room temperature. Gentle heating can be applied but should be done cautiously to avoid side reactions.[7]
Poor Solubility Ensure that the Boc-protected compound is fully dissolved in the reaction solvent. Dichloromethane (DCM) is a common choice, but other solvents may be necessary depending on the substrate.[7]

Problem 3: Unexpected Side Products After Boc Deprotection

Possible Cause Recommended Solution
Alkylation by t-Butyl Cation The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[4][8] Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), to the reaction mixture to quench the t-butyl cation.[7]
Acid-Labile Functional Groups If your molecule contains other acid-sensitive groups, they may be cleaved under the deprotection conditions. Consider using milder deprotection methods if possible.

Experimental Protocols

1. HPLC Method for Purity Assessment

  • Objective: To determine the purity of this compound and quantify impurities.

  • System: HPLC or UPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • Objective: To confirm the molecular weight of the main compound and identify the mass of any impurities.

  • System: HPLC/UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • HPLC Method: Use the same HPLC method as described above.

  • Mass Spectrometry Parameters:

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract ion chromatograms for the expected molecular weight of this compound (C9H18N4O4, Exact Mass: 246.1328)[1] and any other observed peaks to identify potential impurities.

3. NMR Spectroscopy for Structural Confirmation

  • Objective: To provide detailed structural elucidation and confirm the identity of the compound.

  • System: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. Expect to see signals for the Boc group (singlet around 1.4 ppm), the PEG chain protons (-O-CH2-CH2-), and protons adjacent to the aminooxy and azide functionalities.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Can be used to confirm the connectivity between protons and carbons for unambiguous structural assignment.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Outcome Sample This compound Sample HPLC HPLC Purity Check Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Structural Analysis Sample->NMR Purity Purity > 95%? HPLC->Purity Identify Identify Impurity Masses LCMS->Identify Structure Elucidate Impurity Structure NMR->Structure Purity->Identify No Pass Material Passes QC Purity->Pass Yes Identify->Structure Fail Material Fails QC (Purification Required) Structure->Fail

Caption: Workflow for the characterization and impurity identification of this compound.

Troubleshooting_Click_Reaction Start Click Reaction Yield is Low Check_Catalyst Was Cu(I) catalyst and reducing agent prepared fresh? Start->Check_Catalyst Check_Buffer Is a non-chelating buffer (e.g., PBS, HEPES) being used? Check_Catalyst->Check_Buffer Yes Solution_Catalyst Solution: Use freshly prepared catalyst and reducing agent. Degas solutions. Check_Catalyst->Solution_Catalyst No Check_Thiols Are thiols (DTT, etc.) absent from the reaction? Check_Buffer->Check_Thiols Yes Solution_Buffer Solution: Switch to a non-chelating buffer. Check_Buffer->Solution_Buffer No Check_Purity Has the azide reagent purity been confirmed? Check_Thiols->Check_Purity Yes Solution_Thiols Solution: Remove thiols via buffer exchange. Check_Thiols->Solution_Thiols No Solution_Purity Solution: Use a new, high- purity batch of the azide reagent. Check_Purity->Solution_Purity No Success Reaction Optimized Check_Purity->Success Yes Solution_Catalyst->Success Solution_Buffer->Success Solution_Thiols->Success Solution_Purity->Success

Caption: Troubleshooting decision tree for low-yield click chemistry reactions.

References

Validation & Comparative

Characterization of Boc-Aminooxy-PEG1-azide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for the successful synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of Boc-Aminooxy-PEG1-azide with longer-chain PEG analogues, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and detailed experimental protocols.

This compound is a valuable heterobifunctional linker containing a Boc-protected aminooxy group and an azide (B81097) moiety. This combination allows for sequential and orthogonal conjugation strategies. The aminooxy group can react with aldehydes and ketones to form oxime ethers, while the azide group is readily used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The short, single ethylene (B1197577) glycol unit (PEG1) offers a defined and rigid spacer.

Performance Comparison with PEG Alternatives

The choice of the PEG linker length can significantly impact the properties of the final conjugate, including its solubility, stability, and in vivo pharmacokinetics. Here, we compare the key characteristics of this compound with its longer PEG chain counterparts.

PropertyThis compoundBoc-Aminooxy-PEG2-azideBoc-Aminooxy-PEG3-azide
Chemical Formula C₉H₁₈N₄O₄C₁₁H₂₂N₄O₅C₁₃H₂₆N₄O₆
Molecular Weight 246.27 g/mol 290.32 g/mol 334.37 g/mol
CAS Number 2100306-67-8252378-68-01235514-15-4
Spacer Length Short, rigidIncreased flexibilityGreater flexibility and solubility
Key Applications PROTACs, ADCs, bioconjugation where a short, defined linker is required.Applications requiring a longer, more flexible spacer to bridge larger molecules or improve solubility.Ideal for conjugates where enhanced aqueous solubility and extended reach between binding domains are critical.

Experimental Data and Analysis

While specific, publicly available spectra for this compound are limited, the following sections provide predicted and representative data based on its chemical structure and analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the key functional groups and the PEG spacer.

Expected ¹H NMR Spectral Data (in CDCl₃): Based on the structure and data from similar compounds, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~1.45s9HBoc group (-C(CH₃)₃)
~3.40t2H-CH₂-N₃
~3.70t2H-O-CH₂-CH₂-N₃
~3.85t2HBoc-NH-O-CH₂-
~4.05t2H-O-CH₂-CH₂-O-NH-Boc
~7.50br s1HBoc-NH-

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon spectrum would further confirm the molecular backbone.

Chemical Shift (δ, ppm)Assignment
~28.3Boc group (-C(CH₃)₃)
~50.6-CH₂-N₃
~69.0-71.0PEG -CH₂- groups
~81.5Boc group (-C(CH₃)₃)
~156.5Boc group (C=O)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and purity. For this compound, electrospray ionization (ESI) would be a suitable method.

Expected Mass Spectrum Data:

m/zIon
247.14[M+H]⁺
269.12[M+Na]⁺
191.10[M-C₄H₈O]⁺ (Loss of isobutylene (B52900) from Boc)
147.09[M-Boc+H]⁺ (Loss of Boc group)

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Setup:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

    • Flow rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Setup:

    • Ionization source: Electrospray ionization (ESI) in positive ion mode.

    • Mass analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

    • Scan range: m/z 100-500.

    • Capillary voltage: 3-4 kV.

    • Gas temperature: 250-350 °C.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the PEG linker. Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation start Start: this compound Sample dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr dissolve_ms Dissolve & Dilute for MS start->dissolve_ms nmr NMR Spectroscopy (1H & 13C) dissolve_nmr->nmr ms LC-MS Analysis dissolve_ms->ms process_nmr Process NMR Data nmr->process_nmr process_ms Process MS Data ms->process_ms structure Structural Confirmation process_nmr->structure process_ms->structure

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_functional_groups Functional Groups cluster_reactivity Orthogonal Reactivity linker This compound boc_aminooxy Boc-Aminooxy (-ONH-Boc) linker->boc_aminooxy azide Azide (-N3) linker->azide oxime_ligation Oxime Ligation (with Aldehydes/Ketones) boc_aminooxy->oxime_ligation click_chemistry Click Chemistry (with Alkynes) azide->click_chemistry

Caption: Functional groups and reactivity of this compound.

A Researcher's Guide to HPLC Analysis of Boc-Aminooxy-PEG1-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of bioconjugation reactions is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products of Boc-Aminooxy-PEG1-azide, a versatile heterobifunctional linker. We will delve into experimental protocols, present comparative data for different detection methods, and visualize key processes to aid in methodological decisions.

The Reaction: Oxime Bond Formation

This compound is designed for a two-step conjugation strategy. The Boc-protected aminooxy group reacts with aldehydes or ketones on a target molecule to form a stable oxime bond. This reaction is highly specific and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules. The terminal azide (B81097) group is then available for subsequent "click chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

reagent This compound Boc-NH-O-(CH2)2-O-(CH2)2-N3 product Oxime Conjugate Boc-NH-O-N=C(R)-R' reagent->product Oxime Ligation carbonyl Target Molecule R-C(=O)-R' carbonyl->product

Caption: Reaction of this compound with a carbonyl group.

HPLC Analysis: A Comparative Approach

The primary challenge in the HPLC analysis of PEGylated compounds is their lack of a strong UV chromophore.[1] This makes conventional UV detection less effective for quantification. This guide compares three common HPLC detection methods for analyzing the reaction products of this compound: UV Absorbance, Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).

Detector Performance Comparison

The choice of detector significantly impacts the sensitivity, selectivity, and quantitative accuracy of the analysis. The following table summarizes the key performance characteristics of each detector for the analysis of small PEG conjugates.

FeatureUV/Vis AbsorbanceCharged Aerosol Detector (CAD)Mass Spectrometry (MS)
Principle Measures the absorption of light by chromophores.Measures charge transferred to analyte particles.Measures the mass-to-charge ratio of ionized analytes.
Selectivity High (only for chromophoric compounds).Low (universal for non-volatile analytes).[1]High (based on mass-to-charge ratio).
Sensitivity Low for PEG compounds.High (low ng range).[2]Very High (pg to fg range).
Quantitation Limited for PEG without derivatization.Good, uniform response for non-volatile compounds.[1]Excellent, requires stable ionization.
Gradient Compatible YesYesYes
Information Quantitative (if chromophore is present).Quantitative.Quantitative and structural.
Quantitative Data Summary
DetectorAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
CAD Monosaccharides< 85 ng/mL< 280 ng/mL> 0.99[3]
CAD PEGylated InsulinLow-nanogram on-columnNot specified> 0.99[2]
MS/MS Azide and Azidoalanine10.0 ng/mL (LLOQ)10.0 ng/mLNot specified[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the HPLC analysis of a typical reaction between this compound and an aldehyde-containing molecule.

Sample Preparation: Oxime Ligation
  • Dissolve : Dissolve the aldehyde/ketone-containing molecule in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Add Linker : Add a 1.5 to 5-fold molar excess of this compound (dissolved in a compatible solvent like DMSO) to the reaction mixture.

  • Incubate : Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.

  • Quench/Dilute : Once the reaction is complete, the sample can be quenched with an excess of a small molecule aldehyde or ketone, or directly diluted with the HPLC mobile phase for analysis.

cluster_workflow HPLC Analysis Workflow start Sample Preparation hplc HPLC System (Pump, Autosampler, Column Oven) start->hplc column Reversed-Phase Column (e.g., C8 or C18) hplc->column detection Detection (UV, CAD, or MS) column->detection data Data Acquisition & Analysis detection->data

Caption: General workflow for HPLC analysis.

HPLC Method for Reaction Product Analysis
  • HPLC System : An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, and column thermostat.

  • Column : A reversed-phase C8 or C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a good starting point. For more polar compounds, a column with a polar endcapping may be beneficial.

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17-18 min: 95-5% B

    • 18-20 min: 5% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 10 µL

  • Detector Settings :

    • UV : 214 nm and 280 nm (if the target molecule has a chromophore).

    • CAD : Nitrogen gas pressure 35 psi, Evaporation Temperature: 35 °C.

    • MS (ESI) : Positive ion mode, scan range m/z 100-2000.

Alternative Analytical Strategy: 2D-LC

For complex reaction mixtures, such as those involving large biomolecules like proteins, a single reversed-phase separation may not be sufficient to resolve the PEGylated product from unreacted protein and excess PEG reagent. In such cases, two-dimensional liquid chromatography (2D-LC) offers a powerful solution.[1][5] A common setup involves a size-exclusion chromatography (SEC) separation in the first dimension, followed by a reversed-phase separation of the collected fractions in the second dimension.

cluster_2dlc 2D-LC Analytical Strategy injection Inject Complex Mixture sec 1st Dimension: Size-Exclusion Chromatography (SEC) injection->sec fractionation Fraction Collection sec->fractionation rp_hplc 2nd Dimension: Reversed-Phase HPLC fractionation->rp_hplc detection Detection (CAD/MS) rp_hplc->detection analysis Data Analysis detection->analysis

Caption: Workflow for 2D-LC analysis of PEGylated products.

Conclusion

The HPLC analysis of this compound reaction products requires careful consideration of the detection method due to the poor UV absorbance of the PEG linker. While UV detection can be useful for monitoring the consumption of a chromophore-containing starting material, Charged Aerosol Detection and Mass Spectrometry are superior for the direct and quantitative analysis of the PEGylated product. For complex samples, 2D-LC provides an enhanced separation strategy. The protocols and comparative data presented in this guide offer a solid foundation for developing robust and reliable analytical methods for these important bioconjugation reactions.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Bioconjugation of Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise covalent ligation of molecules, the choice of conjugation chemistry is paramount. Among the most powerful tools in the bioconjugation toolbox are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" methods for the conjugation of Boc-Aminooxy-PEG1-azide, a heterobifunctional linker increasingly utilized in the development of complex biomolecules and antibody-drug conjugates (ADCs).

Both CuAAC and SPAAC are forms of the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their mechanisms of activation differ significantly, leading to distinct advantages and limitations in experimental design. CuAAC employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free method that relies on the high ring strain of a cyclooctyne (B158145) to achieve rapid reaction with an azide at physiological temperatures.[2][3]

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often represents a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate an informed decision for the conjugation of molecules like this compound.

Table 1: Reaction Kinetics and Efficiency

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[4]Slower than CuAAC, highly dependent on the cyclooctyne structure (second-order rate constants typically 0.001-1 M⁻¹s⁻¹)[5][6]
Typical Reaction Time 0.5 - 4 hours[7]1 - 24 hours[8][9]
Yield Generally high to quantitative under optimized conditions[2][10]High to quantitative, but can be influenced by the stability of the cyclooctyne[11]
Reactant Concentration Effective at low micromolar concentrations[2]May require higher concentrations for reasonable reaction times[9]

Table 2: Biocompatibility and Reagent Considerations

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst[7]Excellent biocompatibility, ideal for in vivo and live-cell applications[11]
Catalyst Requirement Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA) are required[7]Catalyst-free[2]
Alkyne Reagent Simple, small terminal alkynesSterically bulky and more complex strained cyclooctynes (e.g., DBCO, BCN)[]
Cost of Reagents Terminal alkynes and copper catalysts are generally inexpensive[4]Strained cyclooctynes are typically more expensive and complex to synthesize[4]
Side Reactions Copper can promote the formation of reactive oxygen species, potentially damaging biomolecules.[13] Some stabilizing ligands can mitigate this.Some strained alkynes can exhibit off-target reactivity with thiols.[14]

Experimental Workflows and Mechanisms

To further elucidate the practical differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow for bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Reaction CuAAC Azide->Reaction Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Reaction Cu(I) Cu(I) Cu(I)->Reaction catalysis Ligand Ligand (e.g., TBTA) Ligand->Cu(I) stabilizes Product 1,4-disubstituted 1,2,3-Triazole Reaction->Product

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (this compound) Reaction SPAAC Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction Strain-promoted Product Mixture of Triazole Regioisomers Reaction->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Prepare Biomolecule (e.g., Antibody) Prepare_Linker Prepare this compound and Alkyne/Cyclooctyne Partner Start->Prepare_Linker Reaction_Setup Combine Reactants (with catalyst for CuAAC) Prepare_Linker->Reaction_Setup Incubation Incubate under Optimized Conditions Reaction_Setup->Incubation Purification Purify Conjugate (e.g., Chromatography) Incubation->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis End Final Bioconjugate Analysis->End

Caption: General experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following are representative protocols for the conjugation of an azide-functionalized molecule, such as this compound, to a protein modified with either a terminal alkyne (for CuAAC) or a cyclooctyne (for SPAAC).

Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., TBTA) stock solution (e.g., 10 mM in DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.

    • Add the copper ligand solution to a final concentration of 0.1 mM.[7] Vortex gently.

    • Add the CuSO₄ solution to a final concentration of 1 mM.[7] Vortex gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[7]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, which should show a band shift corresponding to the mass of the conjugated linker.

    • Confirm the conjugation and determine the degree of labeling by mass spectrometry.

Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Protein

Materials:

  • DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reactant Preparation:

    • Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein solution.

    • Add the this compound stock solution to achieve a 2-10 fold molar excess over the protein. Ensure the final concentration of DMSO is below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[8]

  • Purification:

    • Purify the protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to observe a molecular weight shift.

    • Confirm the final product identity and purity by mass spectrometry.

Conclusion

The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application. For in vitro applications where speed and cost are primary considerations, and the potential for copper-induced side reactions can be managed, CuAAC offers a robust and efficient solution.[14] Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, SPAAC is the unequivocal choice, providing a catalyst-free and bioorthogonal approach to conjugation.[11] Careful consideration of the experimental goals, the sensitivity of the biomolecules involved, and the required reaction kinetics will guide the researcher to the optimal click chemistry strategy.

References

A Comparative Guide to Bioconjugation: The Ascendancy of Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. While several methods have become standard in the scientist's toolkit, each possesses inherent strengths and weaknesses. This guide provides a detailed comparison of oxime ligation against other prevalent conjugation chemistries—namely maleimide (B117702) chemistry, N-hydroxysuccinimide (NHS) ester chemistry, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We will delve into the critical parameters of reaction kinetics, linkage stability, chemoselectivity, and biocompatibility, supported by experimental data and detailed protocols, to illustrate the distinct advantages that position oxime ligation as a superior choice for many applications.

Executive Summary

Oxime ligation distinguishes itself through its exceptional chemoselectivity, the remarkable stability of the resulting oxime bond, and its biocompatibility, proceeding under mild, catalyst-free (or aniline-catalyzed) conditions. In contrast, maleimide and NHS ester chemistries often suffer from off-target reactions and instability of the conjugate, while the popular "click chemistry" can be hampered by the cytotoxicity of its copper catalyst.

Comparative Analysis of Bioconjugation Methods

The choice of a bioconjugation strategy is a critical decision in the design of bioconjugates, with significant implications for the stability, efficacy, and safety of the final product. Here, we compare key performance indicators of the most common methods.

Reaction Kinetics

The speed of a conjugation reaction is a crucial factor, particularly when working with sensitive biomolecules or in applications requiring rapid labeling.

Table 1: Comparison of Second-Order Rate Constants for Various Bioconjugation Reactions

Conjugation ChemistryReactantsRate Constant (M⁻¹s⁻¹)Conditions
Oxime Ligation Aldehyde + Aminooxy~0.03[1]pH 4.6
Aromatic Aldehyde + Aminooxy (Aniline catalyzed)10¹ - 10³Neutral pH
Maleimide Chemistry Maleimide + Thiol~10² - 10³pH 7.0
NHS Ester Chemistry NHS Ester + Amine~10¹ - 10²pH 8.0
Click Chemistry (CuAAC) Alkyne + Azide (B81097)10⁴ - 10⁵Aqueous buffer, Cu(I) catalyst

Note: Rate constants can vary significantly based on specific reactants, solvent, temperature, and catalyst concentration.

While CuAAC click chemistry exhibits the fastest reaction rates, the requirement for a copper catalyst can be a significant drawback. Oxime ligation, especially when catalyzed by aniline (B41778), offers a compelling combination of rapid kinetics and biocompatibility, proceeding efficiently at neutral pH.[1]

Linkage Stability

The stability of the covalent bond formed is critical for the long-term performance of a bioconjugate, especially for in vivo applications where it is exposed to physiological conditions.

Table 2: Comparative Stability of Bioconjugate Linkages

LinkageFormed byStability CharacteristicsHalf-life (t½) under Physiological Conditions
Oxime Oxime LigationHighly stable to hydrolysis over a wide pH range (pH 4-9).[2] More stable than imines and hydrazones.[3]Very long (months to years)
Thiosuccinimide ether Maleimide ChemistrySusceptible to retro-Michael addition and hydrolysis, leading to conjugate dissociation.[4]Can be as low as a few hours in the presence of thiols like glutathione.[5]
Amide NHS Ester ChemistryGenerally stable, but the NHS ester itself is prone to hydrolysis prior to conjugation.Very long (years)
Triazole Click Chemistry (CuAAC)Extremely stable and resistant to hydrolysis and enzymatic cleavage.Very long (years)

The oxime bond demonstrates exceptional stability under physiological conditions, a key advantage over the often-labile thiosuccinimide ether linkage formed by maleimide chemistry. While the triazole linkage from click chemistry is also highly stable, the potential issues with the catalyst remain a consideration.

In-Depth Look at Each Conjugation Method

Oxime Ligation

Oxime ligation involves the reaction of an aldehyde or ketone with an aminooxy group to form a stable oxime bond.

  • High Chemoselectivity: Aldehyde and aminooxy groups are largely absent in biological systems, leading to minimal off-target reactions.[6]

  • Exceptional Stability: The resulting oxime bond is highly stable across a wide pH range and resistant to hydrolysis.[2]

  • Biocompatibility: The reaction can be performed under mild physiological conditions (neutral pH, room temperature) without the need for a toxic metal catalyst.[7] Aniline can be used as a catalyst to significantly increase the reaction rate at neutral pH.

  • Versatility: It has been successfully used in a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), hydrogels, and for in vivo cell labeling.[7]

  • Slower Kinetics (uncatalyzed): The uncatalyzed reaction can be slow at neutral pH, often requiring acidic conditions for optimal rates. However, this is largely overcome by aniline catalysis.[1]

Oxime_Ligation cluster_product Product Biomolecule_Aldehyde Biomolecule-CHO Conjugate Biomolecule-CH=N-O-Payload Biomolecule_Aldehyde->Conjugate + Payload_Aminooxy Payload-ONH₂ Payload_Aminooxy->Conjugate pH 4-7

Figure 1. Oxime Ligation Reaction.
Maleimide Chemistry

This method relies on the Michael addition of a thiol group (from a cysteine residue) to a maleimide.

  • Fast Reaction Rate: The reaction is typically very fast at physiological pH.[8]

  • Thiol Specificity: It is highly specific for thiol groups, which are less abundant than amines in proteins.

  • Linkage Instability: The resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to conjugate exchange and loss of the payload.[4][5] The maleimide ring can also undergo hydrolysis.[4]

  • Side Reactions: At pH values above 7.5, maleimides can react with primary amines.[4][9]

Maleimide_Chemistry cluster_product Product Biomolecule_Thiol Biomolecule-SH Conjugate Biomolecule-S-Thiosuccinimide-Payload Biomolecule_Thiol->Conjugate + Payload_Maleimide Payload-Maleimide Payload_Maleimide->Conjugate pH 6.5-7.5

Figure 2. Maleimide-Thiol Reaction.
NHS Ester Chemistry

NHS esters react with primary amines (from lysine (B10760008) residues and the N-terminus) to form stable amide bonds.

  • Stable Amide Bond: The resulting amide bond is very stable.

  • Readily Available Reagents: A wide variety of NHS ester-functionalized molecules are commercially available.

  • Lack of Site-Specificity: Proteins typically have multiple lysine residues on their surface, leading to a heterogeneous mixture of conjugates.

  • Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction that reduces conjugation efficiency, especially at higher pH.[4]

  • Side Reactions: While primarily reacting with amines, NHS esters have been reported to react with other nucleophilic amino acid side chains, such as serine and tyrosine.

NHS_Ester_Chemistry cluster_product Product Biomolecule_Amine Biomolecule-NH₂ Conjugate Biomolecule-NH-CO-Payload Biomolecule_Amine->Conjugate + Payload_NHS_Ester Payload-NHS Ester Payload_NHS_Ester->Conjugate pH 7-9

Figure 3. NHS Ester-Amine Reaction.
Click Chemistry (CuAAC)

This method involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole ring.

  • Extremely Fast Kinetics: CuAAC is one of the fastest bioconjugation reactions.[10]

  • High Specificity: Azides and alkynes are bioorthogonal, meaning they do not react with native functional groups in biological systems.

  • Highly Stable Linkage: The triazole ring is exceptionally stable.[11]

  • Copper Toxicity: The copper catalyst can be toxic to cells and can also lead to protein denaturation and aggregation, limiting its in vivo applications.[11] While copper-free click chemistry variants exist, they often have slower kinetics.[6]

Click_Chemistry cluster_product Product Biomolecule_Alkyne Biomolecule-Alkyne Conjugate Biomolecule-Triazole-Payload Biomolecule_Alkyne->Conjugate + Payload_Azide Payload-N₃ Payload_Azide->Conjugate Cu(I) catalyst

Figure 4. CuAAC Click Chemistry Reaction.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized protocols for the key methods discussed.

General Experimental Workflow

Experimental_Workflow Start Start: Prepare Biomolecule and Payload Prepare_Buffers Prepare Reaction Buffers Start->Prepare_Buffers Conjugation Perform Conjugation Reaction Prepare_Buffers->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Figure 5. General Experimental Workflow.
Protocol 1: Oxime Ligation

Materials:

  • Aldehyde- or ketone-functionalized biomolecule

  • Aminooxy-functionalized payload

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (for aniline-catalyzed reaction) or pH 4.5 (for uncatalyzed reaction).

  • Aniline stock solution (optional): 1 M in DMSO.

Procedure:

  • Dissolve the aldehyde/ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO or water) to a concentration of 10-100 mM.

  • Add a 10-50 fold molar excess of the aminooxy-payload to the biomolecule solution.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove excess payload and catalyst.

Protocol 2: Maleimide-Cysteine Conjugation

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues)

  • Maleimide-functionalized payload

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

Procedure:

  • Dissolve the thiol-containing biomolecule in degassed reaction buffer to a concentration of 1-10 mg/mL.

  • If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Dissolve the maleimide-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration.

  • Add a 5-20 fold molar excess of the maleimide-payload solution to the biomolecule solution with gentle stirring.

  • Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light if the payload is light-sensitive.

  • Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any excess maleimide.

  • Purify the conjugate using SEC or dialysis.

Protocol 3: NHS Ester-Amine Conjugation

Materials:

  • Amine-containing biomolecule (e.g., protein with lysine residues)

  • NHS ester-functionalized payload

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3.

Procedure:

  • Dissolve the amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dissolve the NHS ester-payload in a minimal amount of anhydrous DMSO or DMF immediately before use.

  • Add a 10-50 fold molar excess of the NHS ester-payload solution to the biomolecule solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

  • Purify the conjugate using SEC or dialysis.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide- or alkyne-functionalized biomolecule

  • Alkyne- or azide-functionalized payload

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution: 50 mM in water.

  • Reducing agent stock solution: 250 mM sodium ascorbate (B8700270) in water (prepare fresh).

  • Copper ligand stock solution (e.g., THPTA): 100 mM in water.

Procedure:

  • In a reaction tube, combine the azide/alkyne-functionalized biomolecule (final concentration 10-100 µM) and the corresponding payload (1.5-5 fold molar excess) in the reaction buffer.

  • Add the copper ligand to a final concentration of 5-10 times the copper concentration.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

Oxime ligation presents a powerful and versatile tool for bioconjugation, offering a unique combination of high chemoselectivity, exceptional linkage stability, and excellent biocompatibility. While other methods like maleimide and NHS ester chemistry are widely used, they are often compromised by issues of instability and lack of specificity. Click chemistry, though rapid, carries the burden of potential catalyst-induced toxicity. For researchers and drug developers seeking to create robust, well-defined, and stable bioconjugates, particularly for in vivo applications, oxime ligation stands out as a highly advantageous and reliable methodology. Its ability to form stable covalent bonds under mild, physiological conditions without interfering with native biological processes makes it an increasingly preferred choice in the ever-evolving field of bioconjugation.

References

A Comparative Guide to Alternatives for Boc-Aminooxy-PEG1-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of alternative linkers to Boc-Aminooxy-PEG1-azide for researchers and scientists in drug development and chemical biology. We explore various bifunctional linkers, presenting their performance data, experimental protocols, and a comparative analysis to assist in selecting the optimal linker for your specific application.

Introduction to this compound

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and an azide (B81097) moiety, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group allows for the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), which can be introduced into biomolecules. The azide group enables covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."

While effective, the specific chemistry of this compound may not be suitable for all applications. Factors such as the need for a metal catalyst, the stability of the resulting linkage, and the specific functional groups available on the biomolecule and payload may necessitate alternative linker strategies.

Alternative Linker Chemistries

Several alternative linker technologies offer distinct advantages in terms of reaction kinetics, stability, and biocompatibility. The primary alternatives can be categorized based on their reactive moieties.

1. Maleimide-Based Linkers:

Maleimide (B117702) groups are widely used for their high reactivity towards thiol groups on cysteine residues. This chemistry is one of the most common methods for antibody-drug conjugate (ADC) development.

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A non-cleavable linker that connects amine-containing molecules (via its NHS ester) to thiol-containing molecules (via its maleimide).

  • Maleimide-PEG-NHS Esters: These linkers incorporate a PEG spacer of varying lengths, which can improve solubility and reduce aggregation.

2. NHS Ester-Based Linkers:

N-Hydroxysuccinimide (NHS) esters react with primary amines (like those on lysine (B10760008) residues) to form stable amide bonds. They are often paired with another reactive group to create a heterobifunctional linker.

  • NHS-PEG-Azide: Similar to the azide portion of the target molecule, this allows for the "click" conjugation to an alkyne, but the initial conjugation is to a lysine residue.

3. Tetrazine-Based Linkers (Inverse-Electron-Demand Diels-Alder):

The reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is an example of bioorthogonal chemistry that boasts exceptionally fast reaction rates without the need for a catalyst.

  • TCO-PEG-NHS: This linker can be used to modify a biomolecule with a TCO group, which can then rapidly react with a tetrazine-modified payload.

Comparative Performance Data

The selection of a linker is often dictated by the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Below is a comparison of key performance indicators for different linker chemistries.

Linker ChemistryReactive GroupsTarget ResiduesReaction SpeedStability of LinkageCatalyst Required
Aminooxy-Azide Aminooxy + AzideAldehyde/Ketone + AlkyneModerate to FastHigh (Oxime), Very High (Triazole)Yes (for CuAAC)
Maleimide-NHS Maleimide + NHS EsterCysteine (Thiol) + Lysine (Amine)FastModerate to HighNo
NHS-Azide NHS Ester + AzideLysine (Amine) + AlkyneModerate to FastHigh (Amide), Very High (Triazole)Yes (for CuAAC)
Tetrazine-TCO Tetrazine + TCO(Pre-modified molecule)Very FastHigh (Dihydropyridazine)No

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using Maleimide-PEG-NHS Ester

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) to reduce interchain disulfide bonds and expose free thiols.

    • Incubate for 30 minutes at 37°C.

    • Remove excess DTT using a desalting column.

  • Linker-Payload Conjugation:

    • Dissolve the Maleimide-PEG-NHS ester linker and the amine-containing payload in an anhydrous organic solvent like DMSO.

    • Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature for 2-4 hours.

    • Purify the linker-payload construct using HPLC.

  • Final Conjugation to Antibody:

    • Add the purified Maleimide-PEG-payload to the reduced antibody at a 5-10 fold molar excess.

    • Incubate at room temperature for 1 hour or at 4°C overnight.

    • The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine.

    • Purify the final antibody-drug conjugate (ADC) using size exclusion chromatography (SEC).

Protocol 2: General Procedure for "Click Chemistry" using NHS-PEG-Azide

  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • Add the NHS-PEG-Azide linker in a 10-20 fold molar excess.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker using a desalting column.

  • Payload Conjugation (CuAAC):

    • Prepare the alkyne-modified payload.

    • To the azide-modified antibody, add the alkyne-payload.

    • Add the copper (I) catalyst, typically prepared in situ from a CuSO4 solution and a reducing agent like sodium ascorbate, along with a stabilizing ligand (e.g., TBTA).

    • Incubate at room temperature for 1-4 hours.

    • Purify the final ADC using SEC.

Visualizing Conjugation Workflows

The following diagrams illustrate the conceptual workflows for different conjugation strategies.

G cluster_0 Aminooxy-Azide Pathway A Antibody B Oxidation (e.g., NaIO4) A->B C Aldehyde-Antibody B->C E Azide-Antibody C->E + Linker (D) D Boc-Aminooxy- PEG-Azide H Final Conjugate E->H + Payload (F) + Catalyst (G) F Alkyne-Payload G Click Chemistry (CuAAC or SPAAC)

Caption: Workflow for conjugation using an aminooxy-azide linker.

G cluster_1 Maleimide-NHS Pathway A Antibody B Reduction (e.g., DTT) A->B C Thiol-Antibody B->C E Final Conjugate C->E + (D) D Maleimide-Linker- Payload F NHS-Linker-Maleimide F->D + Payload (G) (H) G Amine-Payload H Linker-Payload Synthesis

Caption: Workflow for conjugation using a maleimide-NHS linker.

G cluster_2 Tetrazine-TCO Pathway A Antibody C TCO-Antibody A->C + Linker (B) B TCO-PEG-NHS Linker F Final Conjugate C->F + Payload (D) (E) D Tetrazine-Payload E Inverse-Electron-Demand Diels-Alder

Caption: Workflow for conjugation using tetrazine-TCO ligation.

Conclusion

The choice of a linker is a critical decision in the design of bioconjugates. While this compound offers a versatile method for linking molecules, alternatives such as maleimide and tetrazine-based linkers provide significant advantages in terms of reaction speed, stability, and the avoidance of cytotoxic catalysts. Maleimide chemistry is a well-established and reliable method for targeting cysteine residues. For applications requiring extremely fast, catalyst-free reactions, the tetrazine-TCO ligation is an excellent choice. By understanding the comparative performance and methodologies of these alternatives, researchers can better optimize their bioconjugation strategies for improved efficacy and manufacturability.

A Researcher's Guide to Functional Assays for Validating Protein-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a protein-linker conjugate's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of essential functional assays used to characterize the activity of these conjugates, with a particular focus on Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.

The therapeutic efficacy of protein-linker conjugates, such as ADCs, hinges on a series of events: binding to the target cell, internalization of the conjugate, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a conjugate's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: Cytotoxicity Assays, Antibody Internalization Assays, and Bystander Killing Assays.

Comparative Analysis of Functional Assays

The selection of an appropriate functional assay depends on the specific characteristics of the protein-linker conjugate and the research question at hand. The following table summarizes the key aspects of the three highlighted assays, providing a framework for comparison. For the purpose of this guide, we will use hypothetical but representative data for two well-characterized ADCs targeting the HER2 receptor:

  • ADC-A (Non-cleavable Linker): An ADC with a stable, non-cleavable linker, analogous to Trastuzumab emtansine (T-DM1). The payload is released upon lysosomal degradation of the antibody.

  • ADC-B (Cleavable Linker): An ADC with a protease-cleavable linker, analogous to Trastuzumab deruxtecan (B607063) (T-DXd). The payload can be released within the target cell and may diffuse to neighboring cells.

Assay Principle Key Parameters Measured ADC-A (Non-cleavable Linker) Representative Data ADC-B (Cleavable Linker) Representative Data Throughput Complexity
Cytotoxicity Assay (MTT) Measures the metabolic activity of cells as an indicator of cell viability after treatment with the conjugate.IC50 (half-maximal inhibitory concentration)15 nM5 nMHighLow
Antibody Internalization Assay (Flow Cytometry) Quantifies the amount of conjugate internalized by target cells over time using a fluorescently labeled antibody.% Internalization at 4 hours60%65%MediumMedium
Bystander Killing Assay (Co-culture) Assesses the ability of the released payload to kill neighboring antigen-negative cells.% Viability of Antigen-Negative Cells95%40%MediumHigh

Signaling Pathway of a HER2-Targeted ADC

To understand the context in which these functional assays are critical, it is important to visualize the mechanism of action of an ADC. The following diagram illustrates the signaling pathway of a HER2-targeted ADC, from binding to the receptor to the induction of cell death.[1][2][3]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/ Degradation) Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption e.g., Auristatins, Maytansinoids DNA_Damage DNA Damage Payload->DNA_Damage e.g., Calicheamicins, Duocarmycins Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 5. Induction of Cell Death DNA_Damage->Apoptosis 5. Induction of Cell Death

Mechanism of action of a HER2-targeted ADC.

Experimental Workflows

The successful execution of functional assays relies on well-defined experimental workflows. The following diagrams illustrate the key steps involved in the cytotoxicity, internalization, and bystander killing assays.

Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 adc_treatment Treat with serial dilutions of ADC incubation1->adc_treatment incubation2 Incubate (72h) adc_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for an in vitro cytotoxicity assay.

Antibody Internalization Assay Workflow

Internalization_Assay_Workflow start Start cell_prep Prepare single-cell suspension start->cell_prep ab_binding Incubate cells with fluorescently labeled ADC on ice (4°C) cell_prep->ab_binding wash1 Wash to remove unbound ADC ab_binding->wash1 internalization Incubate at 37°C for various time points wash1->internalization quenching Quench surface fluorescence (e.g., trypan blue or anti-fluorophore antibody) internalization->quenching facs_analysis Analyze by Flow Cytometry quenching->facs_analysis data_analysis Quantify % Internalization facs_analysis->data_analysis end End data_analysis->end

Workflow for an antibody internalization assay.

Bystander Killing Assay Workflow

Bystander_Killing_Assay_Workflow start Start co_culture Co-culture antigen-positive and fluorescently labeled antigen-negative cells start->co_culture incubation1 Incubate (24h) co_culture->incubation1 adc_treatment Treat with ADC incubation1->adc_treatment incubation2 Incubate (72-96h) adc_treatment->incubation2 imaging Image cells (fluorescence and brightfield) incubation2->imaging viability_analysis Quantify viability of fluorescent antigen-negative cells imaging->viability_analysis end End viability_analysis->end

References

The Impact of PEG Linker Length in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on how the length of polyethylene (B3416737) glycol (PEG) linkers can significantly influence the properties and performance of bioconjugates.

In the realm of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a critical strategy for enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles.[1] The length of the PEG linker, which acts as a spacer, is a crucial parameter that can be fine-tuned to optimize a bioconjugate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation bioconjugates.

Core Principles of PEGylation and the Influence of Linker Length

PEG is a hydrophilic, biocompatible, and non-toxic polymer that, when attached to a therapeutic molecule, can impart several beneficial properties.[1][3] The primary goals of PEGylation are to improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2]

The length of the PEG chain directly impacts the hydrodynamic radius of the bioconjugate.[1] Longer PEG chains generally lead to a more pronounced shielding effect, which can:

  • Enhance Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs.[3]

  • Increase Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.[3]

  • Prolong Circulation Half-Life: A larger hydrodynamic size reduces renal clearance, leading to a longer time in the bloodstream.[1]

  • Reduce Immunogenicity: The PEG linker can mask antigenic sites on the molecule's surface.[1][2]

However, there is a trade-off to consider. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance, which can potentially reduce the biological activity of the conjugated molecule.[1] The optimal PEG linker length is therefore a balance between maximizing the beneficial shielding effects and maintaining the desired biological function.

Comparative Analysis of PEG Linker Length: Experimental Data

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance parameters of bioconjugates.

Table 1: Effect of PEG Linker Length on Circulation Half-Life and Cytotoxicity of Affibody-Based Drug Conjugates
ConjugatePEG Linker Length (kDa)Half-Life (minutes)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)019.61
ZHER2-PEG4K-MMAE (HP4KM)449.0 (2.5-fold increase)4.5
ZHER2-PEG10K-MMAE (HP10KM)10219.5 (11.2-fold increase)22

Data sourced from a study on affibody-based drug conjugates targeting the HER2 receptor.[4] This study demonstrates that increasing the PEG linker length significantly prolongs the circulation half-life, but also reduces the in vitro cytotoxicity of the conjugate.[4] Despite the reduction in cytotoxicity, the conjugate with the 10 kDa PEG linker showed the most ideal tumor therapeutic ability in a mouse model, suggesting that the extended half-life was a more critical factor for in vivo efficacy.[4]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy and Tumor Exposure
Number of PEG UnitsTumor ExposureReduction in Tumor Weight
0 (Non-PEGylated control)-11%
2Lower35-45%
4Lower35-45%
8Higher75-85%
12Higher75-85%
24Higher75-85%

Data from a study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice.[5] This research highlights a binary effect where longer PEG chains (8, 12, and 24 units) led to significantly higher tumor exposures and a greater reduction in tumor weight compared to shorter PEG chains (2 and 4 units).[5]

Table 3: Impact of PEG Linker Length on HER2 Receptor Binding and Cytotoxic Efficacy of a Monoclonal Antibody
PEG Linker Length (kDa)Effect on HER2 Binding AffinityEffect on Cytotoxic Efficacy
2ReductionReduction
10Progressive lossProgressive loss
20Most severe impairmentProgressive loss

This table synthesizes findings from multiple studies on PEGylated antibodies and antibody fragments targeting the HER2 receptor.[6] These studies consistently show that increasing PEG linker length can negatively impact receptor binding affinity and in vitro cytotoxic activity due to steric hindrance.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols used in bioconjugation with PEG linkers.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol describes a common method for conjugating a PEG linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • PEG-NHS ester (of desired length)

  • Reaction buffer (e.g., bicarbonate buffer, pH 8.0-8.5)

  • Desalting column or dialysis membrane for purification

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a predetermined concentration.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] The optimal reaction time and temperature may vary.

  • Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against a suitable buffer.[1]

  • Analysis: Characterize the resulting bioconjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Site-Specific Protein-DNA Conjugation using a PEG Linker

This protocol outlines a site-specific bioconjugation technique utilizing click chemistry.

Materials:

  • Protein with a site-specifically incorporated azide (B81097) group

  • DNA oligonucleotide with a 5' or 3' amine modification

  • DBCO-PEG-NHS ester linker

  • Reaction buffers (e.g., PBS)

  • Gel electrophoresis reagents for analysis

Methodology:

  • DNA-Linker Conjugation:

    • Dissolve the amine-modified DNA oligo in a suitable buffer.

    • Add the DBCO-PEG-NHS ester to the DNA solution.

    • Incubate to allow the NHS ester to react with the amine on the DNA, forming a stable amide bond.

    • Purify the DBCO-PEG-DNA conjugate.

  • Protein-DNA Click Chemistry Reaction (SPAAC):

    • Mix the azide-modified protein with the purified DBCO-PEG-DNA conjugate.

    • The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without the need for a catalyst.

    • Incubate the reaction mixture to allow for the formation of the protein-DNA bioconjugate.

  • Analysis:

    • Analyze the reaction products using gel electrophoresis to confirm the formation of the conjugate and assess the stoichiometry.[7]

Visualizing PEG Linker Concepts in Bioconjugation

The following diagrams, generated using the DOT language, illustrate key concepts related to PEG linkers in bioconjugation.

Bioconjugate_Structure cluster_0 Biomolecule cluster_1 Short PEG Linker cluster_2 Long PEG Linker cluster_3 Functional Molecule Biomolecule Protein, Antibody, Peptide, etc. PEG_Short (-O-CH2-CH2-)n (n is small) Biomolecule->PEG_Short PEG_Long (-O-CH2-CH2-)n (n is large) Biomolecule->PEG_Long Payload Drug, Dye, Biotin, etc. PEG_Short->Payload PEG_Long->Payload label_short Short Linker Conjugate label_long Long Linker Conjugate

Caption: Varying PEG linker lengths in a bioconjugate.

Bioconjugation_Workflow Start Starting Materials: Biomolecule & PEG Linker Reaction Conjugation Reaction (e.g., NHS ester chemistry) Start->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analysis & Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Caption: A typical experimental workflow for bioconjugation.

Shielding_Effect cluster_Biomolecule Biomolecule Surface cluster_ShortPEG Short PEG Linker cluster_LongPEG Long PEG Linker Biomolecule Therapeutic Protein Protease_short Proteolytic Enzyme Biomolecule->Protease_short Partial Shielding Protease_long Proteolytic Enzyme Biomolecule->Protease_long Enhanced Shielding

Caption: The shielding effect of different PEG linker lengths.

References

A Comparative Purity Analysis of Boc-Aminooxy-PEG1-azide and its Analogs for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of bifunctional linkers is paramount to the success of their conjugation strategies. This guide provides an objective comparison of the purity and analytical characterization of Boc-Aminooxy-PEG1-azide, a versatile linker for bioconjugation, with its longer-chain polyethylene (B3416737) glycol (PEG) analogs. The supporting experimental data and detailed protocols aim to assist in the selection of the most suitable linker for specific research and development needs.

This compound is a heterobifunctional linker that plays a crucial role in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. Its structure incorporates a Boc-protected aminooxy group for reaction with carbonyl compounds (aldehydes and ketones) and an azide (B81097) moiety for click chemistry applications. The short PEG spacer enhances solubility without adding significant mass. However, the presence of impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product.

Comparison of Purity and Physicochemical Properties

The purity of Boc-Aminooxy-PEGn-azide linkers is typically assessed by a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Commercially available linkers generally exhibit a purity of greater than 95%. The table below summarizes the key physicochemical properties and typical purity levels of this compound and its longer PEG chain analogs.

FeatureThis compoundBoc-Aminooxy-PEG2-azideBoc-Aminooxy-PEG3-azide
CAS Number 2100306-67-8252378-68-01235514-15-4[1]
Molecular Formula C₉H₁₈N₄O₄C₁₁H₂₂N₄O₅C₁₃H₂₆N₄O₆[1]
Molecular Weight 246.27 g/mol [2]290.32 g/mol 334.37 g/mol [1]
Typical Purity (HPLC) >95% - >98%>95% - >98%>95% - >98%
Potential Impurities Starting materials (e.g., Boc-aminooxy-PEG1-OH), tosylated/mesylated intermediates, residual solvents, ethylene (B1197577) oxide, 1,4-dioxane.Starting materials, longer/shorter PEG chain analogs, residual solvents, ethylene oxide, 1,4-dioxane.Starting materials, polydisperse PEG analogs, residual solvents, ethylene oxide, 1,4-dioxane.

Experimental Protocols for Purity Analysis

Detailed and validated analytical methods are crucial for confirming the purity and identity of Boc-Aminooxy-PEGn-azide linkers. Below are typical protocols for HPLC, NMR, and MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of PEG-containing molecules. Due to the lack of a strong UV chromophore in the PEG chain, detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    25.1 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: ELSD or CAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and the identification of impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Boc Group: A characteristic singlet peak around 1.45 ppm.

    • PEG Backbone: A complex multiplet signal between 3.5 and 3.8 ppm.

    • Methylene (B1212753) adjacent to Azide (-CH₂-N₃): A triplet that can be challenging to resolve from the main PEG signal but is often found around 3.4 ppm. A useful technique to enhance quantification is to perform a "click" reaction with an alkyne-containing molecule to form a triazole, which shifts the adjacent methylene protons downfield to a more resolved region of the spectrum.

  • ¹³C NMR Analysis: Provides confirmation of the carbon skeleton and the presence of both the Boc protecting group and the azide functionality.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify any impurities with different masses.

  • Instrumentation: Agilent 6530 Q-TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.

  • Expected Ion: For this compound, the expected [M+H]⁺ ion would be at m/z 247.13.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the typical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Crude Synthesized This compound HPLC HPLC-ELSD/CAD (Purity Assessment) Synthesis->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight Verification) Synthesis->MS Pure_Product Pure Product (>95%) HPLC->Pure_Product Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile NMR->Pure_Product NMR->Impurity_Profile MS->Pure_Product MS->Impurity_Profile

Caption: Workflow for the purity analysis of this compound.

Potential Impurities and Their Origin

Understanding the synthetic route of this compound is key to anticipating potential impurities. A common synthetic pathway is depicted below.

Synthesis_Pathway start HO-PEG1-OH step1 Protection start->step1 intermediate1 Boc-NH-O-PEG1-OH step1->intermediate1 step2 Activation (e.g., Tosylation) intermediate1->step2 intermediate2 Boc-NH-O-PEG1-OTs step2->intermediate2 step3 Azidation (NaN₃) intermediate2->step3 end_product This compound step3->end_product

Caption: A plausible synthetic pathway for this compound.

Based on this pathway, potential impurities could include:

  • Unreacted Starting Materials: Residual HO-PEG1-OH or Boc-NH-O-PEG1-OH.

  • Intermediates: Incomplete conversion can lead to the presence of the tosylated intermediate (Boc-NH-O-PEG1-OTs).

  • Byproducts of PEG Synthesis: The initial PEG starting material may contain traces of ethylene oxide and 1,4-dioxane.

  • Polydispersity: For longer PEG chains, the starting material may not be perfectly monodisperse, leading to a mixture of PEG chain lengths in the final product.

Conclusion

The purity of Boc-Aminooxy-PEGn-azide linkers is a critical factor for the successful development of bioconjugates. While commercially available linkers generally meet high purity standards, it is essential for researchers to have a thorough understanding of the analytical methods used to verify this purity and the potential impurities that may be present. The choice between this compound and its longer-chain analogs will depend on the specific application, balancing the need for increased solubility and spacing with the potential for increased complexity and polydispersity. The protocols and data presented in this guide provide a framework for making informed decisions and ensuring the quality and reproducibility of bioconjugation experiments.

References

A Comparative Guide to the Kinetics of Boc-Aminooxy-PEG1-azide Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boc-Aminooxy-PEG1-azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility stems from two distinct reactive handles: a Boc-protected aminooxy group for conjugation to carbonyl-containing molecules and an azide (B81097) group for click chemistry. This guide provides a comparative analysis of the kinetic performance of the azide functionality in this linker, offering supporting experimental data and protocols to aid in the selection of optimal reaction partners and conditions.

Azide Reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The azide group of this compound readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. The reaction rate is primarily dictated by the structure of the cyclooctyne (B158145) reaction partner. Understanding the kinetics of this reaction is critical for applications requiring rapid and efficient conjugation, especially when working with low concentrations of biomolecules.

Comparative Kinetic Data

The efficacy of a SPAAC reaction is quantified by its second-order rate constant (k₂), where a higher value indicates a faster reaction. The following table summarizes reported second-order rate constants for the reaction of various common cyclooctynes with a model azide (benzyl azide), which serves as a proxy for the azide moiety in this compound. These values provide a baseline for comparing the expected reaction efficiencies.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
BicyclononyneBCN~0.14
Dibenzoannulated cyclooctyneDIBO~0.17
Azabenzocyclooctyne~0.90 (with primary azide)

Note: Reaction rates are influenced by factors such as the specific azide used, solvent, pH, and temperature.

Studies have shown that the presence of a PEG linker can enhance the reaction rates of SPAAC. For instance, one study observed that a PEG linker increased the reaction rate by approximately 31%[1][2]. This enhancement is a valuable consideration when designing bioconjugation strategies with PEGylated linkers like this compound.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for comparing the performance of different reaction partners. The following are detailed methodologies for monitoring SPAAC reaction kinetics.

UV-Vis Spectrophotometry

This method is used to monitor the reaction by observing the decrease in the absorbance of the cyclooctyne over time.

Protocol:

  • Prepare Solutions:

    • Prepare a solution of the cyclooctyne (e.g., sulfo-DBCO-amine) in the desired buffer (e.g., PBS, HEPES) at a concentration of 0.1077 mM.

    • Prepare a solution of the azide (e.g., a PEGylated azide) in the same buffer at a concentration of 1 mM.

  • Thermal Equilibration:

    • Thermally equilibrate both solutions at the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Initiate Reaction and Data Acquisition:

    • In a 10 mm quartz cuvette, take an initial absorbance measurement of the cyclooctyne solution at its maximum absorbance wavelength (typically 308–309 nm for DBCO).

    • Add an equal volume of the thermally equilibrated azide solution to the cuvette to initiate the reaction.

    • Measure the absorbance at regular intervals (e.g., every 2.5 minutes) for a total of 40 scans.

  • Data Analysis:

    • Calculate the concentration of the cyclooctyne at each time point using the Beer-Lambert law.

    • Determine the pseudo first-order rate constant (k_obs) from the slope of a plot of the natural logarithm of the cyclooctyne concentration versus time.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for real-time monitoring of the disappearance of reactants and the appearance of products.

Protocol:

  • Prepare Samples:

    • Prepare solutions of the cyclooctyne and an excess of the azide (typically 2–12 equivalents) in a deuterated solvent (e.g., DMSO-d₆) at known concentrations.

    • Include an internal standard of known concentration (e.g., dimethyl sulfone) for quantitative analysis.

  • Initiate Reaction and Data Acquisition:

    • Mix the cyclooctyne and azide solutions at a controlled temperature.

    • Acquire ¹H NMR spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis:

    • Determine the concentrations of the reactants and products at each time point by comparing their peak integrations to that of the internal standard.

    • Calculate the second-order rate constant from the kinetic data[3].

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in kinetic studies and the application of this compound, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_for_Kinetic_Analysis cluster_prep Solution Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_alkyne Prepare Cyclooctyne Solution mix Mix Reactants prep_alkyne->mix prep_azide Prepare Azide Solution prep_azide->mix monitor Monitor Reaction (UV-Vis or NMR) mix->monitor plot Plot Concentration vs. Time monitor->plot calculate Calculate Rate Constants plot->calculate

Workflow for determining SPAAC reaction kinetics.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Ubiquitination Polyubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC signaling pathway utilizing a bifunctional linker.

References

A Comparative Guide to Spectroscopic Methods for Confirming Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, "click chemistry," and the synthesis of novel therapeutics, the confirmation of a successful azide-alkyne cycloaddition is paramount. This guide provides an objective comparison of the most common spectroscopic methods used to verify the formation of the 1,2,3-triazole ring, the hallmark of this powerful reaction. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate technique for your specific application.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for monitoring the progress of an azide-alkyne cycloaddition. The key is to observe the disappearance of the characteristic stretching vibrations of the azide (B81097) and alkyne functional groups.

The most prominent indicator of the reaction's progression is the disappearance of the strong, sharp absorption band corresponding to the asymmetric stretch of the azide group, typically found around 2100 cm⁻¹.[1][2][3] Concurrently, the stretching vibration of the terminal alkyne C≡C bond, which appears as a weak to medium band around 2100-2260 cm⁻¹, will also diminish.[4][5] The C-H stretch of a terminal alkyne, usually seen around 3300 cm⁻¹, will also disappear.[4] The formation of the triazole ring does not result in a distinct new peak in a clear region of the spectrum, so this method primarily relies on the disappearance of starting material signals.

Table 1: Characteristic FTIR Frequencies for Azide-Alkyne Cycloaddition

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)IntensityObservation upon Reaction
Azide (-N₃)Asymmetric stretch2090 - 2170Strong, SharpDisappears
Terminal Alkyne (C≡C-H)C≡C stretch2100 - 2140Weak to MediumDisappears
C-H stretch3270 - 3330Medium, SharpDisappears
Internal Alkyne (R-C≡C-R)C≡C stretch2190 - 2260Weak to Very WeakDisappears
Experimental Protocol: FTIR Spectroscopy (ATR) for Real-Time Monitoring

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring of reactions in solution.[1]

Materials:

  • FTIR spectrometer with an ATR probe (e.g., diamond or germanium).

  • Reaction vessel equipped with a port for the ATR probe.

  • Azide-containing reactant.

  • Alkyne-containing reactant.

  • Appropriate solvent.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature. This will be subtracted from the subsequent sample spectra.

  • Initial Spectrum: Dissolve the azide-containing reactant in the solvent and record an initial spectrum to establish the position and intensity of the azide peak.

  • Reaction Initiation: Add the alkyne-containing reactant to the vessel to start the reaction.

  • Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes) to monitor the decrease in the intensity of the azide and alkyne peaks.[1]

  • Data Analysis: The reaction is considered complete when the characteristic azide and alkyne absorption bands are no longer detectable.

Experimental Workflow for FTIR Monitoring cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Record Solvent Background Spectrum prep2 Record Initial Spectrum of Azide Reactant prep1->prep2 react Initiate Reaction by Adding Alkyne prep2->react monitor Continuously Collect FTIR Spectra at Intervals react->monitor analyze Monitor Decrease in Azide (~2100 cm⁻¹) & Alkyne Peaks monitor->analyze analyze->monitor Incomplete complete Reaction Complete: Disappearance of Reactant Peaks analyze->complete

Caption: Workflow for real-time FTIR monitoring of azide-alkyne cycloaddition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most definitive methods for confirming the formation of the 1,2,3-triazole ring, as it provides detailed structural information about the product. Both ¹H and ¹³C NMR are valuable, with the appearance of new signals and shifts in existing signals providing conclusive evidence of the reaction.

Upon successful cycloaddition, a new, distinct singlet appears in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm, which corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[6] Concurrently, the signal for the acetylenic proton of a terminal alkyne (around 2-3 ppm) disappears.[6] Protons on the carbons adjacent to the original azide and alkyne moieties will also experience a downfield shift.

In ¹³C NMR, the formation of the triazole ring is confirmed by the appearance of two new signals for the triazole carbons, typically in the range of 120-150 ppm.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for 1,4-Disubstituted 1,2,3-Triazoles

NucleusFunctional GroupTypical Chemical Shift (δ)Observation upon Reaction
¹HTriazole Ring Proton (CH )7.5 - 8.8New singlet appears
Protons on carbon adjacent to N of triazole (R-CH ₂-N)Shift downfieldSignal shifts
Acetylenic Proton (R-C≡CH )2.0 - 3.0Signal disappears
¹³CTriazole Ring Carbons (C -H and C -R)120 - 150Two new signals appear
Experimental Protocol: ¹H NMR Monitoring of Azide-Alkyne Cycloaddition

This protocol describes the general steps for monitoring the reaction and confirming product formation.[6]

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Azide and alkyne starting materials.

  • Reaction solvent (if different from deuterated solvent).

  • Internal standard (optional, for quantitative analysis).

Procedure:

  • Initial Spectra: Acquire ¹H NMR spectra of the pure azide and alkyne starting materials in a suitable deuterated solvent to serve as references.

  • Reaction Setup: In a vial, dissolve the azide (1 equivalent) and the alkyne (1-1.2 equivalents) in the chosen reaction solvent. If the reaction is to be monitored directly in the NMR tube, use a deuterated solvent.

  • Reaction Monitoring (Optional): To monitor the reaction progress, take aliquots from the reaction mixture at various time intervals, dilute with the deuterated solvent, and acquire ¹H NMR spectra. Observe the decrease in the intensity of the reactant signals and the increase in the intensity of the product signals.

  • Final Product Analysis: Once the reaction is complete (as determined by TLC or other methods), work up the reaction and purify the product.

  • Sample Preparation for Final NMR: Dissolve a small amount of the purified product in a deuterated solvent.

  • Data Acquisition and Analysis: Acquire the ¹H NMR spectrum. Confirm the presence of the characteristic triazole proton signal and the absence of the acetylenic proton signal. Analyze the integration and splitting patterns to further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the triazole product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition and confirm the product's identity with high confidence.

The primary evidence for a successful reaction is the detection of the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the calculated mass of the triazole product. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the triazole, which can provide further structural confirmation. Common fragmentation pathways for 1,2,3-triazoles include the loss of N₂ and cleavage of the triazole ring.[7][8]

Table 3: Mass Spectrometry Data for Azide-Alkyne Cycloaddition Confirmation

Ionization ModeIon Typem/z ValueObservation
ESI, MALDI[M+H]⁺, [M+Na]⁺, [M+K]⁺Calculated mass of the triazole product + mass of the adductAppearance of the expected molecular ion peak.
EI[M]⁺Calculated mass of the triazole productAppearance of the expected molecular ion peak.
MS/MSFragment IonsDependent on the substituentsCharacteristic fragmentation pattern, often involving loss of N₂.
Experimental Protocol: Mass Spectrometry Analysis of Triazole Product

Materials:

  • Mass spectrometer (e.g., ESI-MS, MALDI-MS).

  • Appropriate solvent for sample dissolution (e.g., acetonitrile, methanol).

  • Purified triazole product.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified triazole product in a suitable solvent. The concentration will depend on the sensitivity of the instrument.

  • Instrument Setup: Calibrate the mass spectrometer and set the appropriate parameters for the chosen ionization method (e.g., spray voltage, capillary temperature for ESI).

  • Data Acquisition: Infuse or inject the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated mass of the expected triazole product. If using HRMS, compare the measured exact mass with the calculated exact mass. If performing MS/MS, analyze the fragmentation pattern to further confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a convenient method for monitoring the kinetics of azide-alkyne cycloadditions, particularly for strain-promoted reactions (SPAAC).[9] This technique is most effective when either one of the reactants or the product has a distinct chromophore that absorbs in the UV-Vis range. For example, some cyclooctyne (B158145) reagents used in SPAAC have a characteristic absorbance that disappears as the reaction proceeds.[10]

The progress of the reaction can be monitored by observing the decrease in absorbance of a reactant or the increase in absorbance of the product at a specific wavelength.[11][12]

Table 4: Application of UV-Vis Spectroscopy in Azide-Alkyne Cycloaddition

ScenarioWavelength (λ) MonitoredObservation
Chromophoric Alkyne Reactantλmax of the alkyneDecrease in absorbance over time
Chromophoric Azide Reactantλmax of the azideDecrease in absorbance over time
Chromophoric Triazole Productλmax of the triazoleIncrease in absorbance over time
Experimental Protocol: UV-Vis Kinetic Analysis

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Reactants and solvent.

Procedure:

  • Initial Spectra: Record the UV-Vis spectra of the individual azide and alkyne reactants to identify a suitable wavelength for monitoring where there is a significant change in absorbance upon reaction.

  • Reaction Setup: In a cuvette, mix the azide and alkyne reactants in the chosen solvent at the desired temperature.

  • Data Acquisition: Immediately start collecting absorbance data at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot absorbance versus time to obtain the reaction profile. This data can be used to determine the reaction rate and completion.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for monitoring azide-alkyne cycloadditions, especially in aqueous media, as water is a weak Raman scatterer.[13] Similar to FTIR, Raman spectroscopy detects the vibrational modes of molecules. The azide symmetric stretch gives a strong Raman signal around 2100 cm⁻¹, which is often weak in the IR spectrum, making these two techniques complementary.[3] The alkyne C≡C stretch also has a characteristic Raman peak.[13][14][15]

The reaction is monitored by observing the disappearance of the characteristic Raman bands of the azide and alkyne starting materials.

Table 5: Characteristic Raman Frequencies for Azide-Alkyne Cycloaddition

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)IntensityObservation upon Reaction
Azide (-N₃)Symmetric stretch~2100StrongDisappears
Terminal Alkyne (C≡C-H)C≡C stretch2100 - 2140StrongDisappears
Internal Alkyne (R-C≡C-R)C≡C stretch2190 - 2260MediumDisappears
Experimental Protocol: Raman Spectroscopy for Reaction Monitoring

Materials:

  • Raman spectrometer with a suitable laser source (e.g., 532 nm, 785 nm).

  • Cuvette or sample holder.

  • Reactants and solvent.

Procedure:

  • Initial Spectra: Record the Raman spectra of the individual azide and alkyne reactants to identify their characteristic peaks.

  • Reaction Initiation: Mix the reactants in the cuvette or sample holder.

  • Data Acquisition: Collect Raman spectra at different time points throughout the reaction.

  • Data Analysis: Monitor the decrease in the intensity of the azide and alkyne Raman bands to determine the reaction's progress and completion.

Comparative Summary and Logical Relationships

The choice of spectroscopic method depends on the specific requirements of the experiment, including the nature of the reactants, the need for real-time monitoring, and the desired level of structural detail.

Logical Relationships of Spectroscopic Methods cluster_qualitative Qualitative Confirmation (Reaction Progress) cluster_quantitative Quantitative & Structural Confirmation FTIR FTIR (Disappearance of N₃ & C≡C stretch) Raman Raman (Disappearance of N₃ & C≡C stretch) FTIR->Raman Complementary vibrational data NMR NMR (Definitive Structure Elucidation) FTIR->NMR Suggests reaction, NMR confirms structure Raman->NMR Suggests reaction, NMR confirms structure UV_Vis UV-Vis (Change in Absorbance) UV_Vis->NMR Monitors kinetics, NMR confirms product MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Provides structure, MS confirms mass MS->NMR Confirms mass, NMR provides structure

References

Preserving Biological Function: A Comparative Guide to Biomolecule Conjugation with Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules is a widely employed strategy to enhance their therapeutic properties. This guide provides a comprehensive comparison of the biological activity of biomolecules after conjugation with Boc-Aminooxy-PEG1-azide and other common conjugation chemistries. By examining supporting experimental data and detailed protocols, this document aims to inform the selection of optimal conjugation strategies to preserve the bioactivity of proteins, antibodies, and other biologics.

The modification of biomolecules with PEG, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic profiles. Benefits include increased serum half-life, enhanced solubility and stability, and reduced immunogenicity. However, the conjugation process itself can impact the biological activity of the molecule. The choice of linker chemistry is therefore a critical consideration. This compound is a heterobifunctional linker that facilitates a two-step conjugation process involving oxime ligation and click chemistry, offering a site-specific and controlled approach to PEGylation.

Comparing Conjugation Chemistries: The Impact on Biological Activity

The retention of biological activity post-conjugation is paramount for the therapeutic efficacy of a biomolecule. Different conjugation strategies can have varying effects on a molecule's function. Here, we compare the use of this compound, which primarily involves oxime ligation, with other prevalent methods such as those utilizing N-hydroxysuccinimide (NHS) esters and maleimides.

Table 1: Comparative Analysis of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates (ADCs) with Different Linker Chemistries

Antibody-Drug Conjugate (ADC)Linker ChemistryTarget Cell LineIC50 (nM)Fold Change in Potency vs. Unconjugated DrugReference
Anti-HER2-MMAESMCC (Maleimide)NCI-N87~5-[1]
Anti-HER2-PEG4k-MMAESMCC (Maleimide) with 4 kDa PEGNCI-N8731.9~6.4-fold decrease[1]
Anti-HER2-PEG10k-MMAESMCC (Maleimide) with 10 kDa PEGNCI-N87111.3~22.3-fold decrease[1]
Anti-HER2 ADCMaleamic Methyl EsterHER2+ Cell Line0.02 - 0.2-[2]
Anti-PRAME-MMAEOxime LigationPRAME-expressing cell linesSpecific Activity Observed-[3]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparisons should be made with caution.

The data presented in Table 1, compiled from various studies, illustrates that the introduction of a PEG linker, regardless of the specific chemistry, can lead to a decrease in in vitro cytotoxicity (higher IC50 value). For instance, the cytotoxicity of an anti-HER2-MMAE conjugate decreased with increasing PEG chain length.[1] However, this reduction in immediate potency is often a trade-off for significantly improved in vivo performance due to enhanced pharmacokinetics.[1] Notably, an ADC constructed using oxime ligation demonstrated specific activity against target cells, highlighting the potential of this chemistry to create effective bioconjugates.[3]

Experimental Methodologies: A Step-by-Step Approach

To provide a practical framework for researchers, this section details the experimental protocols for biomolecule conjugation using this compound and for assessing the biological activity of the resulting conjugates.

Conjugation Protocol: Two-Step Strategy with this compound

This protocol outlines a general procedure for the site-specific conjugation of a biomolecule containing an aldehyde or ketone group with a second molecule containing an alkyne, using this compound as the linker.

Step 1: Oxime Ligation

  • Boc Deprotection: The Boc-protecting group on this compound is removed under acidic conditions to expose the aminooxy group.

  • Conjugation to Aldehyde/Ketone-Containing Biomolecule: The deprotected aminooxy-PEG-azide is then reacted with a biomolecule that has been engineered to contain a specific aldehyde or ketone group. This reaction forms a stable oxime bond. The reaction is typically carried out in a buffered solution at a slightly acidic pH (e.g., pH 4.5) and incubated at 35-37°C for 16-24 hours.[4][5]

Step 2: Click Chemistry (Copper-Catalyzed or Strain-Promoted)

The resulting biomolecule-PEG-azide conjugate can then be attached to a second molecule of interest that has been functionalized with an alkyne group.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide (B81097) and a terminal alkyne. The reaction is typically performed in an aqueous buffer, and a copper-chelating ligand like THPTA is often used to improve efficiency and protect the biomolecules.[6][7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with the azide. The reaction is typically carried out in an amine-free buffer like PBS at room temperature for 4-12 hours or at 4°C overnight.[1][4]

Experimental Workflow for Two-Step Conjugation

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry This compound This compound Deprotection Deprotection This compound->Deprotection Acidic Conditions Aminooxy-PEG1-azide Aminooxy-PEG1-azide Deprotection->Aminooxy-PEG1-azide Biomolecule-PEG-azide Biomolecule-PEG-azide Aminooxy-PEG1-azide->Biomolecule-PEG-azide pH 4.5, 37°C Aldehyde/Ketone-Biomolecule Aldehyde/Ketone-Biomolecule Aldehyde/Ketone-Biomolecule->Biomolecule-PEG-azide Final Conjugate Final Conjugate Biomolecule-PEG-azide->Final Conjugate CuAAC or SPAAC Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final Conjugate

Caption: Workflow for biomolecule conjugation using this compound.

Assessing Biological Activity

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic potential of ADCs.

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[9][10]

  • ADC Treatment: Add serial dilutions of the ADC to the cells.

  • Incubation: Incubate the plates for 48-144 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Plot the absorbance against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9][10]

Workflow for In Vitro Cytotoxicity (MTT) Assay

G Cell_Seeding Seed Cells in 96-well Plate ADC_Treatment Add Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate 48-144h ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate 1-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

ELISA can be used to assess the binding activity of a PEGylated protein, such as a cytokine or antibody, to its target. A competitive ELISA format is often used for PEGylated proteins.[11][12][13][14]

  • Plate Coating: Coat a 96-well plate with a monoclonal antibody specific for the PEGylated protein.[12][15]

  • Sample and Standard Addition: Add standards of known PEGylated protein concentration and the test samples to the wells.

  • Biotinylated Antigen Addition: Add a biotinylated version of the PEGylated protein to all wells. This will compete with the PEGylated protein in the sample for binding to the coated antibody.

  • Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.

  • Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated antigen.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Solution and Reading: Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PEGylated protein in the sample.

  • Data Analysis: Generate a standard curve and determine the concentration and binding activity of the PEGylated protein in the samples.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[16][17][18][19]

  • Ligand Immobilization: Covalently immobilize the target molecule (ligand) onto the surface of a sensor chip.[16][17]

  • Analyte Injection: Inject the PEGylated biomolecule (analyte) at various concentrations over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16][17]

Conclusion

The choice of conjugation chemistry is a critical determinant of the biological activity of the resulting bioconjugate. This compound, through its two-step oxime ligation and click chemistry approach, offers a versatile and controlled method for site-specific PEGylation. While PEGylation can sometimes lead to a reduction in in vitro potency, this is often compensated by improved pharmacokinetic properties that enhance overall in vivo efficacy. The experimental protocols provided in this guide offer a framework for the synthesis and functional evaluation of biomolecules conjugated with this compound, enabling researchers to make informed decisions to optimize the therapeutic potential of their biologics. Careful consideration of the linker chemistry and thorough characterization of the final conjugate are essential for the successful development of next-generation biotherapeutics.

References

Safety Operating Guide

Navigating the Disposal of Boc-Aminooxy-PEG1-azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Boc-Aminooxy-PEG1-azide, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Disposal Protocols

While this compound is not classified as a hazardous substance, it is imperative to handle its disposal with care to minimize environmental impact and ensure workplace safety. The primary route for disposal involves treating it as special waste, managed by a licensed disposal company.

Key Disposal Steps:

  • Consult Local Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and local waste disposal authority to ensure compliance with all national and regional regulations.

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of this compound through a certified hazardous waste management company.

  • Proper Labeling and Storage: Store the waste material in a clearly labeled, tightly closed container. The label should accurately identify the contents as "this compound" waste.

  • Handling Spills: In the event of an accidental release, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.[1] The spill should be mixed with an inert absorbent material, such as sand or vermiculite, swept up, and placed in a sealed container for disposal.[1]

  • Avoid Improper Disposal: Do not allow the material to enter drains or water courses.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key chemical and safety information for this compound.

PropertyValueReference
Chemical Formula C9H18N4O4[1]
Molecular Weight 246.27 g/mol [1]
CAS Number 2100306-67-8[1]
Hazard Classification Not classified as a hazard[1]
Disposal Method Arrange as special waste via licensed company[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

G This compound Disposal Workflow cluster_prep Preparation cluster_action Action cluster_spill Spill Contingency start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Accidental Spill Occurs start->spill container Place waste in a Tightly Closed & Labeled Container ppe->container consult Consult Local Waste Disposal Authority & EHS container->consult licensed_co Contact Licensed Disposal Company consult->licensed_co arrange_pickup Arrange for Waste Pickup licensed_co->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end absorb Absorb with Inert Material (e.g., Sand) spill->absorb collect Sweep up and place in Sealed Container for Disposal absorb->collect collect->container

This compound Disposal Workflow

This procedural guidance is designed to equip laboratory professionals with the necessary information to manage the disposal of this compound safely and effectively, thereby fostering a culture of safety and regulatory compliance within the research environment.

References

Personal protective equipment for handling Boc-Aminooxy-PEG1-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Boc-Aminooxy-PEG1-azide. Given its nature as an organic azide (B81097), this compound requires careful handling to mitigate potential risks. The following procedures are based on established safety protocols for azide-containing compounds.

Immediate Safety Concerns and Handling Precautions

Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition.[1][2][3] Utmost care must be exercised at all times.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation).[3][4]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood.[3][5]

  • Avoid Incompatibilities: Keep the compound away from acids, heavy metals (like lead and copper), metal salts, and halogenated solvents.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1][3]

  • Tools: Use non-metal spatulas (e.g., plastic or ceramic) for handling to prevent the formation of shock-sensitive metal azides.[3][6]

  • Storage: Store this compound in a cool, dry, dark place, away from incompatible materials.[7] Supplier recommendations suggest storage at 2-8°C under sealed and dry conditions.[8] Ensure containers are tightly sealed.[3]

  • Scale: Work with the smallest possible quantities, especially during initial experiments.[6] Scaling up reactions should be done with extreme caution and proper risk assessment.

Quantitative Data Summary

PropertyValueSource
CAS Number 2100306-67-8[8][9]
Molecular Formula C₉H₁₈N₄O₄[8][9]
Molecular Weight 246.27 g/mol [9]
Purity > 96%[9]
Storage Temperature 2-8°C[8]

Experimental Protocols

General Handling and Weighing Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and free of incompatible materials. Prepare all necessary non-metal tools and waste containers.

  • Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Use a plastic or ceramic spatula to weigh the desired amount of this compound on weighing paper or in a suitable container. Do not use metal spatulas .[6]

  • Dispensing: If in solution, use a calibrated pipette to dispense the liquid.

  • Cleanup: Clean any spills immediately with an appropriate absorbent material. Dispose of contaminated materials as hazardous waste.

Spill Response Protocol:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Cover the spill with an absorbent material.

    • Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.[6]

    • Clean the surface with a suitable solvent (avoiding halogenated solvents) and then with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Notify your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the contaminated area.

Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[3][5] All azide-containing waste is considered hazardous.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware, in a dedicated and clearly labeled hazardous waste container.[1][3] The container must be made of a non-metallic material.

  • Labeling: Clearly label the waste container with "Azide Waste" and list the specific contents.

  • Storage of Waste: Store the azide waste container in a designated satellite accumulation area, away from incompatible materials, especially acids.[1]

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and proper disposal.[3]

Chemical Deactivation (for dilute solutions, to be performed by trained personnel only):

For dilute solutions of organic azides (typically <5%), chemical deactivation may be an option. This procedure is hazardous and should only be performed by trained personnel in a controlled setting.[5] A general method involves reacting the azide with nitrous acid, which must be generated in situ.[5][10] This process generates toxic nitrogen oxides and must be performed in a chemical fume hood.[5][10]

Workflow and Logical Relationships

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_spill Spill Response prep Preparation: Clean Fume Hood, Gather Non-Metal Tools ppe Wear Appropriate PPE prep->ppe weigh Weighing: Use Non-Metal Spatula ppe->weigh dispense Dispensing Solution weigh->dispense segregate Segregate Azide Waste in Non-Metal Container weigh->segregate Waste Generation cleanup Immediate Cleanup of Spills dispense->cleanup dispense->segregate cleanup->segregate label_waste Label Container 'Azide Waste' segregate->label_waste store_waste Store in Designated Area Away from Acids label_waste->store_waste ehs_contact Contact EHS for Professional Disposal store_waste->ehs_contact spill_event Spill Occurs assess_spill Assess Spill Size spill_event->assess_spill small_spill Small Spill in Fume Hood assess_spill->small_spill Small large_spill Large Spill / Outside Hood assess_spill->large_spill Large contain_clean Contain and Clean with Absorbent small_spill->contain_clean evacuate Evacuate and Notify EHS large_spill->evacuate contain_clean->segregate

Caption: Workflow for handling, spill response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.